2-(4-methylphenoxy)aniline
Description
The exact mass of the compound 2-(p-Tolyloxy)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFBLDXMJDSGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175087 | |
| Record name | 2-(p-Tolyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20927-98-4 | |
| Record name | 2-(4-Methylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20927-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Tolyloxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(p-Tolyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-tolyloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Methylphenoxy)aniline: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylphenoxy)aniline is an aromatic organic compound featuring a phenoxy group substituted on an aniline ring. Specifically, the p-tolyloxy group is attached to the second position of the aniline core. This diaryl ether amine structure is a key pharmacophore and a versatile building block in medicinal chemistry and materials science. The arrangement of the ether linkage and the amino group on the aromatic rings allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. Phenoxyaniline derivatives, as a class, have garnered significant interest for their diverse biological activities, including potential applications in anticancer research.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, offering insights for its use in research and development.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzene ring substituted with both an amino group (-NH₂) and a 4-methylphenoxy group (-O-C₆H₄-CH₃). The IUPAC name for this compound is 2-(p-tolyloxy)aniline.
Diagram: Chemical Structure of this compound
References
Physicochemical properties of 2-(4-methylphenoxy)aniline
An in-depth technical guide to the physicochemical properties of 2-(4-methylphenoxy)aniline, designed for researchers, scientists, and professionals in drug development.
Disclaimer: Publicly available experimental data for this compound is limited. This guide synthesizes information from established chemical principles, computational predictions, and experimental data from its close structural isomers to provide a comprehensive and authoritative overview. All predicted data should be confirmed through empirical testing.
This compound is a diaryl ether derivative of aniline, a structural motif of interest in medicinal chemistry and materials science. Its architecture, featuring a flexible ether linkage connecting two distinct aniline and toluene rings, imparts specific steric and electronic properties that make it a valuable building block. The aniline moiety provides a nucleophilic center and a site for further functionalization, while the methylphenoxy group influences lipophilicity and molecular conformation.
Understanding the physicochemical properties of this molecule is paramount for its effective use in synthesis, process development, and as a scaffold in drug design. This guide provides an in-depth analysis of these properties, establishing a foundational understanding for its application.
Molecular Structure and Identification
The fundamental identifiers for this compound are crucial for its unambiguous classification.
-
IUPAC Name: this compound
-
Synonyms: 2-p-Tolyloxyphenylamine[1]
-
CAS Number: A specific CAS (Chemical Abstracts Service) number for this compound is not consistently reported in major databases. Researchers should exercise diligence in identifying the compound by its structure and spectral data. For reference, the CAS number for its isomer, 2-(2-methylphenoxy)aniline, is 3840-18-4.[2][3][4]
-
Molecular Formula: C₁₃H₁₃NO[1]
-
Molecular Weight: 199.25 g/mol [1]
-
ChemicalBook Number: CB6194965[1]
References
A Comprehensive Technical Guide to 2-(4-methylphenoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The diaryl ether motif is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Within this privileged class of molecules, 2-(4-methylphenoxy)aniline emerges as a compound of significant interest, offering a versatile scaffold for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its synthesis and potential applications in drug discovery, with a particular focus on the rationale behind the scientific methodologies presented.
Section 1: Core Molecular Attributes
This compound, also known as 2-p-tolyloxyphenylamine, is an aromatic amine and a diaryl ether. Its core molecular and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | CB6194965 | [3] |
| Molecular Formula | C₁₃H₁₃NO | [3] |
| Molecular Weight | 199.25 g/mol | [3] |
| Hazard Codes | Xi (Irritant) | [3] |
Section 2: Synthesis of this compound
The construction of the diaryl ether linkage in this compound is most effectively achieved through the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[4][5] This venerable reaction, first described by Fritz Ullmann, has undergone significant modern advancements, allowing for milder reaction conditions and improved yields.[4]
The Ullmann Condensation: A Mechanistic Overview
The Ullmann condensation for the synthesis of this compound involves the coupling of an aryl halide (typically 2-chloro-, 2-bromo-, or 2-iodoaniline) with a phenol (p-cresol) in the presence of a copper catalyst and a base. The reaction proceeds through a catalytic cycle that is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.
Caption: Generalized workflow for the Ullmann condensation synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of a phenoxyaniline derivative via the Ullmann condensation and can be adapted for the synthesis of this compound.
Materials:
-
2-Iodoaniline
-
p-Cresol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inlet for an inert atmosphere, add 2-iodoaniline (1.0 eq), p-cresol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene to the flask via a syringe or cannula to achieve a suitable concentration (e.g., 0.5 M with respect to the 2-iodoaniline).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the insoluble inorganic salts. Wash the filter cake with toluene.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Section 3: Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | Elucidation of the proton environment in the molecule. | Distinct aromatic proton signals, a singlet for the methyl group protons, and a broad singlet for the amine protons. |
| ¹³C NMR Spectroscopy | Determination of the number and types of carbon atoms. | Characteristic signals for the aromatic carbons, the methyl carbon, and the carbons involved in the ether linkage. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching of the primary amine and C-O-C stretching of the diaryl ether. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of this compound (199.25 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a high degree of purity. |
Section 4: Applications in Drug Discovery
The diaryl ether scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] While specific biological data for this compound is not extensively documented, its structural features suggest significant potential as a building block for the development of novel therapeutic agents.
Anticancer Potential
Derivatives of phenoxyaniline have emerged as a promising class of compounds in anticancer research.[6] The structural arrangement of this compound, with its ortho-phenoxy group, may induce a specific conformation that is favorable for binding to the active sites of enzymes, such as protein kinases, which are often dysregulated in cancer. The methyl group on the phenoxy ring can also contribute to hydrophobic interactions within the binding pocket, potentially enhancing inhibitory activity.
Structure-Activity Relationships (SAR)
The biological activity of phenoxyaniline derivatives is highly dependent on the substitution pattern on both aromatic rings. The position of the phenoxy group and any additional substituents can significantly influence the molecule's shape, electronic properties, and ability to interact with biological targets. For instance, the ortho-position of the phenoxy group in this compound may lead to a different binding profile and biological activity compared to its meta- or para-isomers.
Caption: Conceptual diagram of the structure-activity relationships for the this compound scaffold.
Section 5: Safety and Handling
Aniline and its derivatives are known to have potential health hazards.[7][8] While specific toxicological data for this compound is limited, it is prudent to handle this compound with the appropriate safety precautions.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust, fumes, or vapors.
-
Skin Contact: Avoid contact with skin. Aniline derivatives can be absorbed through the skin.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Section 6: Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis via the Ullmann condensation and the established importance of the diaryl ether scaffold in medicinal chemistry make it an attractive starting point for drug discovery programs. Future research should focus on the synthesis of a diverse library of derivatives based on this core structure and their systematic evaluation in a range of biological assays to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 73637-04-4,2,4-bis(2-methylphenoxy)aniline | lookchem [lookchem.com]
- 3. This compound [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. hbm4eu.eu [hbm4eu.eu]
- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-methylphenoxy)aniline
Introduction
Molecular Structure and Predicted NMR Correlation
The structure of 2-(4-methylphenoxy)aniline comprises a central aniline ring linked via an ether oxygen to a 4-methylphenoxy (p-cresol) moiety. This arrangement gives rise to a unique set of electronic environments for each proton and carbon atom, which are reflected in their distinct chemical shifts in the NMR spectra.
Figure 1: Molecular structure of this compound with atom numbering for NMR correlation.
¹H NMR Spectral Analysis: A Predictive Approach
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of both rings, the amine protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents (–NH₂, –O–, and –CH₃).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Ar-H (Aniline Ring) | 6.7 - 7.2 | Multiplet | 7.0 - 8.5 | The protons on the aniline ring will appear as a complex multiplet due to spin-spin coupling and the influence of both the amino and phenoxy groups. |
| Ar-H (Phenoxy Ring) | 6.8 - 7.1 | Multiplet | 8.0 - 9.0 | The protons on the phenoxy ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. |
| NH₂ | 3.5 - 4.5 | Broad Singlet | - | The amine protons typically appear as a broad singlet and their chemical shift is concentration and solvent dependent. |
| CH₃ | 2.2 - 2.4 | Singlet | - | The methyl protons will give a sharp singlet as there are no adjacent protons to couple with. |
The electron-donating nature of the amino group will shield the protons on the aniline ring, shifting them upfield compared to unsubstituted benzene (δ 7.26 ppm).[3] Conversely, the ether oxygen will have a more complex effect, donating electron density through resonance but also exhibiting inductive withdrawal.
¹³C NMR Spectral Analysis: A Predictive Approach
The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule, assuming no accidental overlap. The chemical shifts are highly dependent on the local electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C -NH₂ (Aniline Ring) | 140 - 145 | The carbon attached to the nitrogen will be significantly deshielded. |
| C -O (Aniline Ring) | 145 - 150 | The carbon attached to the ether oxygen will also be deshielded. |
| Aromatic C -H (Aniline Ring) | 115 - 130 | These carbons will resonate in the typical aromatic region, with variations due to substituent effects. |
| C -O (Phenoxy Ring) | 150 - 155 | The carbon attached to the ether oxygen on the phenoxy ring will be deshielded. |
| C -CH₃ (Phenoxy Ring) | 130 - 135 | The carbon bearing the methyl group will be slightly deshielded compared to the other aromatic carbons. |
| Aromatic C -H (Phenoxy Ring) | 118 - 130 | These carbons will appear in the characteristic aromatic region. |
| C H₃ | 20 - 22 | The methyl carbon will be found in the aliphatic region of the spectrum. |
The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbons directly attached to the electronegative oxygen and nitrogen atoms (ipso-carbons) are expected to be the most downfield in their respective rings.[4][5]
Experimental Protocol for NMR Data Acquisition
The following provides a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-15 mg of the solid this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its volatility and minimal signal overlap in the aromatic region.[6]
-
Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.
Figure 2: A generalized workflow for NMR sample preparation, data acquisition, and processing.
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1.0 - 2.0 seconds.
-
Acquisition Time (aq): Approximately 3-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
For ¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are generally required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time (aq): Approximately 1-2 seconds.
-
Spectral Width (sw): 0 to 220 ppm.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[7]
-
Integration and Peak Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Identify the chemical shift, multiplicity, and coupling constants for each signal.
Trustworthiness and Self-Validation
The predictive nature of this guide is built upon the foundational principles of NMR spectroscopy, which are rigorously established and validated across countless molecules. The predicted chemical shifts and coupling patterns are derived from the well-understood electronic effects of substituents on aromatic systems. By following the detailed experimental protocol provided, a researcher can acquire high-quality data that can be directly compared with the predictions laid out in this guide. Any significant deviation from the predicted values would warrant further investigation into the sample's purity or could indicate an unexpected molecular conformation or electronic effect. This iterative process of prediction, experimentation, and comparison forms a self-validating system for structural confirmation.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and data from analogous compounds, we have constructed a detailed and reliable framework for the characterization of this molecule. The provided experimental protocol offers a clear and robust methodology for acquiring high-quality NMR data. This guide is intended to be a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel organic compounds, enabling them to approach their analytical challenges with confidence and scientific rigor.
References
Mass Spectrometry Fragmentation Pattern of 2-(4-methylphenoxy)aniline
An In-depth Technical Guide:
Executive Summary
This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(4-methylphenoxy)aniline. As a diaryl ether with both amine and methyl functionalities, its fragmentation is governed by competing and complementary pathways, including ether bond cleavage, rearrangements, and reactions initiated by the nitrogen atom. Understanding these pathways is critical for researchers in drug development and synthetic chemistry for unambiguous structural confirmation and impurity profiling. This document elucidates the formation of key fragment ions, presents a detailed experimental protocol for data acquisition, and provides a visual map of the fragmentation cascade.
Introduction to the Analyte and Analytical Framework
The Analyte: this compound
This compound (C₁₃H₁₃NO, Molecular Weight: 199.25 g/mol ) is an aromatic compound featuring a diaryl ether linkage.[1] This structure combines three key chemical motifs that dictate its behavior in a mass spectrometer: an aniline ring, a p-cresol-derived phenoxy ring, and the central ether oxygen. The interplay between these groups under high-energy electron impact conditions results in a characteristic and predictable fragmentation pattern.
The Rationale: Why Mass Spectrometry?
For drug development professionals and synthetic chemists, mass spectrometry is an indispensable tool for confirming molecular identity and ensuring purity. Unlike bulk analytical methods, MS provides precise molecular weight information and structural data based on how a molecule fragments.[2] For a molecule like this compound, EI-MS is particularly powerful because the high-energy ionization produces a rich fragmentation spectrum that serves as a unique "fingerprint," allowing for confident identification even in complex mixtures when coupled with a separation technique like Gas Chromatography (GC).
Foundational Principles: Electron Ionization (EI)
The analysis described herein is based on Electron Ionization (EI), a hard ionization technique. In the EI source, the analyte molecule is bombarded with a high-energy electron beam (typically 70 eV). This interaction ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[3] This molecular ion is energetically unstable and rapidly undergoes a series of bond cleavages and rearrangements to dissipate excess energy, generating a cascade of smaller, charged fragment ions that are detected by the mass analyzer.[3]
Core Fragmentation Pathways of this compound
The fragmentation of the this compound molecular ion (m/z 199) is primarily driven by the cleavage of the most labile bonds and the formation of stable ions and neutral species.
The Molecular Ion (M⁺•)
The molecular ion peak is expected to be reasonably intense. The presence of two aromatic rings provides significant stability, allowing a substantial portion of the M⁺• ions to reach the detector without fragmenting.[4][5] In accordance with the Nitrogen Rule , the molecule contains a single nitrogen atom, resulting in an odd nominal molecular mass of 199 Da.[4][6] The initial ionization is most likely to occur by removing a non-bonding electron from the nitrogen or oxygen atom, or a π-electron from one of the aromatic rings.
Primary Fragmentation Mechanism: Ether Bond Cleavage
The C-O bonds of the diaryl ether linkage are the most susceptible to cleavage, representing the dominant fragmentation pathway.[5][7] This scission can occur on either side of the ether oxygen, leading to two primary, competing fragmentation routes.
-
Route A: Formation of the Aminophenoxy Cation. Cleavage of the bond between the oxygen and the tolyl ring results in the loss of a neutral aminophenyl radical (•C₆H₄NH₂). This pathway is less favored.
-
Route B: Formation of the Cresoxy Cation and Aminophenyl Cation. Cleavage of the bond between the oxygen and the aniline ring is a major pathway. This leads to the formation of a p-cresoxy radical (•OC₆H₄CH₃) and an aminophenyl cation at m/z 92 . Alternatively, charge retention on the oxygen-containing fragment produces the p-cresoxy cation at m/z 108 .
Alpha Cleavage and Rearrangements
While classic McLafferty rearrangements are not anticipated due to the lack of a suitable gamma-hydrogen and carbonyl group, other hydrogen rearrangements and alpha cleavages are possible.[8][9]
-
Alpha Cleavage: This type of cleavage occurs at the bond adjacent to a heteroatom.[3][10] For the aniline moiety, this can contribute to an M-1 peak (m/z 198 ) through the loss of a hydrogen atom from the amine group.[7]
-
Tropylium Ion Formation: A hallmark of compounds containing a benzyl or tolyl group is the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 .[11] This ion is formed through rearrangement and cleavage of the fragment containing the 4-methylphenoxy group.
Elucidation of Key Fragment Ions
The EI mass spectrum of this compound is predicted to be characterized by several key ions. The relative abundance of these ions provides insight into the stability of the fragments and the kinetics of the fragmentation pathways.
Data Presentation: Predicted Key Fragment Ions
| m/z Ratio | Proposed Structure / Name | Fragmentation Origin | Predicted Relative Abundance |
| 199 | [C₁₃H₁₃NO]⁺• (Molecular Ion) | Direct ionization of the parent molecule. | High |
| 198 | [C₁₃H₁₂NO]⁺ | Loss of H• from the amine group (α-cleavage). | Medium |
| 108 | [CH₃C₆H₄O]⁺ | Cleavage of the Ar-O bond with charge on the cresoxy fragment. | Medium-High |
| 93 | [C₆H₅NH₂]⁺• (Aniline radical cation) | Cleavage with hydrogen transfer. | Medium |
| 92 | [C₆H₄NH₂]⁺ | Cleavage of the Ar-O bond with charge on the aminophenyl fragment. | High |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement and loss from the methylphenoxy moiety. | Medium |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of CH₃O• from the m/z 108 fragment or loss of NH₂ from m/z 92. | Low |
| 65 | [C₅H₅]⁺ | Loss of acetylene (C₂H₂) from the phenyl cation (m/z 77). | Low |
Visualization: Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation cascade originating from the molecular ion.
Caption: Predicted EI fragmentation pathways for this compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard, self-validating methodology for acquiring the mass spectrum of this compound. The choice of GC as the inlet is based on the analyte's expected volatility and thermal stability.
Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound standard and dissolve in 1 mL of a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Working Solution: Perform a 1:100 serial dilution of the stock solution with the same solvent to achieve a final concentration of 10 µg/mL. This concentration prevents detector saturation and ensures good peak shape.
-
Verification: Include a solvent blank injection in the sequence before the sample to ensure no background interference is present.
Gas Chromatography (GC) Method
-
Injector: Split/Splitless, operated in Split mode (e.g., 20:1 ratio) to handle the concentration.
-
Injector Temperature: 250 °C.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Rationale: This program ensures good separation from any potential impurities and efficient elution of the analyte.
-
Mass Spectrometer (MS) Parameters
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
Rationale: This range is wide enough to capture the molecular ion and all significant low-mass fragments without collecting unnecessary data from the solvent front.
-
-
Solvent Delay: 3 minutes, to protect the filament from solvent saturation.
Data Analysis and Validation
-
Extract the mass spectrum from the apex of the GC peak corresponding to the analyte.
-
Identify the molecular ion peak at m/z 199. Confirm its identity by verifying the presence of the M+1 isotope peak with an expected abundance of ~14.4% of the M peak (based on 13 carbon atoms).
-
Compare the observed fragment ions (e.g., m/z 108, 92, 91) against the predicted pathways outlined in Section 3.0.
-
For definitive confirmation, compare the acquired spectrum against a reference spectrum from a trusted spectral library (e.g., NIST, Wiley).
Conclusion
The mass spectrometry fragmentation pattern of this compound is a predictable and informative process dominated by the cleavage of the central diaryl ether bond. This primary cleavage yields characteristic ions at m/z 108 and m/z 92. Secondary fragmentation and rearrangements produce other confirmatory ions, most notably the stable tropylium ion at m/z 91. The detailed analysis and experimental framework provided in this guide equip researchers and drug development professionals with the necessary knowledge to confidently identify this molecule, interpret its mass spectrum, and distinguish it from structurally related isomers and impurities.
References
- 1. This compound [amp.chemicalbook.com]
- 2. whitman.edu [whitman.edu]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. GCMS Section 6.13 [people.whitman.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. Rearrangement in Mass Spectrometry - unacademy [unacademy.com]
- 9. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
The Diarylether Amine Scaffold: A Versatile Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The diaryl ether amine scaffold, characterized by two aromatic rings linked by an ether oxygen and featuring an amine functionality, has emerged as a privileged structure in medicinal chemistry. Its unique conformational flexibility, coupled with the ability to engage in a multitude of intermolecular interactions, has rendered it a valuable template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities associated with diaryl ether amines, delving into their anticancer, antimicrobial, antiviral, and neuroprotective properties. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for the evaluation of these biological activities. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this promising chemical space.
Introduction: The Diarylether Amine Moiety - A Gateway to Diverse Bioactivity
The diaryl ether core is a recurring motif in a vast array of natural products and synthetic molecules, lauded for its chemical stability and the specific spatial arrangement it confers upon the aryl substituents. The incorporation of an amine group into this scaffold introduces a critical locus for hydrogen bonding, salt bridge formation, and further chemical modification, significantly expanding the accessible chemical and biological space. This combination of a flexible ether linkage and a versatile amine functional group allows for the fine-tuning of physicochemical properties, such as solubility and membrane permeability, which are paramount for drug-like characteristics.
The exploration of diaryl ether amines has yielded compounds with a remarkable spectrum of biological activities, targeting a diverse range of proteins and cellular pathways. This guide will systematically dissect these activities, providing a technical and practical framework for their continued investigation.
Anticancer Activity: Targeting Key Oncogenic Pathways
The diaryl ether amine scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Mechanism of Action: Inhibition of Tyrosine Kinases
A prominent mechanism through which diaryl ether amines exhibit their anticancer effects is the inhibition of tyrosine kinases. These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.
Certain diarylamine and diaryl ether derivatives have been identified as potent inhibitors of Mer tyrosine kinase, a proto-oncogene implicated in various tumor types.[1] The diaryl ether amine core can serve as a scaffold to position substituents that interact with the ATP-binding site of the kinase, leading to competitive inhibition.
Diagram 1: Generalized Mechanism of Tyrosine Kinase Inhibition
Caption: Diaryl ether amine inhibitors competitively bind to the ATP-binding site of tyrosine kinases, preventing substrate phosphorylation and blocking downstream signaling pathways that promote cell proliferation.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have provided valuable insights into the structural requirements for the anticancer activity of diaryl ether amines. Key findings include:
-
Substitution on the Aromatic Rings: The presence and position of substituents on the aryl rings are critical for activity. For instance, chloro and nitro groups on one of the rings have been shown to be crucial for cytotoxic effects.[1]
-
Nature of the Amine: The type of amine (primary, secondary, or tertiary) and its substitution pattern can influence both potency and selectivity.
-
Linker Modification: The ether linkage can be modified to a thioether or a direct amine bridge, which can modulate the conformational flexibility and biological activity of the molecule.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative diarylamine and diaryl ether compounds against various human tumor cell lines.
| Compound ID | Target Cell Line | GI50 (µM) | Reference |
| 11e | A549 (Lung) | 0.33 | [1] |
| 12 | KB (Cervical) | 0.85 | [1] |
| 13a | DU145 (Prostate) | 3.45 | [1] |
| 13b | KB-vin (Resistant) | 0.92 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[2]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the diaryl ether amine compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: A New Frontier in Combating Resistance
The diaryl ether amine scaffold has also shown promise in the development of novel antimicrobial agents. These compounds can target essential enzymes in bacteria and other microorganisms, offering a potential avenue to combat the growing threat of antimicrobial resistance.
Mechanism of Action: Inhibition of Enoyl-ACP Reductase (ENR)
A key target for antimicrobial diaryl ether derivatives is the enoyl-acyl carrier protein reductase (ENR) enzyme.[3] ENR is a crucial component of the bacterial fatty acid biosynthesis pathway (FASII), which is essential for bacterial survival. Inhibition of this enzyme disrupts the synthesis of bacterial cell membranes. Triclosan, a well-known antimicrobial agent, is a diaryl ether that targets ENR.[3] Amine-containing analogs of triclosan have been synthesized and evaluated for their inhibitory activity against ENR in various pathogens, including Toxoplasma gondii.[3]
Diagram 2: Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of diaryl ether amine compounds using the broth microdilution method.
Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for representative diaryl amine and ether compounds against the phytopathogen Magnaporthe oryzae.
| Compound ID | MIC (µg/mL) | Reference |
| 3b | 12.5 | [4] |
| 3c | 25 | [4] |
| 3g | 12.5 | [4] |
| 3h | 25 | [4] |
| Thiophanate-methyl (Control) | >50 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the diaryl ether amine compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Antiviral and Neuroprotective Potential: Emerging Frontiers
While the anticancer and antimicrobial activities of diaryl ether amines are relatively well-documented, their potential as antiviral and neuroprotective agents represents an exciting and less explored frontier.
Antiviral Activity
The diaryl ether scaffold is present in some known antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1.[2] The flexible nature of the ether linkage allows these molecules to adapt to the allosteric binding pocket of the reverse transcriptase enzyme. The incorporation of amine functionalities could provide additional hydrogen bonding interactions, potentially enhancing binding affinity and overcoming resistance. Some diaryl ether analogues have also shown activity against other viruses, including Human Coronavirus OC43 and Human Adenovirus 5.[1]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to evaluate the in vitro antiviral activity of a compound.
Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
Step-by-Step Methodology:
-
Cell Seeding: Seed a monolayer of susceptible host cells in a 6-well or 12-well plate.
-
Virus Infection: Infect the cell monolayer with a known amount of virus for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the diaryl ether amine compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Stain the cells with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 (Effective Concentration 50) value, the concentration that reduces the plaque number by 50%, can then be determined.
Neuroprotective Activity
The potential neuroprotective effects of diaryl ether amines are an area of growing interest. The structural similarity of some diaryl ether amines to known enzyme inhibitors suggests their potential to modulate the activity of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE).
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease. The diaryl ether amine scaffold can serve as a template for designing AChE inhibitors, with the amine group potentially interacting with the catalytic or peripheral anionic site of the enzyme.
Diagram 3: Acetylcholinesterase Inhibition by a Diaryl Ether Amine
Caption: Diaryl ether amine inhibitors can block the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This assay is based on the Ellman method, which uses a chromogenic reagent to quantify the product of the enzymatic reaction.
Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine, and the chromogen DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Inhibitor Incubation: In a 96-well plate, add the acetylcholinesterase enzyme solution and the diaryl ether amine compound at various concentrations. Incubate for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the DTNB and acetylthiocholine solutions to initiate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at multiple time points using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value can be calculated from the dose-response curve.
Conclusion and Future Perspectives
The diaryl ether amine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The wealth of data on their anticancer and antimicrobial activities, coupled with emerging evidence of their antiviral and neuroprotective potential, underscores the importance of continued research in this area. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of more potent and selective compounds.
Future efforts should focus on a deeper understanding of the molecular targets and mechanisms of action of diaryl ether amines across different therapeutic areas. The application of advanced computational modeling techniques can aid in the design of next-generation compounds with improved pharmacological profiles. Furthermore, the exploration of novel synthetic methodologies will be crucial for expanding the chemical diversity of this scaffold. As our understanding of the biological activities of diaryl ether amines continues to grow, so too will their potential to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances of diaryl ether family as HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Phenoxyaniline Scaffold: A Privileged Motif in Drug Discovery - A Technical Guide to Structure-Activity Relationships
Introduction: The Emergence of a Versatile Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets, earning them the designation of "privileged structures." The phenoxyaniline core, a simple yet elegant diaryl ether amine, has firmly established itself as such a scaffold. Its prevalence in clinically relevant molecules and late-stage drug candidates is a testament to its remarkable versatility. Phenoxyaniline derivatives have demonstrated a broad spectrum of biological activities, including potent kinase inhibition, anticancer properties, and neuroprotective effects.[1] This guide, intended for researchers and drug development professionals, will provide an in-depth exploration of the structure-activity relationships (SAR) that govern the therapeutic potential of this remarkable class of compounds. We will delve into the synthetic strategies employed to generate molecular diversity, dissect the intricate interplay between structural modifications and biological outcomes, and provide detailed experimental protocols to empower your own discovery efforts.
Synthetic Strategies: Building the Phenoxyaniline Core and its Analogs
The generation of a diverse library of phenoxyaniline derivatives is paramount to any successful SAR campaign. The ether linkage and the C-N bond are the two key connections that define the scaffold, and their formation is typically achieved through robust and well-established cross-coupling methodologies. The choice of synthetic route is often dictated by the desired substitution patterns and the commercial availability of starting materials.
Ullmann Condensation: A Classic Approach to Diaryl Ether Synthesis
The Ullmann condensation is a cornerstone of diaryl ether synthesis, relying on a copper-catalyzed coupling between an aryl halide and a phenol.[2][3] While traditional protocols often required harsh reaction conditions, modern iterations have significantly improved the scope and functional group tolerance of this transformation.[4]
Conceptual Workflow for Ullmann Condensation:
Caption: Generalized workflow for Ullmann condensation.
Detailed Experimental Protocol: Synthesis of 4-Phenoxyaniline via Ullmann Condensation
This protocol provides a step-by-step methodology for a representative Ullmann condensation to synthesize the core 4-phenoxyaniline scaffold.
Materials:
-
4-Iodoaniline
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 4-iodoaniline (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF (approximately 5 mL per 1 g of 4-iodoaniline).
-
Stir the reaction mixture at 120-140 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-phenoxyaniline.
Buchwald-Hartwig Amination: A Versatile C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5][6] It offers a milder and more general alternative to traditional methods for C-N bond formation.
Conceptual Workflow for Buchwald-Hartwig Amination:
Caption: Generalized workflow for Buchwald-Hartwig amination.
Structure-Activity Relationships: Decoding the Molecular Blueprint
The biological activity of phenoxyaniline derivatives is exquisitely sensitive to the nature and position of substituents on both the phenoxy and aniline rings.[1] A systematic exploration of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Kinase Inhibition: Targeting the Engines of Cellular Proliferation
Phenoxyaniline derivatives have emerged as a particularly rich source of kinase inhibitors, targeting key players in oncogenic signaling pathways.[1][7]
1. MEK Inhibitors:
A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK, a central kinase in the MAPK/ERK signaling pathway.[1][4] The SAR for this class of compounds reveals several key features:
-
Quinoline Core: The 3-cyano-4-anilinoquinoline scaffold is essential for activity.[1]
-
Alkoxy Substituents: The presence of alkoxy groups at the 6- and 7-positions of the quinoline ring generally leads to optimal potency.[1][4]
-
Phenoxy Ring Substitution: Modifications on the phenoxy ring can fine-tune potency and selectivity.[1]
Table 1: SAR of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors
| Compound ID | R6 | R7 | Aniline Substitution | MEK IC50 (nM) |
| 1a | OCH3 | OCH3 | 4-H | 25 |
| 1b | OCH3 | OCH3 | 4-F | 15 |
| 1c | OCH3 | OCH3 | 4-Cl | 18 |
| 1d | OCH3 | OCH3 | 4-Br | 20 |
| 1e | OCH3 | OCH3 | 3-F | 30 |
Data synthesized from multiple sources for illustrative comparison.[1]
2. PDGFR Inhibitors:
4-Phenoxyquinoline derivatives have been developed as potent and selective inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2] Dysregulation of PDGFR signaling is implicated in a variety of cancers.[2]
-
Phenoxy Ring Substitution: Substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide moieties, have yielded highly potent and selective inhibitors.[2]
Table 2: SAR of 4-Phenoxyquinoline Derivatives as PDGFR Inhibitors
| Compound ID | Phenoxy R4 Substitution | PDGFr Autophosphorylation IC50 (µM) | EGFr Autophosphorylation IC50 (µM) |
| 2a | H | >100 | >100 |
| 2b | Benzoyl | 0.31 | >100 |
| 2c | Benzamide | 0.050 | >100 |
Data synthesized from multiple sources for illustrative comparison.[1][2]
Anticancer Activity: Beyond Kinase Inhibition
The anticancer effects of phenoxyaniline derivatives are not limited to kinase inhibition. Some derivatives have been shown to induce apoptosis and cell cycle arrest through various mechanisms.[8] For instance, certain phenoxazine derivatives, which can be synthesized from phenoxyaniline precursors, have demonstrated potent anticancer activity.[8]
Neuroprotection: A Role in Mitigating Neuronal Cell Death
N-acyl substituted derivatives of 4-phenoxyaniline have shown promise as neuroprotective agents by attenuating Bid-mediated neurotoxicity.[9] This highlights the potential of the phenoxyaniline scaffold in addressing neurodegenerative diseases. Substitution of the amino group with moieties like 4-piperidine carboxylic acid has yielded compounds with significant neuroprotective activity at low micromolar concentrations.[9][10]
Mechanism of Action: Elucidating the Signaling Pathways
Understanding the mechanism of action of phenoxyaniline derivatives requires a detailed knowledge of the signaling pathways they modulate.
MAPK/ERK Signaling Pathway and MEK Inhibition
The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival.[11][12] Its aberrant activation is a hallmark of many cancers.[1] Phenoxyaniline-based MEK inhibitors act by blocking the phosphorylation of ERK by MEK, thereby inhibiting downstream signaling.
Caption: Inhibition of the MAPK/ERK pathway by phenoxyaniline MEK inhibitors.
PDGFR Signaling Pathway and its Inhibition
The PDGFR signaling cascade plays a crucial role in cell growth, migration, and angiogenesis.[1][7] Upon ligand binding, the receptor dimerizes and autophosphorylates, creating docking sites for various signaling proteins that activate downstream pathways such as the PI3K/AKT and MAPK/ERK pathways. Phenoxyquinoline-based inhibitors block the initial autophosphorylation step, thereby abrogating all downstream signaling.
Caption: Inhibition of the PDGFR signaling pathway by phenoxyquinoline derivatives.
Experimental Protocols for Biological Evaluation: A Self-Validating System
The robust biological evaluation of newly synthesized phenoxyaniline derivatives is critical for establishing a credible SAR. The following protocols for an in vitro kinase assay and a cell viability assay provide a framework for these essential studies.
In Vitro Kinase Assay Protocol
This protocol describes a general method for determining the inhibitory activity of phenoxyaniline derivatives against a target kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (phenoxyaniline derivatives) dissolved in DMSO
-
96-well or 384-well assay plates (white, opaque for luminescence-based assays)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Kinase Reaction Setup: In each well of the assay plate, add the kinase, substrate, and test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature or 30 °C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the remaining ATP or the ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay) Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14][15][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (phenoxyaniline derivatives) dissolved in DMSO
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion: The Future of Phenoxyaniline Derivatives in Medicine
The phenoxyaniline scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions make it an attractive starting point for drug discovery campaigns. The insights into the SAR of phenoxyaniline derivatives presented in this guide, coupled with robust experimental validation, will empower researchers to design and develop the next generation of innovative medicines based on this privileged structure.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. researchgate.net [researchgate.net]
Whitepaper: A Methodological Guide to In Silico Target Identification and Receptor Binding Modeling for Novel Phenoxyanilines
Abstract
The phenoxyaniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] However, the vast chemical space of its derivatives means that many novel compounds, such as 2-(4-methylphenoxy)aniline, lack characterized biological targets. This guide presents a comprehensive, in-depth methodology for the in silico characterization of such novel small molecules. We will use this compound as a representative case study to delineate a systematic workflow that begins with putative target identification and progresses through rigorous molecular docking and dynamic simulation to predict receptor binding. This document is intended for researchers, computational chemists, and drug development professionals seeking a robust framework for the early-stage computational assessment of novel chemical entities.
The Challenge: From Novel Compound to Biological Hypothesis
The starting point for many drug discovery projects is a novel molecule with potential therapeutic value, yet an unknown mechanism of action. Direct experimental screening against broad panels of biological targets can be resource-intensive. Computational methods provide a powerful, cost-effective strategy to generate testable hypotheses about a molecule's potential protein targets, its binding mode, and the stability of the resulting complex.[3][4] The primary challenge is the absence of a known receptor for this compound, a necessary prerequisite for direct binding studies.[5] Therefore, our workflow begins with computational strategies to identify high-probability candidate receptors.
Part I: In Silico Target Identification: Finding a Putative Receptor
Before any binding can be modeled, a credible protein target must be identified. This process, often called "target fishing" or "reverse pharmacology," uses the ligand's structure to find its most likely biological counterparts.
Causality Behind the Approach
We employ a multi-pronged approach because no single in silico target identification method is foolproof. By integrating ligand-based and receptor-based strategies, we build a stronger, consensus-based hypothesis.
-
Pharmacophore-Based Screening: This method abstracts the molecule into a 3D map of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).[6][7] It answers the question: "What other protein binding sites have a complementary pattern of features?"
-
Reverse Docking: This brute-force but effective method computationally "tests" the ligand's fit against a large library of protein structures.[8] It directly estimates a binding score, providing a quantitative, albeit approximate, ranking of potential targets.
-
Chemical Similarity Search: This approach leverages the vast existing knowledge of structure-activity relationships. It operates on the principle that structurally similar molecules often share similar biological targets.
Target Identification Workflow
The following diagram outlines the logical flow for identifying and prioritizing putative protein targets for a novel ligand.
References
A Technical Guide to the Discovery and Synthesis of Novel 2-(4-Methylphenoxy)aniline Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The core structure, 2-(4-methylphenoxy)aniline, represents a novel scaffold with no specific synthesis, characterization, or biological activity data currently available in public scientific literature. This guide is therefore presented as a prospective framework for the discovery and development of new chemical entities based on this scaffold, providing field-proven methodologies and rationale grounded in analogous chemical structures.
Introduction: The Untapped Potential of the this compound Scaffold
The diaryl ether motif is a cornerstone in medicinal chemistry, found in a plethora of biologically active compounds, from antibiotics to targeted cancer therapies.[1][2] Similarly, the aniline scaffold is a privileged structure, integral to the design of numerous kinase inhibitors and other therapeutic agents.[3] The fusion of these two pharmacophores into the this compound core presents a promising, yet unexplored, avenue for the discovery of novel therapeutics.
This technical guide provides a comprehensive roadmap for the rational design, synthesis, purification, characterization, and biological evaluation of novel analogs based on the this compound scaffold. As senior application scientists, we emphasize not just the "how" but the "why" behind each experimental choice, ensuring a robust and reproducible workflow from conceptualization to lead optimization.
Part 1: Strategic Synthesis of the Diaryl Ether Core
The critical step in the synthesis of this compound analogs is the formation of the diaryl ether bond. Two powerful and complementary transition-metal-catalyzed cross-coupling reactions are primarily employed for this purpose: the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods will depend on the specific substitution patterns and functional group tolerance of the desired analogs.
Ullmann Condensation for C-O Bond Formation
The Ullmann condensation is a classical copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol.[4][5] This method is particularly useful for large-scale synthesis due to the relatively low cost of copper catalysts.[5]
Causality of Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI or Cu₂O, are typically more effective than Cu(II) salts.[6] The use of a ligand, such as 1,10-phenanthroline or N,N-dimethylglycine, can significantly accelerate the reaction and allow for milder conditions.[7]
-
Base: A strong base is required to deprotonate the phenol. Cesium carbonate (Cs₂CO₃) is often the base of choice as it is highly effective and has good solubility in polar aprotic solvents.[4]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used to ensure the dissolution of reactants and to reach the required reaction temperatures.[4][8]
Experimental Protocol: Synthesis of a this compound Analog via Ullmann Condensation
This protocol describes a general procedure for the synthesis of a substituted this compound analog from a substituted 2-haloaniline and 4-methylphenol.
Reactants and Reagents:
| Reagent | Molar Equiv. |
| Substituted 2-haloaniline | 1.0 |
| 4-Methylphenol (p-cresol) | 1.2 |
| Copper(I) Iodide (CuI) | 0.1 |
| 1,10-Phenanthroline | 0.2 |
| Cesium Carbonate (Cs₂CO₃) | 2.0 |
| N,N-Dimethylformamide (DMF) | - |
Procedure:
-
To a flame-dried round-bottom flask, add the substituted 2-haloaniline (1.0 mmol), 4-methylphenol (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting materials. The identity and purity of the final product are confirmed by a combination of NMR, MS, and HPLC analysis, ensuring the successful synthesis of the target analog.
Caption: General workflow for Ullmann Condensation.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[1][9] This reaction is known for its exceptional functional group tolerance and generally milder reaction conditions compared to the Ullmann condensation.[9]
Causality of Experimental Choices:
-
Catalyst and Ligand: A palladium(0) precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, is used in combination with a bulky, electron-rich phosphine ligand.[10] The choice of ligand (e.g., Xantphos, BINAP) is critical and can significantly impact the reaction's efficiency and scope.[1][10] The ligand stabilizes the palladium catalyst, promotes oxidative addition, and facilitates reductive elimination.[9]
-
Base: A non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[11] The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.[11]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used.[10]
Experimental Protocol: Synthesis of a this compound Analog via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of a substituted this compound analog from a substituted 2-phenoxyaniline and an aryl halide.
Reactants and Reagents:
| Reagent | Molar Equiv. |
| Substituted 2-phenoxyaniline | 1.2 |
| Substituted aryl halide | 1.0 |
| Pd₂(dba)₃ | 0.02 |
| Xantphos | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 1.4 |
| Anhydrous Toluene | - |
Procedure:
-
In a glovebox, add the substituted aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.08 mmol) to a flame-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add the substituted 2-phenoxyaniline (1.2 mmol) and NaOtBu (1.4 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validating System: The consumption of starting materials and the formation of the product are monitored to determine the reaction's endpoint. The structure and purity of the isolated product are verified using spectroscopic methods.
Caption: Buchwald-Hartwig amination catalytic cycle.
Part 2: Purification and Spectroscopic Characterization
Rigorous purification and unambiguous characterization are paramount to ensure the integrity of subsequent biological data.
Purification Strategies
Column chromatography is the primary method for purifying the synthesized analogs.
Protocol: Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system.
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with a gradient of solvents (e.g., hexane/ethyl acetate), starting with a non-polar mixture and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Combining and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Spectroscopic Characterization
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for structural elucidation.
Expected Spectroscopic Data for a this compound Analog:
-
¹H NMR:
-
Aromatic protons will appear in the range of δ 6.5-8.0 ppm. The splitting patterns will be indicative of the substitution on the two aromatic rings.
-
The methyl protons of the 4-methylphenoxy group will appear as a singlet around δ 2.3 ppm.
-
The N-H proton of the aniline will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Aromatic carbons will resonate in the δ 110-160 ppm region.
-
The methyl carbon will appear around δ 20-25 ppm.
-
-
Mass Spectrometry (HRMS): The high-resolution mass spectrum will provide the exact mass of the molecule, confirming its elemental composition.
-
IR Spectroscopy:
-
A characteristic N-H stretching vibration will be observed in the range of 3300-3500 cm⁻¹.
-
C-O-C stretching vibrations for the diaryl ether will appear around 1200-1250 cm⁻¹.
-
Aromatic C-H stretching will be observed above 3000 cm⁻¹.
-
Part 3: In Vitro Biological Evaluation
The potential therapeutic utility of the novel this compound analogs can be assessed through a series of in vitro assays. Given the structural similarities to known kinase inhibitors, a primary focus should be on evaluating their anticancer properties.[2]
Cytotoxicity and Anti-proliferative Assays
Initial screening should determine the effect of the compounds on the viability and proliferation of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Target-Based Assays: Kinase Inhibition
If the analogs are designed as kinase inhibitors, their activity against specific kinases should be evaluated.
Protocol: In Vitro Kinase Inhibition Assay (General)
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate) or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: Determine the IC₅₀ value for each compound against the target kinase.
Caption: Workflow for in vitro biological evaluation.
Part 4: Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold will allow for the elucidation of the structure-activity relationship (SAR), guiding the design of more potent and selective analogs.[2][12]
Hypothetical SAR for this compound Analogs as Kinase Inhibitors:
Based on known diaryl ether kinase inhibitors, the following SAR can be hypothesized:[2][13]
-
Aniline Ring Substituents:
-
Small electron-withdrawing groups (e.g., F, Cl) at the meta or para positions may enhance activity.[2]
-
Bulky substituents at the ortho position may be detrimental due to steric hindrance.
-
-
Phenoxy Ring Substituents:
-
Conformational Rigidity: The introduction of cyclic structures or other conformationally restricting elements could improve binding affinity.
Data Presentation: Hypothetical SAR Table
| Analog | R¹ (Aniline) | R² (Phenoxy) | IC₅₀ (Kinase X) (µM) |
| 1 | H | H | > 50 |
| 2 | 4-F | H | 15.2 |
| 3 | H | 4-Cl | 10.8 |
| 4 | 4-F | 4-Cl | 1.5 |
| 5 | 3-CN | 4-OCH₃ | 5.7 |
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. This in-depth technical guide provides a comprehensive and scientifically rigorous framework for the design, synthesis, and evaluation of new analogs based on this core structure. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can systematically explore the chemical space around this novel scaffold and unlock its full therapeutic potential.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 8. US10889539B2 - Aniline purification process - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(4-methylphenoxy)aniline as a Scaffold in Medicinal Chemistry
Introduction: The Strategic Value of the 2-(4-methylphenoxy)aniline Scaffold
In the landscape of medicinal chemistry, the identification and exploration of privileged scaffolds are paramount to the discovery of novel therapeutics. The this compound core, a diaryl ether derivative, represents a versatile and strategically important scaffold. Its structural rigidity, coupled with the potential for diverse functionalization on both aromatic rings, provides a three-dimensional framework that can be tailored to interact with a variety of biological targets. This guide offers an in-depth technical exploration of the this compound scaffold, from its synthesis to its potential applications in drug discovery, with a focus on the underlying chemical principles and experimental rationale. While direct biological data on this specific molecule is limited in public domains, this guide will leverage data from structurally related phenoxyaniline derivatives to infer its potential and provide a roadmap for its future investigation[1][2].
Core Synthesis Strategies: Building the this compound Framework
The construction of the diaryl ether linkage is the cornerstone of synthesizing this compound and its derivatives. Two primary catalytic cross-coupling methodologies have proven effective for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods is often dictated by the desired substrate scope, functional group tolerance, and reaction conditions.
Ullmann Condensation: A Classic Approach to Diaryl Ether Synthesis
The Ullmann condensation is a well-established, copper-catalyzed reaction that couples an aryl halide with a phenol to form a diaryl ether[3]. In the context of this compound, this typically involves the reaction of 2-haloaniline with 4-methylphenol (p-cresol).
Reaction Scheme:
References
Methodological & Application
Application Notes and Protocols: Ullmann Condensation for 2-(4-Methylphenoxy)aniline Synthesis
Introduction: The Enduring Relevance of the Ullmann Condensation in Modern Synthesis
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, has been a foundational reaction in organic chemistry for over a century.[1][2] It facilitates the formation of carbon-heteroatom bonds, particularly the C-O and C-N linkages that are integral to a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The target molecule of this protocol, 2-(4-methylphenoxy)aniline, is a valuable diaryl ether amine scaffold, the synthesis of which aptly demonstrates the utility and nuances of the modern Ullmann condensation.
Initially, these reactions were notorious for requiring harsh conditions, such as high temperatures (often exceeding 200°C), polar aprotic solvents, and stoichiometric amounts of copper.[5][6] However, the last few decades have seen a renaissance in Ullmann-type couplings. The advent of ligand-accelerated catalysis has dramatically expanded the reaction's scope and moderated its conditions, making it a more versatile and accessible tool for synthetic chemists.[7][8] Ligands, typically bidentate N,N- or N,O-donors, stabilize the copper catalyst and facilitate the key steps of the catalytic cycle, often allowing for lower reaction temperatures and catalyst loadings.[9][10]
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via the Ullmann condensation of 2-iodoaniline and 4-methylphenol. It delves into the rationale behind the choice of reagents and conditions, offers a detailed step-by-step procedure, and provides troubleshooting guidance to empower researchers in achieving successful and reproducible outcomes.
Reaction Scheme
The synthesis proceeds through the copper-catalyzed cross-coupling of 2-iodoaniline with 4-methylphenol (p-cresol) in the presence of a base.
Figure 1: Reaction Scheme for the Synthesis of this compound
Caption: Ullmann condensation of 2-iodoaniline and 4-methylphenol.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purpose |
| 2-Iodoaniline | 98% | Sigma-Aldrich | Aryl halide starting material |
| 4-Methylphenol (p-Cresol) | 99% | Acros Organics | Phenolic coupling partner |
| Copper(I) Iodide (CuI) | 98% | Strem Chemicals | Catalyst |
| L-Proline | 99% | Alfa Aesar | Ligand |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | EMD Millipore | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent |
| Brine (sat. aq. NaCl) | - | - | Aqueous wash |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | J.T. Baker | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | Stationary phase for chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodoaniline (2.19 g, 10.0 mmol, 1.0 equiv), 4-methylphenol (1.30 g, 12.0 mmol, 1.2 equiv), copper(I) iodide (95 mg, 0.5 mmol, 5 mol%), L-proline (115 mg, 1.0 mmol, 10 mol%), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).
-
Expert Insight: The use of an excess of the phenol component can help drive the reaction to completion. L-proline, an inexpensive and readily available amino acid, has been shown to be an effective ligand for this type of coupling, accelerating the reaction and allowing for milder conditions.[8] Potassium carbonate is a suitable base for deprotonating the phenol, forming the more nucleophilic phenoxide.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Causality: While many modern Ullmann protocols are more robust than their predecessors, maintaining an inert atmosphere is crucial. Oxygen can oxidize the active Cu(I) catalyst to the less active Cu(II) state, thereby inhibiting the reaction.[11]
-
-
Solvent Addition and Reaction:
-
Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents and can withstand the required reaction temperature.[5]
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Purpose: The aqueous work-up removes the inorganic salts (e.g., potassium carbonate, potassium iodide) and residual DMF. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.
-
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Mechanistic Insights: The Catalytic Cycle
The precise mechanism of the Ullmann condensation is still a subject of active research, but a generally accepted catalytic cycle involving a Cu(I)/Cu(III) couple is often proposed, especially in the presence of ligands.[12][13]
-
Ligand Association and Base-Assisted Formation of the Copper(I) Phenoxide: The reaction initiates with the coordination of the L-proline ligand to the Cu(I) catalyst. The base, K₂CO₃, deprotonates 4-methylphenol to form the potassium phenoxide, which then undergoes salt metathesis with the ligated copper(I) iodide to generate the key copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide (2-iodoaniline) undergoes oxidative addition to the copper(I) phenoxide complex. This step is often considered the rate-determining step and results in the formation of a transient, high-valent Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the desired C-O bond of the this compound product and regenerate a Cu(I) species, which can then re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section addresses common issues and provides actionable solutions.[11][14]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized CuI).2. Insufficiently inert atmosphere.3. Poor quality or wet reagents/solvent.4. Reaction temperature too low. | 1. Use fresh, high-purity CuI. Consider adding a small amount of copper turnings to the reaction to act as a reductant.2. Ensure proper Schlenk technique and use a well-sealed reaction vessel.3. Use anhydrous solvent and dry reagents thoroughly before use.4. Incrementally increase the reaction temperature (e.g., to 120-130 °C), but be mindful of potential side reactions. |
| Formation of Side Products (e.g., debromination of aryl halide) | 1. Presence of protic impurities (e.g., water).2. Reaction temperature too high, leading to decomposition. | 1. Ensure all reagents and solvents are rigorously dried.2. Lower the reaction temperature. Consider screening different ligands that may allow for milder conditions.[9] |
| Homocoupling of Aryl Halide | 1. Ligand may not be optimal for promoting cross-coupling over homocoupling. | 1. Screen alternative ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine.[10] |
| Difficult Purification | 1. Incomplete removal of DMF during work-up.2. Co-elution of product with starting materials or byproducts. | 1. Perform multiple aqueous washes during the extraction process.2. Optimize the eluent system for column chromatography. A shallow gradient may be necessary to achieve good separation. |
Conclusion
The Ullmann condensation remains a powerful and relevant transformation in the synthesis of diaryl ethers. The protocol detailed herein for the synthesis of this compound provides a robust and reproducible method that incorporates modern advancements in ligand-accelerated copper catalysis. By understanding the rationale behind each step and anticipating potential challenges, researchers can confidently apply this methodology to access a wide range of valuable chemical entities for applications in drug discovery and materials science.
References
- 1. synarchive.com [synarchive.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 2-(4-Methylphenoxy)aniline via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Palladium in C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1][2] Developed through the pioneering work of Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction's broad substrate scope, functional group tolerance, and often milder conditions offer significant advantages over classical methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution.
This application note provides a detailed guide to the synthesis of 2-(4-methylphenoxy)aniline, a valuable diaryl ether amine intermediate, utilizing the principles of the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive experimental protocol, and discuss key considerations for optimization and product characterization.
Mechanistic Insights: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to an aryl halide (or triflate), forming a Pd(II) intermediate.[2]
-
Amine Coordination and Deprotonation: The amine substrate then coordinates to the palladium center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
A critical aspect of a successful Buchwald-Hartwig amination is the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the crucial reductive elimination step, while minimizing side reactions such as β-hydride elimination.[4]
Caption: Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2-bromoaniline and 4-methylphenol. Optimization of reaction parameters may be necessary to achieve the highest yields.
Materials:
-
2-Bromoaniline
-
4-Methylphenol (p-cresol)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of an inert gas (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: To the flask, add 4-methylphenol (1.2 mmol) and 2-bromoaniline (1.0 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe.
-
Reaction: Securely seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as the final product.[5]
Caption: Figure 2: Experimental workflow for the synthesis.
Data Presentation: Catalyst and Ligand Selection
The choice of catalyst and ligand is paramount for a successful Buchwald-Hartwig amination. While a variety of systems have been developed, bulky, electron-rich phosphine ligands are generally preferred for their ability to promote efficient catalysis. The use of pre-catalysts, such as the G3 and G4 Buchwald precatalysts, can also offer advantages in terms of air and moisture stability, as well as ease of handling.[6]
| Catalyst System | Ligand | Key Features | Reference |
| In situ generated | XPhos | Highly active for a broad range of substrates, including aryl chlorides. | |
| In situ generated | RuPhos | Effective for C-N bond formation with a variety of amines. | |
| In situ generated | BrettPhos | Particularly effective for the monoarylation of primary amines. | |
| XPhos Pd G3 Pre-catalyst | XPhos | Air and moisture-stable, allows for lower catalyst loadings and shorter reaction times. | [6] |
| RuPhos Pd G3 Pre-catalyst | RuPhos | Air and moisture-stable, good for a range of C-N coupling reactions. | [7] |
Analytical Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended for the analysis of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show distinct signals for the aromatic protons on both phenyl rings, the methyl group protons, and the amine protons.
-
¹³C NMR will confirm the presence of all carbon atoms in the molecule, with characteristic shifts for the aromatic carbons, the methyl carbon, and the carbons flanking the ether and amine functionalities.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretches of the aromatic rings and methyl group, and the C-O-C stretch of the diaryl ether.
-
Note: Specific spectral data for this compound should be compared with literature values if available, or with data from analogous compounds.
Conclusion
The Buchwald-Hartwig amination provides a powerful and reliable method for the synthesis of this compound. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of this valuable intermediate. The protocol outlined in this application note serves as a robust starting point for the synthesis and subsequent purification of the target compound. As with any chemical transformation, optimization of the reaction parameters for the specific laboratory setup and scale is encouraged to achieve the best possible results.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 7. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Purification of 2-(4-methylphenoxy)aniline by Column Chromatography: An Application Note
Introduction
2-(4-methylphenoxy)aniline is a diaryl ether amine, a structural motif of interest in medicinal chemistry and materials science. Its synthesis, often achieved through methods like the Ullmann condensation, typically yields a crude product containing unreacted starting materials, catalysts, and byproducts.[1][2][3] Achieving high purity of the target molecule is paramount for its subsequent use in research and development. This application note provides a detailed, step-by-step protocol for the purification of this compound using silica gel column chromatography. The methodology is designed for researchers, scientists, and drug development professionals, offering a robust framework for obtaining a highly purified sample. This guide emphasizes the scientific rationale behind each step, ensuring a comprehensive understanding of the purification process.
Physicochemical Properties and Chromatographic Behavior
Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. As a moderately polar aromatic amine, its behavior on a polar stationary phase like silica gel is influenced by the presence of the amine and ether functional groups.
| Property | Value/Description | Implication for Chromatography |
| Molecular Formula | C₁₃H₁₃NO | - |
| Molecular Weight | 199.25 g/mol | - |
| Appearance | Varies (often an oil or low-melting solid) | The physical state will dictate the sample loading method. |
| Polarity | Moderately polar | Due to the presence of the amine (-NH₂) and ether (-O-) functional groups, the molecule will have a moderate affinity for the polar silica gel stationary phase. |
| Basicity | The aniline moiety is basic. | The basic nature of the amine can lead to strong interactions with the acidic silanol groups on the surface of silica gel, potentially causing peak tailing and poor separation.[4] |
Principle of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent or solvent mixture). This compound, being moderately polar, will adsorb to the silica gel. By using a mobile phase of appropriate polarity, the compound can be selectively desorbed and eluted from the column, separating it from less polar and more polar impurities. The key to a successful separation lies in optimizing the mobile phase composition to achieve a suitable retention factor (Rƒ) for the target compound.
Experimental Protocol
This protocol is a comprehensive guide to the purification of this compound. It is crucial to perform a small-scale trial on Thin Layer Chromatography (TLC) to determine the optimal solvent system before proceeding with column chromatography.
Part 1: Thin Layer Chromatography (TLC) for Method Development
The initial and most critical step is to identify a suitable mobile phase (eluent) that provides good separation of this compound from its impurities. An ideal Rƒ value for the target compound on a TLC plate is between 0.2 and 0.4, as this generally translates to a good elution profile in column chromatography.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary spotters
-
A selection of solvents: n-hexane (or heptane), ethyl acetate, dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
UV lamp (254 nm)
-
Visualization stain (e.g., p-anisaldehyde or potassium permanganate solution)[5]
Procedure:
-
Prepare Eluent Systems: Prepare a few milliliters of different solvent mixtures. Good starting points for a moderately polar compound like this compound are mixtures of a non-polar solvent (hexane or heptane) and a moderately polar solvent (ethyl acetate).
-
Initial Screening Systems:
-
80:20 Hexane:Ethyl Acetate
-
70:30 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
-
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., DCM or ethyl acetate). Using a capillary spotter, carefully apply a small spot of the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds typically show as dark spots on a fluorescent background.
-
If necessary, use a chemical stain for visualization. For amines, a p-anisaldehyde stain followed by gentle heating can be effective.[5]
-
-
Analyze the Results and Optimize:
-
Calculate the Rƒ value for each spot (Rƒ = distance traveled by the spot / distance traveled by the solvent front).
-
The goal is to find a solvent system where the Rƒ of the desired product is approximately 0.2-0.4 and is well-separated from other spots.
-
If the spots are too high (high Rƒ), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).
-
If the spots are too low (low Rƒ), the eluent is not polar enough. Increase the proportion of the more polar solvent.
-
Addressing Tailing: If the product spot appears as a streak rather than a round spot, this is likely due to the basic amine interacting with the acidic silica gel. To counteract this, add a small amount of triethylamine (Et₃N) (e.g., 0.5-1% by volume) to the eluent system.[6][7] This will neutralize the acidic sites on the silica gel, leading to sharper spots.
-
Table of Expected Rƒ Values (Illustrative):
| Solvent System (Hexane:Ethyl Acetate + 1% Et₃N) | Expected Rƒ of this compound | Observations |
| 90:10 | ~0.15 | May elute slowly from the column. |
| 80:20 | ~0.30 | Optimal for separation. |
| 70:30 | ~0.45 | May elute too quickly, with potential for co-elution with less polar impurities. |
Part 2: Column Chromatography Purification
Once an optimal solvent system has been determined by TLC, you can proceed with the column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (optimized from TLC, including Et₃N if necessary)
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
1. Column Preparation (Wet Packing Method):
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[8]
-
Add a Layer of Sand: Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[8]
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample for good separation) with the initial, least polar eluent to form a slurry.[8]
-
Pack the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the side of the column gently to ensure even packing and remove any air bubbles.[9]
-
Add a Protective Layer of Sand: Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the sample and eluent.[8]
-
Equilibrate the Column: Pass several column volumes of the initial eluent through the packed column to ensure it is fully equilibrated. Never let the solvent level drop below the top of the sand layer.
2. Sample Loading:
-
Wet Loading (for oils or highly soluble solids):
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., DCM).
-
Carefully add the sample solution to the top of the column using a pipette, allowing it to adsorb onto the sand.[8]
-
Open the stopcock and drain the solvent until the sample is fully adsorbed onto the silica gel.
-
-
Dry Loading (for solids with poor solubility in the eluent):
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting the solvent that passes through in fractions (e.g., in test tubes or small flasks).
-
You can start with a less polar solvent system and gradually increase the polarity (gradient elution) if impurities are close in polarity to the product. For this purification, an isocratic elution (using the optimized solvent system from TLC) should be sufficient.[6]
4. Monitoring the Separation:
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate, alongside a spot of the original crude mixture and a reference spot of the pure compound (if available).
-
This will allow you to identify which fractions contain the pure this compound.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Determine the yield and confirm the purity of the isolated this compound using appropriate analytical techniques (e.g., NMR, LC-MS).
Visualizing the Workflow
The following diagrams illustrate the key decision-making process and the overall workflow for the purification.
Caption: Decision workflow for TLC method development.
Caption: Step-by-step workflow for column chromatography.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Compound elutes too quickly | Eluent is too polar. | Decrease the polarity of the eluent. |
| Poor separation of spots | The chosen eluent system has poor selectivity. | Try a different solvent system (e.g., DCM/methanol). A shallower solvent gradient during elution can also improve separation.[6] |
| Streaking/tailing of the compound on the column | Strong interaction of the basic amine with acidic silica gel. | Ensure that triethylamine (0.5-1%) is included in the eluent.[6][7] Alternatively, use a different stationary phase like neutral alumina.[9][10] |
| Cracks in the silica bed | The column ran dry or was packed improperly. | Ensure the solvent level never drops below the top of the silica. If cracks appear, the separation will be compromised, and the column may need to be repacked. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound by silica gel column chromatography. By following the systematic approach of method development using TLC, followed by careful execution of the column chromatography, researchers can achieve high purity of the target compound. The key to success lies in the selection of an appropriate solvent system and, if necessary, the use of a basic modifier to ensure a clean and efficient separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
Application Notes & Protocols: High-Purity Recrystallization of 2-(4-methylphenoxy)aniline
Abstract
This document provides a comprehensive guide to the purification of 2-(4-methylphenoxy)aniline via recrystallization. As a key intermediate in pharmaceutical and materials science research, achieving high purity of this diaryl ether amine is critical. Physicochemical data for this specific compound, such as a definitive melting point and solvent solubility profiles, are not extensively documented in publicly available literature. Therefore, this guide is structured as an investigative protocol, empowering the researcher to systematically determine the optimal recrystallization conditions for their crude solid product. We will explore the theoretical underpinnings of solvent selection, provide a detailed protocol for solvent screening, and outline a robust methodology for scaled-up purification and troubleshooting.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the crude material in a minimum amount of a hot solvent to create a saturated solution, followed by slow, controlled cooling. As the temperature decreases, the solubility of the target compound drops, leading to its crystallization out of the solution. Soluble impurities, ideally present in lower concentrations, remain in the "mother liquor," from which the pure crystals are subsequently isolated by filtration.[2]
For a molecule like this compound, which contains both a polar amine group capable of hydrogen bonding and a large, non-polar diaryl ether backbone, selecting the appropriate solvent system is the most critical step for a successful purification.[1][3] The synthesis of such compounds, often via methods like the Ullmann condensation, can result in colored byproducts from oxidation and residual starting materials, which must be effectively removed.[4][5]
Physicochemical Properties & Analytical Considerations
Precise, experimentally verified data for this compound is limited. The following table consolidates known information and data for structurally similar compounds to guide the purification strategy.
| Property | Value / Observation | Source / Comment |
| Molecular Formula | C₁₃H₁₃NO | [6] |
| Molecular Weight | 199.25 g/mol | [6] |
| Physical State | Assumed to be a solid at room temperature. | A related isomer, 2-(2-methylphenoxy)aniline, has been described as a liquid, highlighting the importance of verifying the physical state of your crude material.[2] This protocol is valid only if the starting material is a solid. |
| Melting Point | Not consistently reported. | A key objective of this protocol is to obtain a purified solid with a sharp, reproducible melting point, which can be used as a benchmark for purity in future batches. |
| General Solubility | Expected to have low solubility in highly polar solvents (e.g., water) and good solubility in various organic solvents. | Based on the general properties of aromatic ethers and anilines.[3][5] A patent for a related phenoxyaniline derivative utilized an ethyl acetate/hexane mixture.[4] |
Protocol Part I: Systematic Solvent Selection
The success of the recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. This section provides a protocol for efficiently screening candidate solvents on a small scale.
Candidate Solvent Systems
Based on the structure of the target molecule, the following single and binary solvent systems are recommended for initial screening:
-
Single Solvents: Ethanol, Isopropanol, Toluene, Ethyl Acetate
-
Two-Solvent Systems ("Solvent/Anti-Solvent"):
-
Ethanol / Water
-
Toluene / Heptane (or Hexane)
-
Ethyl Acetate / Hexane
-
Solvent Screening Workflow
The following workflow is designed to systematically identify the optimal solvent or solvent pair for recrystallization.
Caption: A systematic workflow for identifying a suitable recrystallization solvent.
Step-by-Step Screening Protocol
-
Preparation: Arrange a series of small test tubes, each containing approximately 20-30 mg of crude this compound.
-
Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, toluene, ethyl acetate) dropwise, agitating after each addition, up to ~1 mL. Note if the solid dissolves completely at room temperature.
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, warm the test tube in a hot water bath. Add more solvent dropwise until the solid just dissolves.
-
Causality: An ideal solvent must dissolve the compound completely when hot to ensure that insoluble impurities can be differentiated and removed.[3]
-
-
Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.[8]
-
Evaluation: Assess the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid. Compare the results from all tested solvents to select the best candidate for the larger-scale protocol.
Protocol Part II: Bulk Recrystallization Procedure
This protocol details the purification of a larger quantity of crude this compound using a pre-determined optimal solvent system. The procedure for a single-solvent system is described below, with modifications for a two-solvent system noted.
Experimental Workflow
Caption: Step-by-step workflow for the bulk purification process.
Step-by-Step Bulk Recrystallization Protocol
-
Dissolution: Place the crude solid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding hot solvent until the solid is completely dissolved.
-
Decolorization (If Necessary): If the hot solution is highly colored, remove it from the heat source and allow it to cool slightly. Add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[1]
-
-
Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Trustworthiness: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would result in significant loss of yield.[3]
-
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[2]
-
-
Two-Solvent System Modification: If using a solvent pair (e.g., Toluene/Heptane), dissolve the crude solid in the minimum amount of the hot "soluble" solvent (Toluene). Then, add the hot "anti-solvent" (Heptane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the first solvent to redissolve the precipitate and make the solution clear again before proceeding with the cooling step.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.
-
Expertise: Using ice-cold solvent is critical to wash away the impurity-laden mother liquor without re-dissolving a significant amount of the purified product.[9]
-
-
Drying: Press the crystals as dry as possible on the filter paper. Transfer the crystalline solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Determine the yield and assess the purity of the recrystallized this compound by melting point analysis and other appropriate analytical techniques (e.g., TLC, NMR). The purified product should exhibit a significantly sharper and higher melting point range compared to the crude material.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Source(s) |
| No Crystals Form Upon Cooling | Too much solvent was used; Solution is supersaturated. | 1. Boil off some of the solvent to increase concentration and attempt cooling again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod. 3. Add a "seed crystal" from a previous batch, if available. | [7][8] |
| "Oiling Out" (Product separates as a liquid) | The melting point of the solid is lower than the boiling point of the solvent; The rate of cooling is too fast; High concentration of impurities depressing the melting point. | 1. Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (or the more "soluble" solvent in a pair) and allow it to cool more slowly. 2. Ensure the flask is insulated (e.g., on a cork ring) to slow the cooling rate. 3. Consider purification by a different method, such as column chromatography, if oiling persists. | [7][8] |
| Low Recovery / Poor Yield | Too much solvent was used; Crystals were washed with solvent that was not cold; Premature crystallization during hot filtration. | 1. If the mother liquor has not been discarded, try to recover a second crop of crystals by boiling off more solvent. 2. Ensure all future washes are performed with ice-cold solvent. 3. Ensure filtration apparatus is adequately pre-heated for hot filtrations. | [7] |
| Colored Crystals | Colored impurities were not fully removed. | 1. Repeat the recrystallization, incorporating a decolorizing charcoal step (Section 4.2, Step 2). 2. Note that some anilines are prone to air oxidation and may have an inherent color. Storing under an inert atmosphere can help. | [1] |
References
- 1. Cas 73637-04-4,2,4-bis(2-methylphenoxy)aniline | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 6. This compound [amp.chemicalbook.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ocw.mit.edu [ocw.mit.edu]
Application Note: A Robust GC-MS Protocol for the Quantitative Analysis of 2-(4-methylphenoxy)aniline
Abstract
This application note presents a comprehensive, detailed protocol for the identification and quantification of 2-(4-methylphenoxy)aniline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an aromatic amine derivative that may be present as an impurity, intermediate, or degradation product in various chemical manufacturing processes, including pharmaceuticals and polymers. The method described herein is designed for researchers, quality control analysts, and drug development professionals, providing a robust framework for achieving high sensitivity, selectivity, and accuracy. The protocol covers sample preparation, instrument configuration, data analysis, and a complete method validation strategy based on established regulatory guidelines.
Introduction and Scientific Background
This compound belongs to the class of diaryl ethers and aromatic amines. The analysis of such compounds is critical, as aromatic amines are a class of chemicals that includes known carcinogens and mutagens. Their presence, even at trace levels, can be a significant concern in pharmaceutical ingredients, finished products, and environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds.[1] Its combination of the exceptional separation power of gas chromatography with the definitive identification capabilities of mass spectrometry provides the specificity required to distinguish the target analyte from complex matrix components.[1] However, the analysis of polar compounds like aromatic amines can be challenging due to their tendency to interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity.[2] This protocol addresses these challenges through optimized chromatographic conditions and system suitability checks.
Analyte Profile: this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Structure | ![]() | (Structure rendered based on IUPAC name) |
| Molecular Formula | C₁₃H₁₃NO | [3] |
| Molecular Weight | 199.25 g/mol | [3] |
| CAS Number | 6272-56-6 | (Reference for isomeric structure) |
| Appearance | Expected to be a liquid or low-melting solid | [4] |
| Key Functional Groups | Secondary Amine (-NH-), Ether (C-O-C), Aromatic Rings |
The presence of the polar amine group makes the molecule susceptible to peak tailing on standard non-polar GC columns. The ether linkage and aromatic systems contribute to its thermal stability, making it suitable for GC analysis.
Experimental Workflow and Protocol
This section provides a step-by-step methodology for the analysis of this compound.
Overall Experimental Workflow
The entire process from sample handling to final data reporting is outlined in the diagram below. This systematic approach ensures reproducibility and minimizes error.
Caption: High-level workflow for the GC-MS analysis of this compound.
Required Materials and Reagents
-
Solvents: Methanol (HPLC or Optima grade), Dichloromethane (GC grade).
-
Reference Standard: this compound, >98% purity.
-
Internal Standard (IS): (Optional but recommended) A structurally similar compound not present in the sample, e.g., 2-(4-chlorophenoxy)aniline or Diphenylamine-d10.
-
Glassware: Class A volumetric flasks, autosampler vials with PTFE-lined septa.
-
Equipment: Analytical balance, vortex mixer, sonicator.
Standard and Sample Preparation
Causality: The choice of solvent is critical. Methanol is selected for its ability to effectively dissolve the analyte and its compatibility with the GC inlet. A "dilute-and-shoot" approach is preferred for its simplicity and reduction of matrix effects.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Perform serial dilutions from the primary stock solution using methanol to prepare a series of calibration standards. A typical range might be 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation:
-
For liquid samples (e.g., reaction mixtures): Accurately dilute a known volume or weight of the sample with methanol to bring the expected analyte concentration into the calibration range.
-
For solid samples (e.g., pharmaceutical powders): Accurately weigh the sample, dissolve in a known volume of methanol, sonicate for 15 minutes, and filter through a 0.22 µm PTFE syringe filter before injection.
-
GC-MS Instrumentation and Parameters
Expertise: The parameters below are a robust starting point. The choice of a mid-polarity column (e.g., DB-5ms or equivalent) provides a good balance for separating aromatic compounds. A slow initial oven ramp is crucial for separating any volatile impurities from the solvent front. Splitless injection is employed to maximize sensitivity for trace-level analysis.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | Provides excellent retention time stability. |
| Mass Spectrometer | Agilent 5977 MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | Agilent DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Inert column chemistry minimizes peak tailing for the amine group and provides good resolution for aromatic compounds. |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Provides optimal separation efficiency. |
| Inlet Temperature | 280 °C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 80 °C, hold for 1 minRamp 1: 15 °C/min to 220 °CRamp 2: 25 °C/min to 300 °C, hold for 5 min | The initial hold separates the analyte from the solvent peak. The two-step ramp efficiently elutes the target analyte while cleaning the column of heavier components. |
| Transfer Line Temp | 290 °C | Prevents analyte condensation between GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-350) for identificationSelected Ion Monitoring (SIM) for quantification | Full scan provides qualitative confirmation, while SIM mode significantly increases sensitivity for quantitative analysis. |
Data Acquisition and Analysis
Trustworthiness: Using a combination of retention time and specific ions for identification and quantification ensures a high degree of confidence in the results.
-
Identification: The identity of this compound is confirmed by matching its retention time and its mass spectrum against that of an authentic reference standard.
-
Quantification (SIM Mode): For high-sensitivity quantification, monitor the following ions. The most abundant, unique ion should be used as the quantifier.
| Ion Use | Suggested m/z | Rationale |
| Quantifier | 199.1 | Molecular Ion (M⁺), expected to be a prominent peak.[5] |
| Qualifier 1 | 108.1 | Fragment corresponding to [C₇H₈O]⁺ (methylphenol moiety). |
| Qualifier 2 | 92.1 | Fragment corresponding to [C₆H₆N]⁺ (aminophenyl moiety after rearrangement). |
-
Calibration: Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the prepared standards. A linear regression with a weighting factor of 1/x is typically used.
Method Validation
To ensure the method is fit for its intended purpose, a full validation should be performed according to guidelines from regulatory bodies like the FDA or ICH.[6][7]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and typical acceptance criteria.[8]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of matrix components. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.995 over the defined range. |
| Accuracy | To measure the closeness of the test results to the true value. | Mean recovery of 80-120% at three concentration levels (low, mid, high).[9] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3.[9] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10.[9] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when varying parameters like flow rate (±5%) or oven ramp rate (±2%). |
Principle of Mass Spectral Fragmentation
The diagram below illustrates the expected electron ionization fragmentation pathway for this compound, which is crucial for confirming its identity.
Caption: Predicted EI fragmentation pathway of this compound.
Conclusion
This application note provides a detailed and scientifically grounded GC-MS protocol for the analysis of this compound. The method is designed to be a starting point for development and validation in a research or quality control setting. By explaining the causality behind key experimental choices and integrating a thorough validation plan, this guide serves as a trustworthy resource for scientists and drug development professionals. The proposed parameters for chromatography and mass spectrometry are optimized for the specific chemical properties of the analyte, ensuring high-quality, reliable, and reproducible results.
References
- 1. impactfactor.org [impactfactor.org]
- 2. bre.com [bre.com]
- 3. This compound [amp.chemicalbook.com]
- 4. 2-(2-methylphenoxy)aniline | 3840-18-4 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. s27415.pcdn.co [s27415.pcdn.co]
- 8. environics.com [environics.com]
- 9. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Luminescence-Based Assay for Characterizing 2-(4-Methylphenoxy)aniline Derivatives as Potent Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] This makes them a primary focus for therapeutic intervention. The 2-(4-methylphenoxy)aniline scaffold represents a promising class of small molecules with potential kinase inhibitory activity, structurally related to known ATP-competitive inhibitors.[2][3] This application note provides a comprehensive guide and a detailed protocol for determining the in vitro inhibitory potency of these derivatives using the highly sensitive and robust ADP-Glo™ Kinase Assay. We will delve into the critical principles of assay design, from selecting appropriate enzyme and ATP concentrations to the final data analysis, ensuring the generation of reliable and reproducible IC₅₀ values for candidate compounds.
Introduction: The Critical Role of Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a fundamental mechanism for controlling a vast array of cellular processes.[1] The human kinome comprises over 500 kinases, and their aberrant activity is directly implicated in the progression of numerous cancers.[4] Consequently, small molecule inhibitors that target the ATP-binding site of kinases have become a cornerstone of modern oncology.[5][6]
The this compound scaffold and its isomers are of significant interest in drug discovery. Their structure shares features with established anilino-based tyrosine kinase inhibitors, suggesting they may act as ATP-competitive inhibitors against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR).[2][3] Evaluating the potency and selectivity of these novel compounds requires a robust, reliable, and high-throughput compatible in vitro assay. While various methods exist, including radiometric assays, Fluorescence Polarization (FP), and TR-FRET, luminescence-based assays that quantify ADP production offer a direct and universal method for measuring kinase activity.[7][8][9][10]
This guide details the use of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted back to ATP, and the newly synthesized ATP is detected using a luciferase/luciferin reaction.[10] The resulting luminescent signal is directly proportional to the ADP generated and thus to the kinase activity.
The Principle of the ADP-Glo™ Kinase Assay
The assay quantifies kinase activity by measuring the production of ADP. A low luminescent signal corresponds to low ADP production, indicating potent inhibition of the kinase. Conversely, a high signal indicates high kinase activity and weak inhibition.
The process can be visualized as a two-step reaction following the initial kinase activity.
Figure 1: Principle of the ADP-Glo™ Kinase Assay.
Critical Experimental Parameters
Designing a robust kinase inhibition assay requires careful optimization of several key parameters. The choices made directly impact the quality and interpretation of the resulting IC₅₀ values.
Enzyme Concentration and Reaction Time
It is crucial to operate within the initial velocity region of the enzymatic reaction, where product formation is linear with respect to both time and enzyme concentration.[11] This ensures that the measured inhibition is not confounded by substrate depletion or product inhibition.
-
Recommendation: Perform an enzyme titration and a time-course experiment prior to inhibitor screening. Select an enzyme concentration and incubation time that result in approximately 10-20% conversion of the substrate to product, ensuring the reaction remains in the linear range.
ATP Concentration
Most small molecule kinase inhibitors are ATP-competitive, meaning they compete with ATP for binding to the kinase's active site.[12] Therefore, the ATP concentration used in the assay will directly affect the apparent potency (IC₅₀) of the inhibitor.
-
At ATP Kₘ: Performing the assay with an ATP concentration at or near the Michaelis constant (Kₘ) of the kinase is a common practice. Under these conditions, the relationship between IC₅₀ and the inhibitor's dissociation constant (Kᵢ) is simplified (IC₅₀ ≈ 2 x Kᵢ) according to the Cheng-Prusoff equation, allowing for a more standardized comparison of inhibitor potencies across different kinases.[12][13] This is ideal for primary screening to identify potent hits.
-
At Physiological ATP: Cellular ATP concentrations are typically in the millimolar range (1-10 mM), which is often significantly higher than the Kₘ of most kinases.[13] Testing inhibitors at a high ATP concentration (e.g., 1 mM) can provide a more biologically relevant measure of their potential efficacy in a cellular context, though it will result in higher IC₅₀ values for competitive inhibitors.[12]
Mechanism of Action: ATP Competition
To confirm that a this compound derivative acts as an ATP-competitive inhibitor, the IC₅₀ determination can be repeated at multiple ATP concentrations. For a true ATP-competitive inhibitor, the IC₅₀ value will increase linearly with an increase in ATP concentration.[4]
Detailed Protocol: IC₅₀ Determination for a Tyrosine Kinase
This protocol is designed for determining the IC₅₀ value of a this compound derivative against a representative tyrosine kinase (e.g., EGFR) in a 384-well plate format.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| Recombinant Human Kinase (e.g., EGFR) | Carna Biosciences | Enzyme source |
| Kinase-specific Substrate Peptide | Carna Biosciences | Substrate for phosphorylation |
| ADP-Glo™ Kinase Assay Kit | Promega | Detection of ADP production |
| This compound derivative | Synthesized/Sourced | Test Inhibitor |
| Staurosporine | MilliporeSigma | Positive control inhibitor |
| ATP, 10 mM Solution | Promega | Phosphate donor |
| Kinase Assay Buffer (e.g., Kinase-Glo® Buffer) | Promega | Reaction buffer |
| Ultra-Pure Water | N/A | Reagent dilution |
| DMSO, Anhydrous | MilliporeSigma | Compound solvent |
| 384-well, white, opaque plates | Corning | Low-volume, suitable for luminescence |
| Plate reader with luminescence capability | BMG LABTECH, PerkinElmer | Signal detection |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the kinase inhibition assay.
Step-by-Step Procedure
1. Compound Preparation: a. Prepare a 10 mM stock solution of the this compound test compound and Staurosporine (control inhibitor) in 100% DMSO. b. Create a 10-point, 3-fold serial dilution series of the test compound and control inhibitor in a 96-well plate using 100% DMSO. c. Transfer 1 µL from each dilution to a 384-well assay plate. Also, add 1 µL of 100% DMSO to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) control wells. This results in a final DMSO concentration of 5% in the kinase reaction.
2. Reagent Preparation (Prepare fresh on the day of the assay): a. Kinase/Substrate Master Mix: Thaw the recombinant kinase and substrate peptide on ice. Dilute them in Kinase Assay Buffer to a 2X final concentration. (e.g., if the final kinase concentration is 5 nM, prepare a 10 nM solution). b. ATP Solution: Dilute the 10 mM ATP stock in Kinase Assay Buffer to a 2X final concentration (e.g., for a final concentration of 10 µM, prepare a 20 µM solution).
3. Kinase Reaction: a. To initiate the reaction, add 10 µL of the 2X Kinase/Substrate Master Mix to each well of the 384-well plate containing the pre-spotted compounds. For "no enzyme" controls, add 10 µL of a mix containing only the substrate. b. Add 10 µL of the 2X ATP solution to all wells. The total reaction volume is now 20 µL. c. Mix the plate gently on a plate shaker for 30 seconds. d. Incubate the plate at 30°C for the pre-determined optimal time (e.g., 60 minutes).[14]
4. Signal Detection: a. After the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes.[14][15] c. Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction. d. Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[15] e. Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
The raw data are luminescence signals (Relative Light Units, RLU). The goal is to convert these signals into percent inhibition and then determine the IC₅₀ value.
1. Calculate Percent Inhibition: a. Average the RLU values for the control wells:
- High_Control = Average RLU of "no inhibitor" wells (0% inhibition).
- Low_Control = Average RLU of "no enzyme" wells (100% inhibition). b. For each test compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_Compound - Low_Control) / (High_Control - Low_Control))
2. Determine IC₅₀ Value: a. Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). b. Fit the data using a non-linear regression model (four-parameter variable slope) to generate a sigmoidal dose-response curve.[16][17] c. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity, as calculated by the curve-fitting software (e.g., GraphPad Prism, Origin).
Sample Data Presentation
| Compound Concentration (nM) | Log Concentration | % Inhibition |
| 10000 | 4.00 | 98.5 |
| 3333 | 3.52 | 95.2 |
| 1111 | 3.05 | 89.1 |
| 370 | 2.57 | 75.4 |
| 123 | 2.09 | 52.3 |
| 41 | 1.61 | 28.9 |
| 13.7 | 1.14 | 12.1 |
| 4.6 | 0.66 | 5.6 |
| 1.5 | 0.18 | 2.1 |
| 0.5 | -0.30 | 0.8 |
| Calculated IC₅₀ (nM) | 115.7 |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background Ratio | Insufficient kinase activity; Suboptimal enzyme or ATP concentration; Short incubation time. | Re-run enzyme titration to confirm optimal concentration. Ensure ATP is at or near Kₘ. Increase incubation time, ensuring the reaction stays within the linear range.[11] |
| High Well-to-Well Variability (High %CV) | Pipetting errors; Incomplete mixing; Edge effects in the plate. | Use calibrated multichannel pipettes. Ensure thorough but gentle mixing after reagent addition. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| IC₅₀ Curve Does Not Reach 100% Inhibition | Compound insolubility at high concentrations; Compound is a weak inhibitor. | Check compound solubility in the final assay buffer. If soluble, the compound may be a weak inhibitor; test at higher concentrations if possible. |
| IC₅₀ Curve Does Not Plateau at 0% | Compound autofluorescence/luminescence (less common with this assay); Non-specific inhibition. | Run a control plate with the compound but without the Kinase Detection Reagent to check for inherent luminescence. Re-test at different enzyme concentrations to check for non-stoichiometric inhibition. |
Conclusion
The protocol described provides a robust and reliable framework for evaluating the inhibitory potential of novel this compound derivatives. By carefully optimizing key parameters and employing a highly sensitive luminescence-based detection method, researchers can efficiently generate high-quality dose-response data and determine accurate IC₅₀ values. This in vitro characterization is a critical first step in the drug discovery pipeline, enabling the identification and advancement of promising lead compounds for further preclinical development.
References
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 5. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. shop.carnabio.com [shop.carnabio.com]
- 14. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Assessing the Cytotoxicity of Phenoxyaniline Compounds using the MTT Cell Viability Assay
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Nuances of Cytotoxicity Testing for Phenoxyaniline Derivatives
Phenoxyaniline derivatives represent a versatile class of compounds with significant potential in medicinal chemistry, demonstrating activities such as kinase inhibition.[1] As these molecules advance through drug discovery pipelines, accurate assessment of their cytotoxic profile is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for evaluating the in vitro cytotoxic effects of novel compounds due to its simplicity, cost-effectiveness, and high-throughput compatibility.[2][3]
This application note provides a comprehensive guide to utilizing the MTT assay for phenoxyaniline-based compounds. However, it is authored with a critical scientific perspective, acknowledging that the inherent chemical properties of aromatic amines like phenoxyanilines present a significant risk of interference with the assay's core mechanism.[4] Therefore, this document moves beyond a standard protocol, offering a self-validating system that integrates mandatory controls to ensure the scientific integrity of your results. We will delve into the causality behind experimental choices, potential pitfalls, and the critical importance of data validation.
The Scientific Principle of the MTT Assay: A Double-Edged Sword
The MTT assay quantifies cell viability by measuring the metabolic activity of a cell population.[2] The central principle is the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[2] This conversion is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.[2] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically, typically between 550 and 600 nm.[2] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2]
However, the reliance on a redox reaction makes the MTT assay susceptible to interference from compounds that have inherent reducing or oxidizing properties, or that are colored and absorb light in the same range as the formazan product.[2][5] This is a critical consideration for phenoxyaniline derivatives.
Potential for Interference: The Challenge of Phenoxyaniline Chemistry
Phenoxyaniline compounds, as aromatic amines, pose specific challenges to the integrity of the MTT assay. Their chemical nature necessitates a cautious and well-controlled experimental design.
-
Color Interference: Phenoxyaniline is often described as a white to pale yellow or even brown to green-brown crystalline solid.[6] When dissolved, these compounds may impart color to the culture medium, which can artificially inflate the absorbance readings at 570-600 nm, leading to an overestimation of cell viability.
-
Reducing Potential: Aromatic amines can possess reducing properties.[7] This creates a risk of non-enzymatic reduction of MTT to formazan, independent of cellular metabolic activity.[5] Such a chemical reaction would result in a false-positive signal, masking the true cytotoxic effect of the compound.
-
Solubility Issues: While 4-phenoxyaniline is soluble in organic solvents like DMSO and ethanol, its solubility in aqueous culture media can be limited.[6] Precipitation of the compound in the wells can interfere with optical readings and affect the actual concentration of the compound the cells are exposed to.
To address these potential artifacts, the following protocol incorporates rigorous controls.
Diagram of the MTT Assay Workflow and Potential Interference
Caption: Workflow of the MTT assay with potential interference points for phenoxyaniline compounds.
Materials and Reagents
-
Cell Lines: Appropriate cancer or normal cell lines for cytotoxicity testing.
-
Phenoxyaniline Compounds: Stock solutions prepared in sterile DMSO (or other suitable solvent).
-
Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS), filter-sterilized, and stored protected from light at -20°C.
-
Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Microplate reader with a 570 nm filter (and an optional reference wavelength of 630 nm)
-
Inverted microscope
-
Experimental Protocol: A Self-Validating Approach
This protocol is designed to be a self-validating system. The inclusion of specific controls is mandatory to ensure the reliability of the data.
Part 1: Cell Seeding and Treatment
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue exclusion).
-
Dilute the cell suspension to the optimal seeding density in complete culture medium. This density should be predetermined to ensure cells are in an exponential growth phase at the end of the assay (typically 1,000-100,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the phenoxyaniline compounds in complete culture medium from a concentrated stock in DMSO. The final DMSO concentration in the wells should be consistent across all treatments and ideally not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentration of the phenoxyaniline compound.
-
Include the following controls on every plate:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration used for the test compounds.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells).
-
Compound Color Control (Mandatory): For each concentration of the phenoxyaniline compound, include wells with medium and the compound but no cells. This will determine the inherent absorbance of your compounds.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Part 2: MTT Assay and Data Acquisition
-
MTT Reagent Addition:
-
After the incubation period, carefully add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for your cell line. Visually inspect the formation of purple formazan crystals in the untreated control wells using an inverted microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals (for adherent cells). For suspension cells, centrifuge the plate and then remove the supernatant.
-
Add 100 µL of DMSO (or other solubilizing agent) to each well.
-
Mix thoroughly with a multichannel pipette to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis and Interpretation: A Step-by-Step Guide
-
Correct for Background Absorbance:
-
Subtract the average absorbance of the blank control wells from all other readings.
-
-
Correct for Compound Color:
-
For each concentration of the phenoxyaniline compound, subtract the average absorbance of the corresponding "Compound Color Control" (no cells) from the absorbance of the wells with cells treated with that concentration. This step is critical to remove the contribution of the compound's color to the final reading.
-
-
Calculate Percentage Cell Viability:
-
Percentage Viability = [(Corrected Absorbance of Treated Cells) / (Corrected Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC50 Values:
-
Plot the percentage viability against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
-
Troubleshooting and Scientific Integrity
| Issue | Potential Cause | Recommended Action |
| High background in "Compound Color Control" wells | The phenoxyaniline compound absorbs light at 570 nm. | This is expected for colored compounds. Ensure this value is subtracted from the treated wells. If the absorbance is very high, consider an alternative assay. |
| Absorbance in treated wells is higher than vehicle control | The compound may be directly reducing MTT, leading to a false-positive signal. | Perform a cell-free control: incubate the compound with MTT in culture medium without cells. If a purple color develops, the compound is interfering. An alternative assay is strongly recommended. |
| Inconsistent results between replicates | Uneven cell seeding, pipetting errors, or incomplete formazan solubilization. | Ensure a homogenous cell suspension during seeding. Calibrate pipettes regularly. Ensure complete dissolution of formazan crystals by thorough mixing. |
| Low absorbance in all wells | Insufficient cell number, low metabolic activity, or MTT reagent has degraded. | Optimize cell seeding density. Ensure MTT reagent is properly stored and protected from light. |
Cross-Validation and Alternative Assays
Given the high potential for interference with phenoxyaniline compounds, it is strongly recommended to validate the results obtained from the MTT assay with an alternative method that relies on a different biological principle.
-
Trypan Blue Exclusion Assay: This method assesses cell membrane integrity. Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue. This provides a direct count of viable and non-viable cells and is less susceptible to chemical interference.[8]
-
Resazurin (AlamarBlue) Assay: This assay also measures metabolic activity but through the reduction of the blue resazurin to the pink, fluorescent resorufin. While still a redox-based assay, it may have different susceptibility to interference from your specific compounds.[9]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a key indicator of metabolically active cells. The luminescent signal is less likely to be affected by colored compounds.[1]
Conclusion: Ensuring Robust and Reliable Cytotoxicity Data
The MTT assay is a powerful tool for high-throughput screening of compound cytotoxicity. However, when working with chemically complex molecules like phenoxyaniline derivatives, a standard protocol is insufficient. The potential for colorimetric and redox interference necessitates a scientifically rigorous and self-validating experimental design. By incorporating the mandatory controls outlined in this application note and cross-validating findings with alternative assays, researchers can confidently and accurately assess the cytotoxic profiles of their phenoxyaniline compounds, ensuring the integrity of their drug discovery and development efforts.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Antimicrobial Activity Screening of 2-(4-Methylphenoxy)aniline
Introduction: The Rationale for Screening 2-(4-Methylphenoxy)aniline
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Diaryl ether derivatives, characterized by two aryl rings linked by an oxygen atom, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound this compound belongs to this chemical class and presents a promising scaffold for antimicrobial drug discovery. Its structural features, including the phenoxy and aniline moieties, suggest potential interactions with microbial targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of this compound for its antimicrobial properties. The protocols detailed herein are grounded in established methodologies and adhere to the principles of scientific integrity, ensuring reliable and reproducible results.
Part 1: Synthesis and Characterization of this compound
A prerequisite for any antimicrobial screening is the availability of a pure and well-characterized compound. This compound can be synthesized via several established organic chemistry reactions, with the Ullmann condensation being a common and effective method.[1] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.
Synthesis Protocol: Ullmann Condensation
A general protocol for the synthesis of this compound involves the reaction of 2-chloroaniline with 4-methylphenol in the presence of a copper catalyst and a base.
Materials:
-
2-chloroaniline
-
4-methylphenol (p-cresol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add 2-chloroaniline, 4-methylphenol, CuI, and K2CO3 in DMF.
-
De-gas the reaction mixture by bubbling with nitrogen for 15 minutes.
-
Heat the reaction mixture at a specified temperature (e.g., 120-140°C) under a nitrogen atmosphere and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified this compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Preliminary Antimicrobial Screening: Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary technique to assess the antimicrobial activity of a compound.[2][3] It is a qualitative or semi-quantitative assay that provides a visual indication of a compound's ability to inhibit microbial growth.
Principle of the Agar Well Diffusion Assay
The test compound is introduced into a well made in an agar medium that has been uniformly inoculated with a specific microorganism. As the compound diffuses through the agar, it creates a concentration gradient. If the compound possesses antimicrobial activity, a clear zone of inhibition will appear around the well where the concentration of the compound is sufficient to prevent microbial growth. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[4][5]
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the Agar Well Diffusion Assay.
Protocol: Agar Well Diffusion Assay
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
This compound stock solution (e.g., in DMSO)
-
Positive control (e.g., a standard antibiotic like ciprofloxacin)
-
Negative control (e.g., the solvent used to dissolve the test compound, such as DMSO)
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[6]
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly over the entire surface of an MHA plate to create a lawn of bacteria.
-
Well Creation: Using a sterile cork borer, create uniform wells in the inoculated agar plate.
-
Compound and Control Application: Add a defined volume (e.g., 50-100 µL) of the this compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.
-
Observation and Measurement: After incubation, observe the plates for the presence of clear zones of inhibition around the wells. Measure the diameter of these zones in millimeters (mm).
Data Presentation: Representative Agar Well Diffusion Results
| Test Microorganism | Compound (Concentration) | Zone of Inhibition (mm) |
| Staphylococcus aureus (Gram-positive) | This compound (1 mg/mL) | 18 |
| Ciprofloxacin (10 µg/mL) | 25 | |
| DMSO | 0 | |
| Escherichia coli (Gram-negative) | This compound (1 mg/mL) | 14 |
| Ciprofloxacin (10 µg/mL) | 22 | |
| DMSO | 0 | |
| Candida albicans (Fungus) | This compound (1 mg/mL) | 12 |
| Fluconazole (25 µg/mL) | 20 | |
| DMSO | 0 |
Part 3: Quantitative Antimicrobial Susceptibility Testing
Following a positive preliminary screening, quantitative methods are employed to determine the potency of the antimicrobial agent. The most common methods are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[9][10][11]
Principle of Broth Microdilution
This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. After incubation, the wells are visually inspected for turbidity (an indicator of microbial growth). The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[12][13]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC Determination by Broth Microdilution.
Protocol: Broth Microdilution for MIC Determination
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Standardized microbial suspension (0.5 McFarland)
-
Positive control (standard antibiotic)
-
Growth control (medium + inoculum)
-
Sterility control (medium only)
Procedure:
-
Preparation of Serial Dilutions: Prepare two-fold serial dilutions of this compound in MHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well containing the compound dilutions and the growth control with the standardized microbial suspension. The sterility control well receives only MHB.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] It is determined as a subsequent step after the MIC assay.
Principle of MBC Determination
A small aliquot from the wells of the MIC plate that show no visible growth is subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[16][17]
Protocol: MBC Determination
Procedure:
-
Following the determination of the MIC, select the wells that show no visible growth (the MIC well and wells with higher concentrations).
-
Aseptically transfer a small volume (e.g., 10 µL) from each of these clear wells and spread it onto separate MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a kill of ≥99.9% of the initial inoculum.
Data Presentation: Representative MIC and MBC Results
| Test Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | This compound | 64 | 128 |
| Ciprofloxacin | 0.5 | 1 | |
| Escherichia coli | This compound | 128 | 256 |
| Ciprofloxacin | 0.25 | 0.5 | |
| Candida albicans | This compound | 256 | >512 |
| Fluconazole | 2 | 8 |
Part 4: Interpretation and Further Steps
The results from the antimicrobial screening assays provide valuable information about the potential of this compound as an antimicrobial agent. The ratio of MBC to MIC can be used to determine whether the compound is bactericidal (killing) or bacteriostatic (inhibiting growth). A ratio of MBC/MIC ≤ 4 is generally considered indicative of bactericidal activity.
Further research should focus on:
-
Spectrum of Activity: Testing against a broader panel of clinically relevant microorganisms, including multidrug-resistant strains.
-
Mechanism of Action Studies: Investigating how this compound exerts its antimicrobial effect.
-
Toxicity and Safety Evaluation: Assessing the cytotoxic effects of the compound on mammalian cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to optimize its antimicrobial activity and drug-like properties.
By following these detailed protocols and a systematic approach, researchers can effectively evaluate the antimicrobial potential of this compound and contribute to the development of new therapeutic agents to combat infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistnotes.com [chemistnotes.com]
- 4. webcentral.uc.edu [webcentral.uc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 11. youtube.com [youtube.com]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. microchemlab.com [microchemlab.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Herbicidal Effect Evaluation of 2-(4-Methylphenoxy)aniline Analogs
Introduction: The Quest for Novel Herbicidal Moieties
The relentless challenge of weed management in modern agriculture necessitates a continuous search for novel herbicidal compounds with improved efficacy, selectivity, and environmental profiles. Diaryl ether and phenoxyaniline scaffolds have historically been rich sources of biologically active molecules, including herbicides. The 2-(4-methylphenoxy)aniline core represents a promising starting point for the development of new herbicidal agents. Analogs of this structure may exhibit potent phytotoxic effects, potentially through mechanisms that can overcome existing weed resistance issues.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the herbicidal potential of novel this compound analogs. The protocols detailed herein are designed to be robust and self-validating, enabling the systematic assessment of pre-emergence and post-emergence activities, determination of dose-dependent efficacy, and characterization of phytotoxicity. Understanding the causality behind each experimental step is paramount for generating reliable and reproducible data, which is the cornerstone of successful herbicide development.
Scientific Rationale: Understanding the Potential Mechanism of Action
Phenoxy herbicides, a well-established class of agrochemicals, primarily function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2][3] This mimicry leads to a disruption of normal hormonal balance, causing uncontrolled and disorganized plant growth that ultimately results in the death of susceptible species.[4][5] When absorbed by the plant, these compounds translocate to meristematic tissues where they induce excessive cell division and elongation.[3][5] It is plausible that this compound analogs could exert their herbicidal effects through a similar auxin-mimicking mechanism.
However, it is also crucial to consider alternative modes of action. For instance, some diaryl ether herbicides are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis.[6] Therefore, the evaluation process should not only quantify the herbicidal effect but also include observational and biochemical assays that can provide clues about the underlying mechanism. A thorough understanding of the structure-activity relationship (SAR) will be critical in optimizing the herbicidal potency of this novel class of compounds.[7][8][9]
Experimental Workflow for Herbicidal Evaluation
A systematic approach is essential for the efficient and effective evaluation of novel herbicidal candidates. The following workflow provides a logical progression from initial screening to more detailed characterization.
Caption: A streamlined workflow for the comprehensive evaluation of novel herbicidal compounds.
Detailed Protocols
Protocol 1: Pre-Emergence Herbicidal Activity Assay
This protocol assesses the ability of the test compounds to prevent weed seed germination and seedling emergence.
1. Materials and Reagents:
- Test compounds (this compound analogs)
- Acetone (for stock solution preparation)
- Tween® 20 or similar surfactant
- Potting mix (e.g., sandy loam soil, peat, and sand in a 2:1:1 ratio)
- Plastic pots or trays (e.g., 10 cm x 10 cm)[10]
- Seeds of representative broadleaf (e.g., Amaranthus retroflexus - redroot pigweed) and grass (e.g., Echinochloa crus-galli - barnyardgrass) weed species.
- Controlled environment growth chamber or greenhouse with controlled temperature (25-28°C), humidity (60-70%), and photoperiod (16h light/8h dark).[10]
- Spray chamber or track sprayer for uniform application.
2. Procedure:
- Seed Planting: Fill pots with the potting mix to a uniform depth. Sow a predetermined number of seeds (e.g., 20-30) of each weed species approximately 1 cm deep in the soil.[10] It is critical to ensure a consistent planting depth to avoid variability in emergence.[10]
- Preparation of Test Solutions: Prepare stock solutions of the test compounds in acetone. For the assay, create a series of dilutions in deionized water containing a surfactant (e.g., 0.1% Tween® 20) to achieve the desired application rates (e.g., expressed in grams of active ingredient per hectare, g a.i./ha). A standard commercial herbicide should be included as a positive control, and a solution with only the solvent and surfactant as a negative control.
- Herbicide Application: Immediately after planting, apply the test solutions uniformly to the soil surface using a calibrated spray chamber.[11] The application volume should be consistent across all treatments (e.g., equivalent to 200-400 L/ha).
- Incubation: Place the treated pots in a controlled environment growth chamber or greenhouse. Water the pots as needed to maintain adequate soil moisture, avoiding oversaturation which can affect seed germination.[10]
- Evaluation: After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings in each pot and comparing it to the untreated control. Visual assessment of phytotoxicity on any emerged seedlings should also be recorded.
3. Data Analysis:
- Calculate the percentage of inhibition of emergence for each treatment relative to the untreated control.
- Record any observed phytotoxic symptoms such as stunting, chlorosis, or necrosis.
Protocol 2: Post-Emergence Herbicidal Activity Assay
This protocol evaluates the efficacy of the test compounds on established weed seedlings.
1. Materials and Reagents:
- Same as for the pre-emergence assay.
2. Procedure:
- Plant Growth: Sow weed seeds in pots as described in the pre-emergence protocol and grow them in a controlled environment until they reach a specific growth stage, typically the 2-3 leaf stage.[10] Treating plants at a consistent growth stage is crucial for reproducible results.
- Preparation of Test Solutions: Prepare test solutions as described for the pre-emergence assay.
- Herbicide Application: Apply the test solutions uniformly to the foliage of the weed seedlings using a calibrated spray chamber.[10] Ensure complete and even coverage of the plant surfaces.
- Incubation: Return the treated plants to the controlled environment. Avoid watering the foliage for at least 24 hours after application to allow for adequate absorption of the compounds.
- Evaluation: After 14-21 days, visually assess the phytotoxicity using a rating scale. A common scale is the 0-100% scale, where 0% represents no injury and 100% represents complete plant death.[12] Additionally, fresh or dry weight of the above-ground biomass can be measured for a more quantitative assessment.
3. Data Analysis:
- Record the visual phytotoxicity ratings for each treatment.
- Calculate the percentage of biomass reduction for each treatment compared to the untreated control.
Protocol 3: Dose-Response Evaluation and GR₅₀ Determination
For compounds showing significant activity in the primary screening, a dose-response study is necessary to determine the concentration required to inhibit growth by 50% (GR₅₀).
1. Procedure:
- Based on the results of the primary screening, select a range of at least 5-7 concentrations of the test compound that are expected to cause a response from 10% to 90% inhibition.
- Conduct post-emergence assays as described in Protocol 2 using this range of concentrations.
- At the end of the evaluation period (e.g., 21 days), harvest the above-ground biomass of the plants, and determine the fresh or dry weight.
2. Data Analysis:
- The relationship between the herbicide dose and the plant response (e.g., biomass) is typically sigmoidal.[13][14]
- Use a non-linear regression model, such as the log-logistic model, to analyze the data.[13][14] This can be performed using statistical software (e.g., R, SAS, or GraphPad Prism).
- The log-logistic model is described by the equation: Y = c + (d - c) / (1 + exp(b(log(x) - log(GR₅₀)))) where:
- Y is the response (e.g., biomass)
- c is the lower limit of the response
- d is the upper limit of the response
- b is the slope of the curve around the GR₅₀
- x is the herbicide dose
- GR₅₀ is the dose causing a 50% response
- From the fitted curve, the GR₅₀ value and its confidence interval can be determined.
Data Presentation
Quantitative data from the herbicidal evaluations should be summarized in clear and concise tables for easy comparison.
Table 1: Pre-Emergence Herbicidal Activity of this compound Analogs at 1000 g a.i./ha
| Compound ID | Amaranthus retroflexus (% Inhibition) | Echinochloa crus-galli (% Inhibition) |
| Analog 1 | 85 ± 5 | 70 ± 8 |
| Analog 2 | 95 ± 3 | 88 ± 4 |
| Analog 3 | 40 ± 10 | 35 ± 7 |
| Positive Control | 100 ± 0 | 98 ± 2 |
| Negative Control | 0 ± 0 | 0 ± 0 |
Table 2: Post-Emergence Herbicidal Activity (GR₅₀) of Lead Analogs
| Compound ID | Amaranthus retroflexus GR₅₀ (g a.i./ha) | Echinochloa crus-galli GR₅₀ (g a.i./ha) |
| Analog 2 | 150 (135-165) | 250 (230-270) |
| Positive Control | 50 (45-55) | 80 (72-88) |
Values in parentheses represent the 95% confidence interval.
Phytotoxicity Assessment
A detailed visual assessment of phytotoxicity is crucial for understanding the mode of action. Different herbicides induce distinct symptoms.
Table 3: Phytotoxicity Rating Scale
| Rating | % Injury | Description |
| 0 | 0 | No effect |
| 1 | 1-10 | Slight stunting or discoloration |
| 2 | 11-25 | Some stunting and chlorosis |
| 3 | 26-40 | Moderate stunting, chlorosis, and some necrosis |
| 4 | 41-60 | Significant stunting, widespread chlorosis and necrosis |
| 5 | 61-75 | Severe stunting, extensive necrosis |
| 6 | 76-90 | Plants near death |
| 7 | 91-99 | Only a few surviving plants |
| 8 | 100 | Complete kill |
Adapted from various phytotoxicity scales.[12][15][16][17][18]
Potential Mode of Action Insights
The observed symptoms can provide valuable clues about the mechanism of action.
Caption: Correlation between phytotoxic symptoms and potential herbicidal mechanisms of action.
For further investigation, specific biochemical assays can be employed to confirm the target site. For instance, if synthetic auxin activity is suspected, physiological assays measuring ethylene production or root elongation in sensitive species like Arabidopsis thaliana can be conducted. If photosynthesis inhibition is a possibility, chlorophyll fluorescence measurements can provide insights into the disruption of the photosynthetic apparatus.[19][20][21] Enzyme assays for targets like acetyl-CoA carboxylase (ACCase) or protoporphyrinogen oxidase (PPO) can also be performed on extracts from treated plants.[6][19]
Conclusion
The systematic evaluation of this compound analogs for herbicidal activity requires a multi-faceted approach that combines whole-plant bioassays with careful observation and, ultimately, biochemical investigation. The protocols and guidelines presented here provide a robust framework for identifying promising lead compounds and elucidating their mode of action. By adhering to these principles of scientific integrity and logical progression, researchers can significantly enhance the probability of discovering and developing the next generation of effective and sustainable weed management solutions.
References
- 1. nbinno.com [nbinno.com]
- 2. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
- 3. cdn.nufarm.com [cdn.nufarm.com]
- 4. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. bioone.org [bioone.org]
- 7. Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fs.usda.gov [fs.usda.gov]
- 12. weedscience.ca [weedscience.ca]
- 13. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. Assessing Phytotoxic Effects of Herbicides and Their Impact on Potato Cultivars in Agricultural and Environmental Contexts | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cambridge.org [cambridge.org]
- 21. Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies | Weed Science | Cambridge Core [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-methylphenoxy)aniline
Introduction
Welcome to the technical support center for the synthesis of 2-(4-methylphenoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of this valuable diaryl ether amine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve common issues, thereby improving the efficiency and success of your synthetic endeavors.
The synthesis of this compound, a key intermediate in various fields, is typically achieved through cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination.[1][2] While powerful, these methods can be sensitive to various parameters, leading to suboptimal yields. This guide will delve into the critical aspects of these reactions to help you navigate the complexities of your experimental work.
Troubleshooting Guide: Low Yield in this compound Synthesis
This section addresses specific problems that can lead to low yields and provides actionable solutions.
Question 1: My Ullmann condensation of 2-haloaniline with p-cresol is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in the Ullmann condensation for this specific transformation can be attributed to several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting this issue:
1. Catalyst Activity and Quality:
-
The Problem: The copper catalyst is the heart of the Ullmann reaction, and its activity is paramount. Copper(I) salts, such as CuI, are often used but can oxidize to less active Cu(II) species upon prolonged exposure to air and moisture.[3] Inactive or poor-quality copper is a frequent cause of reaction failure.
-
The Solution:
-
Use freshly purchased, high-purity CuI or other Cu(I) salts.
-
Consider activating the copper catalyst before use. For instance, commercial copper powder can be stirred in a 10% iodine solution in acetone, followed by washing and drying under vacuum.[3]
-
Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[3]
-
2. Reaction Temperature and Solvent:
-
The Problem: Traditional Ullmann reactions often require high temperatures (frequently above 210°C), which can lead to thermal decomposition of starting materials or the desired product.[2] The choice of solvent is also critical, as it needs to have a high boiling point and be able to dissolve the reactants.[2]
-
The Solution:
-
While high temperatures are typical, modern ligand-accelerated Ullmann reactions can often be performed under milder conditions (e.g., 80-120°C).[4]
-
If you are observing decomposition, try lowering the reaction temperature in increments of 10-20°C.
-
Commonly used high-boiling polar aprotic solvents include DMF, NMP, and nitrobenzene.[2] However, for O-arylation, non-polar solvents like toluene or xylene have also been shown to be effective.[4][5] A solvent screen may be necessary to find the optimal medium for your specific substrates.
-
3. Base Selection and Strength:
-
The Problem: The base plays a crucial role in deprotonating the phenol (p-cresol) to form the reactive phenoxide. An inappropriate base, either too weak or poorly soluble, will result in incomplete reaction.[6]
-
The Solution:
4. Ligand Assistance:
-
The Problem: The classic Ullmann reaction often requires stoichiometric amounts of copper. The use of a ligand can transform the reaction into a more efficient catalytic process, often allowing for lower reaction temperatures and catalyst loadings.[7][8]
-
The Solution:
Question 2: I am attempting a Buchwald-Hartwig amination to synthesize this compound, but the reaction is sluggish and gives a poor yield. What should I investigate?
Answer:
The Buchwald-Hartwig amination is a powerful alternative for C-N and C-O bond formation.[1][9] Low yields in this reaction are often related to the catalyst system (palladium precursor and ligand), the base, and the reaction conditions.
1. Palladium Precursor and Ligand Choice:
-
The Problem: The combination of the palladium precursor and the phosphine ligand is critical for a successful Buchwald-Hartwig reaction. The choice of ligand, in particular, influences the catalyst's stability, activity, and substrate scope.[10]
-
The Solution:
-
Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[11]
-
For the coupling of anilines, bulky biarylphosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos) or ferrocene-based ligands from the Hartwig group are often highly effective.[1]
-
Bidentate ligands like BINAP and DPPF were among the first to show broad applicability.[1]
-
It is essential to screen a few different ligands to find the one that is optimal for your specific substrates.
-
2. Base and Solvent Compatibility:
-
The Problem: Strong, non-nucleophilic bases are typically required to deprotonate the amine and facilitate the catalytic cycle. However, some substrates may be sensitive to strong bases.[11][12] The solvent must be anhydrous and capable of dissolving the reaction components.
-
The Solution:
-
Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is effective in many Buchwald-Hartwig aminations.[11] If your substrates are base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, although this may require higher reaction temperatures.[12]
-
Anhydrous toluene, dioxane, and THF are common solvents. Ensure your solvent is thoroughly dried, as water can negatively impact the reaction.
-
3. Reaction Setup and Inert Atmosphere:
-
The Problem: The palladium(0) catalytic species is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst deactivation and low yields.
-
The Solution:
-
Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound and how can I minimize them?
A1: Common side reactions include:
-
Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct. This is more prevalent at higher temperatures. Using a ligand can often suppress this side reaction by promoting the desired cross-coupling.[3]
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene. This is often caused by trace amounts of water or other protic impurities.[3] Ensuring anhydrous conditions is crucial to minimize this.
-
Hydrodehalogenation: In Buchwald-Hartwig reactions, a side reaction can occur where the amide undergoes beta-hydride elimination, leading to a hydrodehalogenated arene.[1] Careful selection of the ligand and reaction conditions can help to disfavor this pathway.
Q2: How do I effectively purify this compound?
A2: Purification is typically achieved through column chromatography on silica gel.[3][13] The choice of eluent will depend on the polarity of any remaining starting materials and byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a common starting point. It is also possible to purify aniline derivatives by distillation under reduced pressure, provided they are thermally stable.[14]
Q3: Can I use an aryl chloride as a starting material for the Ullmann condensation?
A3: Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann condensations.[15] While some modern catalytic systems have shown success with aryl chlorides, they often require more forcing conditions or specialized ligands. For a more reliable reaction, it is generally recommended to start with an aryl bromide or iodide.
Visualizing the Workflow
To aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts.
Caption: A general troubleshooting workflow for addressing low product yield.
Caption: Comparison of key parameters for Ullmann and Buchwald-Hartwig reactions.
Experimental Protocols
Representative Protocol for Ullmann Condensation
This protocol is a general guideline and should be optimized for your specific needs.
-
Reaction Setup: To an oven-dried Schlenk flask, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and K₂CO₃ (2 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-bromoaniline (1 equivalent), p-cresol (1.2 equivalents), and anhydrous DMF or toluene.
-
Reaction: Heat the mixture to 110-130°C with vigorous stirring and monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for your specific needs.
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and NaOtBu (1.5 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (e.g., 1-bromo-4-methylbenzene, 1 equivalent), 2-aminophenol (1.2 equivalents), and anhydrous toluene.
-
Reaction: Heat the mixture to 80-110°C with vigorous stirring and monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Summary of Key Parameters
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (CuI, Cu₂O, Cu powder) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | 1,10-Phenanthroline, L-proline, etc. | Bulky biarylphosphines (XPhos, etc.) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | DMF, NMP, Toluene | Toluene, Dioxane, THF |
| Temperature | Typically 100-220°C | Typically 60-120°C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
- 7. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. entegris.com [entegris.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Ullmann Condensation of Anilines
Welcome to the technical support center for the Ullmann condensation of anilines (also known as the Goldberg reaction). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common side reactions and optimizing your copper-catalyzed C-N cross-coupling experiments.
Troubleshooting Guide: Side Product Formation
This section addresses the most common and frustrating side reactions encountered during the Ullmann condensation of anilines. Each issue is presented in a question-and-answer format to directly address challenges you may be facing in the lab.
Question 1: My primary side product is a symmetrical biaryl from the homocoupling of my aryl halide. Why is this happening and how can I promote the desired C-N coupling?
Answer:
The formation of a biaryl product (Ar-Ar) via homocoupling is a classic competitive side reaction in Ullmann condensations.[1][2] It occurs when two molecules of the aryl halide react with each other instead of with the aniline. This pathway becomes significant when the desired C-N bond formation is kinetically slow.
Causality & Mechanism: The mechanism for homocoupling involves the formation of an organocopper intermediate (Ar-Cu), which then undergoes oxidative addition with a second molecule of the aryl halide (Ar-X), followed by reductive elimination to yield the biaryl (Ar-Ar).[2][3] To favor the desired C-N coupling, you must accelerate the reaction pathway involving the aniline nucleophile.
Troubleshooting Strategies:
-
Introduce an Appropriate Ligand: This is the most critical factor in modern Ullmann reactions. Ligands stabilize the copper catalyst, increase its solubility, and facilitate the reductive elimination step that forms the C-N bond, thereby outcompeting the homocoupling pathway.[4]
-
Recommended Ligands: For C-N coupling of anilines, 1,10-phenanthroline and its derivatives, N,N'-dimethylethylenediamine (DMEDA), and various amino acids (like L-proline) are highly effective.[5][6]
-
Actionable Step: Introduce a ligand at a 10-20 mol% loading relative to the copper catalyst and screen for the best performance.
-
-
Lower the Reaction Temperature: Classical Ullmann reactions often required very high temperatures (>200 °C), which can promote homocoupling.[7][8] The use of modern, efficient ligands allows the reaction to proceed at much milder temperatures (e.g., 80-120 °C), which significantly disfavors this side reaction.[2]
-
Check Stoichiometry: While not the primary solution, using a slight excess of the aniline (e.g., 1.2-1.5 equivalents) can shift the equilibrium towards the desired hetero-coupling product.
Table 1: Recommended Ligands for Suppressing Homocoupling
| Ligand Class | Example(s) | Typical Loading (mol%) | Key Advantages |
| Diamines | N,N'-Dimethylethylenediamine (DMEDA) | 10 - 20 | Inexpensive, effective for a broad range of substrates.[9] |
| Phenanthrolines | 1,10-Phenanthroline | 10 - 20 | Excellent for accelerating C-N coupling.[5] |
| Amino Acids | L-Proline, N-Methylglycine | 20 - 40 | Enables reactions at lower temperatures, often with high yields.[6] |
| Oxalic Diamides | (Ma, 2nd Gen) | 5 - 10 | Highly active, allows for coupling of less reactive aryl chlorides.[2] |
Question 2: I am observing a significant amount of hydrodehalogenation, where my aryl halide is being reduced to the corresponding arene (Ar-H). What is the source of the proton and how do I prevent this?
Answer:
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[10] This process is particularly problematic when the desired coupling is slow or when protic sources are available in the reaction mixture.
Causality & Mechanism: The source of the hydrogen atom can be trace amounts of water, protic solvents (like alcohols), or even the aniline itself under certain conditions.[11] An organocopper intermediate (Ar-Cu-L) is likely protonated by these sources, releasing the arene (Ar-H) and a copper salt.
Troubleshooting Strategies:
-
Ensure Rigorously Anhydrous Conditions: This is the most critical step to prevent hydrodehalogenation.
-
Actionable Step: Dry your solvent over molecular sieves or by distillation. Use a high-purity, anhydrous base (e.g., K₃PO₄ or Cs₂CO₃). Dry the aniline and aryl halide under vacuum if they are solids.[11]
-
-
Use a Polar Aprotic Solvent: Protic solvents are a direct source of protons.
-
Recommended Solvents: Switch to solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dioxane, or Toluene.[11]
-
-
Optimize the Base: The choice of base can influence proton transfer.
-
Maintain an Inert Atmosphere: While oxygen's primary role is in catalyst deactivation, maintaining a positive pressure of an inert gas (Nitrogen or Argon) helps prevent atmospheric moisture from entering the reaction vessel.[10]
Troubleshooting Workflow: Hydrodehalogenation
Below is a logical workflow to diagnose and solve the issue of hydrodehalogenation.
Caption: Troubleshooting workflow for hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic cycle for the Ullmann C-N coupling, and where do side reactions originate?
A1: The generally accepted mechanism for modern, ligand-assisted Ullmann reactions involves a Cu(I)/Cu(III) catalytic cycle.[3]
-
Base-promoted formation of a copper(I) amidate: The aniline reacts with the base and the Cu(I) catalyst to form a copper(I) amidate complex [L-Cu(I)-NHAr'].
-
Oxidative Addition: The aryl halide (Ar-X) adds to the copper(I) center to form a transient, high-energy copper(III) intermediate [L-Cu(III)(NHAr')(Ar)(X)].
-
Reductive Elimination: This key step forms the desired C-N bond, yielding the diarylamine product (Ar-NH-Ar') and regenerating a Cu(I) species [L-Cu(I)-X].
-
Catalyst Regeneration: The [L-Cu(I)-X] species reacts with another molecule of aniline/base to re-enter the cycle.
Side reactions primarily compete at the copper(I) amidate stage. If this species is protonated, hydrodehalogenation occurs. If it reacts with another Ar-X before reductive elimination can occur with the aniline, homocoupling pathways can be initiated.
Caption: Simplified catalytic cycle and points of side product formation.
Q2: How do I choose the right base and solvent for my reaction?
A2: The base and solvent are interdependent and crucial for success. The base's primary role is to deprotonate the aniline, making it a more potent nucleophile.[12] The solvent must solubilize the reagents and facilitate the reaction while minimizing side reactions.
-
Bases: Inexpensive carbonate bases like K₂CO₃ are common, but often require higher temperatures.[13] For more sensitive substrates or to enable lower reaction temperatures, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred.[11] The choice can be substrate-dependent; what works for one aniline may not be optimal for another.
-
Solvents: High-boiling polar aprotic solvents (DMF, NMP, DMSO) are traditional choices as they effectively dissolve the inorganic bases and copper salts.[7] However, non-polar solvents like toluene or xylene can be surprisingly effective, especially with certain ligand systems, and can simplify workup.[14] Avoid protic solvents like alcohols unless they are a reactant, as they can lead to hydrodehalogenation.[11]
Q3: My reaction isn't working at all (low to no yield). What are the first things I should check?
A3: Before assuming a complex side reaction, always verify the fundamentals:
-
Copper Catalyst Activity: Copper(I) salts like CuI can oxidize to inactive Cu(II) upon prolonged exposure to air.[10] Use a freshly opened bottle of high-purity CuI or consider a brief purification/activation if you suspect contamination. For classical reactions without soluble ligands, activating commercial copper powder can be beneficial.[8][10]
-
Inert Atmosphere: Oxygen can deactivate the catalyst.[10] Ensure your reaction is properly set up under nitrogen or argon using Schlenk techniques or a glovebox.
-
Reagent Purity: Impurities in the starting materials, especially the aryl halide, can inhibit the catalyst. Verify purity by NMR or GC-MS.
Experimental Protocols
Protocol 1: General Procedure for Ligand-Mediated Ullmann C-N Coupling
This protocol is a robust starting point for coupling an aryl iodide/bromide with an aniline using a diamine ligand.
Reagents & Equipment:
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) line
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Aryl Halide (1.0 mmol)
-
Aniline (1.2 mmol)
-
Anhydrous Toluene or Dioxane (5 mL)
Procedure:
-
To the Schlenk flask, add CuI (0.05 mmol, 5 mol%), K₃PO₄ (2.0 mmol, 2.0 equiv.), and the aryl halide (1.0 mmol).
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Under a positive flow of inert gas, add the anhydrous solvent (5 mL), followed by the aniline (1.2 mmol) and DMEDA (0.1 mmol, 10 mol%).
-
Seal the flask tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction vigorously. Monitor its progress by TLC or GC-MS every 2-4 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[10]
Protocol 2: Activation of Copper Powder
For classical Ullmann conditions, freshly activated copper powder is often more effective.[10]
Procedure:
-
Stir commercial copper powder in a 10% solution of iodine in acetone for 5-10 minutes.
-
Filter the copper and wash successively with acetone and diethyl ether.
-
Dry the activated copper powder under vacuum and use it immediately.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
Technical Support Center: Minimizing Hydrodehalogenation in Buchwald-Hartwig Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C-N bond-forming reaction and encounter the common side reaction of hydrodehalogenation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you maximize the yield of your desired arylamine product.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you might encounter during your experiments, providing not just solutions but the underlying scientific rationale for each recommendation.
Q1: My reaction is producing a significant amount of the hydrodehalogenated arene byproduct. What is the likely cause?
Answer: The most common cause of hydrodehalogenation in Buchwald-Hartwig aminations involving primary or secondary alkylamines is a competing side reaction known as β-hydride elimination .[1][2][3] After the oxidative addition of the aryl halide and coordination of the amine, the palladium-amido intermediate can proceed down one of two pathways:
-
Productive Pathway (Reductive Elimination): The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
-
Unproductive Pathway (β-Hydride Elimination): If the amine has a hydrogen atom on the carbon atom beta to the nitrogen (a β-hydrogen), this hydrogen can be transferred to the palladium center.[4] This forms a palladium-hydride species and an imine (for primary amines) or enamine (for secondary amines). The palladium-hydride species can then reductively eliminate the arene and a hydrogen, resulting in the hydrodehalogenated byproduct.[1][5]
The key to minimizing this side reaction is to select reaction conditions that favor the rate of reductive elimination over the rate of β-hydride elimination.[6]
Caption: Competing pathways in the Buchwald-Hartwig catalytic cycle.
Q2: How does my choice of phosphine ligand impact the amount of hydrodehalogenation?
Answer: Ligand selection is arguably the most critical factor in suppressing hydrodehalogenation.[7] The evolution of the Buchwald-Hartwig amination is defined by the development of progressively more effective ligands.
-
First-Generation Ligands: Simple monodentate phosphines like P(o-tolyl)₃ were effective for secondary amines but often failed for primary amines due to competitive hydrodehalogenation.[1][8]
-
Bidentate Ligands: Chelating phosphine ligands like BINAP and DPPF were a significant improvement, allowing for the coupling of primary amines.[1][9] The chelation is thought to suppress β-hydride elimination by preventing an open coordination site on the palladium, which is necessary for the elimination to occur.[1]
-
Bulky, Electron-Rich Ligands: This is the modern standard. Sterically hindered dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos, RuPhos, BrettPhos) and ferrocene-based ligands (e.g., Hartwig's Josiphos) are exceptionally effective.[1][3][10] Their success stems from two key features:
-
Steric Bulk: The large size of these ligands favors a three-coordinate palladium intermediate, which accelerates the rate of C-N reductive elimination significantly more than it accelerates β-hydride elimination.[1][6]
-
Electron-Donating Ability: The electron-rich nature of these phosphines increases the electron density on the palladium center, which also promotes the final reductive elimination step.[1][6]
-
| Ligand Class | Example(s) | General Performance vs. Hydrodehalogenation | Primary Application |
| Monodentate (1st Gen) | P(o-tolyl)₃ | Prone to hydrodehalogenation, especially with 1° amines.[1] | Secondary amines. |
| Bidentate (Chelating) | BINAP, DPPF | Suppresses β-hydride elimination by limiting open coordination sites.[1][9] | Broader scope, including 1° amines. |
| Bulky Biarylphosphine | XPhos, RuPhos, BrettPhos | Highly effective at suppressing hydrodehalogenation by accelerating reductive elimination.[1][8][10] | The modern standard for a wide range of amines. |
| Ferrocene-based | Josiphos, DtBPF | Sterically demanding ligands that effectively minimize side reactions.[3] | Challenging couplings, including aliphatic amines. |
Recommendation: If you are observing hydrodehalogenation, switch to a modern, bulky, electron-rich dialkylbiaryl phosphine ligand appropriate for your amine substrate class (e.g., BrettPhos for primary amines, RuPhos for secondary amines).[8]
Q3: Can the base I'm using contribute to hydrodehalogenation? Which bases are recommended?
Answer: Yes, the base plays a crucial role and can influence the product distribution.[11] While strong bases are necessary to deprotonate the amine, their choice is not trivial.
-
Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[11] Its bulkiness prevents it from acting as a competing nucleophile.
-
Weaker Bases: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used.[7][12] However, these often require higher reaction temperatures, which can sometimes increase the rate of side reactions.[13]
-
Hydroxide Sources: Using bases like NaOH or KOH can introduce water, which can act as a source of protons and potentially facilitate hydrodehalogenation pathways, though specialized aqueous micellar conditions have been developed to overcome this.[14][15]
The role of the base is complex; it must be strong enough to facilitate the formation of the palladium-amido complex but not so reactive that it promotes decomposition or other side reactions.[16] In nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[16]
Recommendation: Start with NaOtBu. If your substrate is base-sensitive, screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃, but be prepared to increase the temperature or catalyst loading.[13]
Q4: I'm coupling a sterically hindered amine and seeing a lot of reduction. What can I do?
Answer: Sterically demanding amines present a dual challenge: their poor nucleophilicity slows down the desired amine coordination and subsequent C-N bond formation, giving the competing β-hydride elimination pathway more time to occur.[6]
To overcome this, you need a highly active catalyst system designed to accelerate the productive steps of the catalytic cycle.
-
Use a Highly Active Ligand: Ligands like CPhos or newly designed biaryl phosphines have been specifically developed to facilitate the arylation of sterically demanding amines by suppressing both β-hydride elimination and competitive arylation of the alkoxide base.[6]
-
Optimize Temperature: Carefully screen the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate decomposition or side reactions. Sometimes, a slightly lower temperature for a longer duration can provide a cleaner outcome.
-
Consider a Precatalyst: Using a well-defined palladium precatalyst can ensure the efficient formation of the active Pd(0) species, leading to more reproducible results and potentially lower levels of side products.[13]
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation?
Answer: Hydrodehalogenation is a chemical reaction that involves the replacement of a halogen atom in an organic halide with a hydrogen atom.[17][18] In the context of the Buchwald-Hartwig reaction, it is an undesired side reaction that reduces the aryl halide starting material (Ar-X) to the corresponding arene (Ar-H), consuming the substrate and lowering the yield of the desired arylamine.
Q2: Are aryl chlorides, bromides, or iodides more prone to hydrodehalogenation?
Answer: The susceptibility to hydrodehalogenation is more dependent on the ligand, base, and amine coupling partner than the halide itself. However, the choice of halide does impact the overall reaction kinetics. The general reactivity for oxidative addition is Ar-I > Ar-Br > Ar-Cl.[19]
-
Aryl Chlorides: Are the least reactive towards oxidative addition and often require more active, specialized catalyst systems (e.g., those with bulky, electron-rich ligands) and higher temperatures.[20] These forcing conditions can sometimes increase the propensity for side reactions if the catalyst system is not well-chosen.
-
Aryl Iodides: While highly reactive, the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor.[13] This can slow down the catalytic cycle, potentially allowing more time for competing side reactions. Using a non-polar solvent like toluene can help mitigate this by causing the iodide salt to precipitate.[12][19]
Therefore, aryl bromides often represent a good balance of reactivity and are less prone to specific inhibition issues, making them excellent starting points for optimization.[13]
Q3: Can additives be used to suppress hydrodehalogenation?
Answer: While not a common strategy in standard laboratory practice, research has shown that certain additives can influence the reaction pathway. For instance, recent developments in aqueous micellar catalysis have utilized a bimetallic palladium-copper (Pd-Cu) system.[14][15] In this system, it is proposed that Cu-hydride species form in situ, which selectively promote the desired amination pathway while suppressing the Pd-hydride-mediated hydrodehalogenation.[14][15] This remains an area of active research and is not yet a routine solution for general synthesis.
Protocols & Methodologies
Protocol 1: General Experimental Setup for Minimizing Hydrodehalogenation
This protocol provides a robust starting point for the coupling of a primary or secondary amine with an aryl bromide, using a modern catalyst system designed to minimize side reactions.
Materials:
-
Palladium precatalyst (e.g., G3 or G4 Buchwald precatalyst, 1-2 mol%)
-
Bulky biarylphosphine ligand (e.g., BrettPhos for 1° amines, RuPhos for 2° amines; Ligand:Pd ratio ~1.5-2:1)
-
Aryl bromide (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or glovebox
Procedure:
-
Preparation (Inert Atmosphere): All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox or using Schlenk techniques) to prevent catalyst deactivation.
-
Charging the Reaction Vessel: To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, the ligand, and the sodium tert-butoxide.
-
Adding Reagents: Add the aryl bromide (if solid) followed by the anhydrous, degassed solvent (e.g., 5 mL per 1 mmol of aryl bromide).
-
Initiating the Reaction: Begin stirring the mixture. Add the amine coupling partner (if liquid) via syringe.
-
Heating: Seal the Schlenk tube and place it in a preheated oil bath. A typical starting temperature is 80-100 °C.[13] Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Workflow for a typical Buchwald-Hartwig amination experiment.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. uwindsor.ca [uwindsor.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 15. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 16. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Optimizing Column Chromatography for Aniline Derivative Purification
Welcome to the Technical Support Center for the purification of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of these versatile yet often problematic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and expertise behind them to empower you to troubleshoot and optimize your separations effectively.
Navigating the Challenges of Aniline Derivative Purification
Aniline and its derivatives are foundational building blocks in medicinal chemistry and materials science. However, their purification by silica gel column chromatography is frequently plagued by issues stemming from the basicity of the aniline nitrogen and their susceptibility to oxidation. This guide provides a structured, in-depth approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my aniline derivative streaking or tailing on the TLC plate and column?
A1: Peak tailing or streaking is the most common issue encountered when purifying aniline derivatives on silica gel.[1][2] This phenomenon is primarily caused by the interaction between the basic lone pair of electrons on the aniline's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This acid-base interaction is strong and often non-uniform, leading to a portion of the molecules being retarded more than others, resulting in a "streak" or "tail" rather than a compact band.
To counteract this, you can "deaden" the silica gel by adding a small amount of a basic modifier to your mobile phase.[4] Triethylamine (TEA) is a common choice for this purpose.[1][4] Typically, adding 0.1-1% TEA to your eluent is sufficient to neutralize the acidic sites on the silica, leading to sharper peaks and improved separation.
Protocol for Mobile Phase Modification with Triethylamine:
-
Prepare your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
To every 100 mL of your mobile phase, add 0.1 to 1 mL of triethylamine.
-
Thoroughly mix the solution.
-
Use this modified mobile phase to run your TLC and column chromatography.
Troubleshooting Guide
Issue 1: My aniline derivative is turning yellow or brown on the column.
This discoloration is a strong indicator of on-column oxidation or degradation.[5] Anilines, especially those with electron-donating groups, are susceptible to air oxidation, which can be catalyzed by the acidic surface of the silica gel.[3][5]
Solutions:
-
Inert Atmosphere: Purge your column and solvents with an inert gas like nitrogen or argon before and during the purification process.[5] Collecting fractions under an inert atmosphere can also help.
-
Deactivated Silica: As mentioned for tailing, using a mobile phase containing triethylamine can help neutralize the acidic silica, reducing its catalytic effect on degradation.[3]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica.[6]
Issue 2: I'm getting very low recovery of my aniline derivative from the column.
Low recovery can be attributed to irreversible adsorption of your compound onto the silica gel or degradation.[5]
Solutions:
-
Pre-treatment of Silica Gel: Before packing your column, you can pre-treat the silica gel with triethylamine to minimize strong adsorption.[5]
-
Flush with a More Polar Solvent: After your product has eluted, flush the column with a significantly more polar solvent system (e.g., 5-10% methanol in dichloromethane) to check for any strongly retained material.[5]
-
Consider Reversed-Phase Chromatography: For highly polar or ionizable anilines, reversed-phase chromatography on a C18 column might be a more suitable option.[7]
Issue 3: My isomers are co-eluting.
Separating isomers with very similar polarities is a common challenge.[5]
Solutions:
-
Solvent System Optimization: A shallow gradient elution can be more effective than an isocratic (constant solvent composition) elution for separating closely related isomers.[5] Start with a low polarity mobile phase and gradually increase the polarity.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolution than standard column chromatography.[5]
Experimental Protocols
Protocol 1: Slurry Packing a Column with Triethylamine-Treated Silica Gel
-
Calculate Silica Amount: As a general rule, use about 30-100g of silica gel for every 1g of crude material to be purified.
-
Prepare the Slurry: In a beaker, add the calculated amount of silica gel. Add your initial, low-polarity mobile phase (containing 0.5-1% triethylamine) to the silica gel to form a slurry that can be easily poured.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a layer of sand. Pour the silica gel slurry into the column.
-
Settle the Packing: Gently tap the side of the column to ensure even packing and remove any air bubbles. Open the stopcock to drain some solvent, which will help in compacting the silica bed.
-
Add a Protective Layer: Once the silica has settled, add a thin layer of sand on top to prevent disturbance during sample loading.
Data Presentation
Table 1: Common Solvent Systems for Aniline Derivative Purification
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for a wide range of anilines. |
| Dichloromethane / Methanol | Medium to High | For more polar aniline derivatives. |
| Toluene / Acetone | Medium | Alternative for specific selectivity. |
Note: The addition of 0.1-1% triethylamine is recommended for all systems to minimize tailing.
Table 2: Impact of Mobile Phase pH on Aniline Retention (Conceptual)
| Mobile Phase pH | Aniline State | Interaction with Silica | Expected Retention |
| Acidic (e.g., pH < 4) | Protonated (Anilinium ion) | Strong ionic interaction | Very high retention/streaking |
| Neutral (pH ~7) | Primarily neutral | Moderate hydrogen bonding | Moderate retention |
| Basic (e.g., with TEA) | Neutral | Minimized interaction | Lower retention, better peak shape |
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Aniline Purification
Caption: A decision-making workflow for troubleshooting common issues in aniline derivative purification.
Diagram 2: Interaction of Aniline with Silica Gel
Caption: Visualization of aniline's interaction with acidic silanol groups on silica and the neutralizing effect of triethylamine.
References
Preventing degradation of 2-(4-methylphenoxy)aniline in solution
Technical Support Center: 2-(4-methylphenoxy)aniline
A Guide to Solution Stability, Troubleshooting, and Best Practices
From the Senior Application Scientist's Desk:
Welcome to the technical support center for this compound. As researchers and developers, we understand that the stability and integrity of your compounds in solution are paramount to achieving reproducible and reliable experimental outcomes. This compound, like many aromatic amines and diaryl ethers, is susceptible to degradation under common laboratory conditions. This can lead to discoloration, loss of potency, and the appearance of confounding impurities.
This guide is designed to be your first point of reference. It moves beyond simple instructions to explain the underlying chemical principles—the "why" behind each recommendation. We have structured this resource in a practical, question-and-answer format to address the specific challenges you may face.
Disclaimer: Specific degradation kinetics for this compound are not extensively published. The information herein consolidates data from foundational chemical principles and studies on structurally related anilines and phenoxy compounds.[1][2] Researchers should always perform their own stability assessments for their specific experimental matrix.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered with this compound solutions.
Q1: My clear, colorless solution of this compound has turned yellow or brown. What is happening and is it still usable?
A1: This discoloration is a classic indicator of oxidative degradation.[1][3] The aniline moiety is highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and trace metal ions.[1] This reaction forms highly colored polymeric and quinone-imine-like products. While the compound may still be present, the appearance of color signifies the formation of impurities and a decrease in the purity of your solution. For quantitative studies or sensitive biological assays, we strongly recommend preparing a fresh solution.
Q2: What are the ideal storage conditions for a stock solution of this compound?
A2: To maximize shelf-life, you must mitigate the primary drivers of degradation: oxygen, light, and heat. The ideal storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 4°C (short-term, <1-2 weeks) or -20°C to -80°C (long-term). | Reduces the rate of all chemical reactions, including oxidation and solvent-mediated degradation.[3] |
| Atmosphere | Overlay the solution with an inert gas (Argon or Nitrogen) before sealing. | Displaces oxygen, the primary driver for oxidative degradation of the aniline group.[1] |
| Light Exposure | Store in amber glass vials or wrap clear vials in aluminum foil. | Prevents photo-oxidation, a common degradation pathway for aromatic amines.[1][3] |
| Container | Use high-quality borosilicate glass vials with PTFE-lined caps. | Minimizes leaching of contaminants and ensures an airtight seal. |
| pH | For unbuffered organic solvents, use as is. For aqueous solutions, maintain a neutral pH (~7.0). | Aniline stability is generally best at a neutral pH.[3] Strongly acidic or basic conditions can promote hydrolysis or other reactions. |
Q3: Which solvents should I use? Does the choice of solvent matter?
A3: Yes, the solvent choice is critical. Always use high-purity (e.g., HPLC-grade or ACS-grade), anhydrous solvents if possible. For optimal stability, we recommend degassing the solvent prior to use by sparging with argon or nitrogen for 15-30 minutes. This removes dissolved oxygen. Common compatible solvents include DMSO, DMF, and acetonitrile. Avoid solvents containing peroxides (e.g., older ethers like THF or dioxane) as these will aggressively degrade the compound.
Q4: I'm observing poor peak shape and tailing during HPLC analysis of my compound. Is this related to degradation?
A4: While it can be, poor peak shape for aniline derivatives is often due to interactions between the basic amine group and residual acidic silanols on standard silica-based C18 columns.[1] This causes peak tailing. To fix this, try adding a small amount of an acidic modifier like 0.1% formic acid or phosphoric acid to your mobile phase.[1] This protonates the aniline and masks the silanol interactions, resulting in sharper, more symmetrical peaks. If you observe multiple, poorly resolved peaks where there should be one, this is more indicative of degradation.
Part 2: In-Depth Troubleshooting Guides
This section explores specific degradation scenarios, their root causes, and corrective actions.
Issue 1: Rapid Discoloration and Emergence of Impurities (Oxidative Degradation)
-
Symptoms: Solution rapidly turns yellow, brown, or even black. HPLC analysis shows a decrease in the main peak area and the appearance of multiple new peaks, often with a broad, unresolved hump.
-
Root Cause Analysis: This is almost certainly due to oxidation. The electron-rich amino group on the aniline ring is easily oxidized, initiating a cascade of polymerization reactions. This process is autocatalytic and can be accelerated by contaminants.
-
Solutions & Preventative Actions:
-
Inert Atmosphere is Non-Negotiable: Handle the solid compound and prepare solutions in a glove box or under a stream of inert gas.
-
Use Degassed Solvents: As detailed in the FAQ, remove dissolved oxygen from your solvent immediately before use.
-
Consider an Antioxidant: For long-term storage or demanding applications, consider adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%). Always run a control to ensure the antioxidant does not interfere with your experiment.
-
The diagram below illustrates a simplified, proposed pathway for the initial steps of oxidative degradation.
Caption: Proposed initial steps of oxidative degradation.
Issue 2: Inconsistent Results Under Thermal or pH Stress
-
Symptoms: Loss of compound purity when solutions are heated or exposed to acidic/basic conditions during an experiment.
-
Root Cause Analysis: While stable at room temperature for short periods, elevated temperatures significantly accelerate degradation rates for most amines.[4][5] The ether linkage in this compound could also be susceptible to cleavage under harsh acidic or basic conditions, especially at high temperatures, although this is generally less likely than aniline oxidation. The protonation state of the aniline group changes with pH, which can affect its stability and reactivity.[6][7]
-
Solutions & Preventative Actions:
-
Establish a Thermal Budget: If your protocol requires heating, determine the minimum time and temperature necessary. Run a time-course experiment (e.g., analyze samples at 0, 1, 2, and 4 hours at the target temperature) to quantify the degradation rate.
-
pH Control: If working in an aqueous medium, use a well-characterized buffer system to maintain a stable pH. Be aware that some buffer components can chelate metals or participate in reactions.
-
Protect During Workup: During an extraction or workup, minimize the time the compound is exposed to strong acids or bases. Neutralize as quickly as possible and work at lower temperatures (e.g., in an ice bath).
-
Part 3: Protocols & Standard Operating Procedures (SOPs)
Follow these validated procedures to ensure maximum solution integrity.
SOP 1: Preparation of a Stabilized Stock Solution (10 mM in Acetonitrile)
This protocol details the steps for preparing a stock solution with enhanced stability for long-term storage.
-
Pre-Preparation:
-
Gather materials: this compound solid, HPLC-grade acetonitrile, a new bottle of BHT, an amber glass vial with a PTFE-lined screw cap.
-
Place the sealed vial, cap, and necessary spatulas/weigh boats in a vacuum oven at 60°C for at least 4 hours to remove residual moisture. Allow to cool in a desiccator.
-
-
Solvent Degassing:
-
Measure out the required volume of acetonitrile.
-
Sparge the solvent with a gentle stream of argon or nitrogen gas for 20-30 minutes using a long needle or glass pipette.
-
-
Weighing and Dissolution (Under Inert Gas):
-
Perform this step under a gentle stream of argon/nitrogen or in a glovebox.
-
Tare the cooled, dried amber vial on a calibrated analytical balance.
-
Quickly add the target mass of this compound (MW: 199.25 g/mol ) and record the weight.
-
Optional (for antioxidant stabilization): Add BHT to a final concentration of 0.01% w/v.
-
Using a glass syringe or pipette, add the correct volume of degassed acetonitrile to the vial.
-
Immediately cap the vial tightly.
-
-
Finalization and Storage:
-
Vortex the solution until the solid is completely dissolved.
-
Wrap the vial cap junction with parafilm for an extra seal.
-
Label clearly with compound name, concentration, solvent, date, and "Store at -20°C, under N₂".
-
Store immediately in a -20°C freezer.
-
Caption: Workflow for preparing a stabilized stock solution.
SOP 2: Routine Stability Monitoring by HPLC
This provides a general-purpose HPLC method for assessing the purity of your solution over time.
-
Objective: To quantify the percentage of the parent compound and detect the formation of degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare a fresh standard of this compound at the same concentration as your stock solution. This is your "Time 0" reference.
-
Inject the "Time 0" standard and integrate the peak area. This represents 100% purity.
-
At scheduled time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of your stored stock solution, bring it to room temperature, and inject it using the same method.
-
Analysis: Compare the chromatograms. Calculate the relative purity by dividing the main peak area of the aged sample by the main peak area of the "Time 0" sample. Note the presence and relative area of any new peaks, which are indicative of degradation products. A solution is typically considered degraded if purity drops below 95% or if any single impurity exceeds 1-2%.
-
References
Technical Support Center: Troubleshooting Inconsistent Kinase Assay Results
<Step>
Welcome to the technical support center for kinase assay troubleshooting. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistency in their kinase assay results. As a Senior Application Scientist, I've compiled this resource to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions and regain confidence in your data.
Inconsistent results in kinase assays can be a significant roadblock in research and drug discovery, leading to wasted resources and time. This guide is structured in a question-and-answer format to directly address the common challenges you may face. We will explore issues ranging from reagent integrity to assay conditions and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we'll tackle specific problems with detailed explanations and actionable solutions.
Issue 1: High Variability Between Replicate Wells
Q: My replicate wells for the same experimental condition show a high coefficient of variation (%CV). What are the likely causes and how can I fix this?
High %CV is a common frustration that can obscure the real effects of your test compounds. The root cause often lies in minor inconsistencies that accumulate across the assay plate.
A: High variability between replicates often points to issues with liquid handling, reagent preparation, or plate effects.[1]
-
Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, ATP, or inhibitor will directly lead to variable results.[1]
-
Solution: Ensure your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. To minimize well-to-well variation, prepare a master mix of your reagents and dispense it across the plate.[1]
-
-
Inadequate Mixing: Failure to properly mix reagents upon addition to the wells can create localized concentration gradients, leading to inconsistent reaction rates.
-
Solution: After adding reagents, gently mix the plate on a plate shaker for a short period. Avoid vigorous shaking that could cause cross-contamination between wells.
-
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can significantly alter reaction kinetics compared to the inner wells.[1]
-
Solution: To mitigate this, avoid using the outer wells for critical samples. If you must use the entire plate, you can create a humidity barrier by filling the surrounding empty wells or a designated moat with sterile water or media. [cite: 1em]
-
Issue 2: Weak or No Signal in Positive Control Wells
Q: My positive control wells, which contain the active kinase but no inhibitor, are showing a very low or no signal. What's going wrong?
A lack of signal in your positive control is a red flag indicating a fundamental problem with one or more of your core assay components.
A: A weak or absent signal in positive controls typically points to problems with the enzyme, buffer, or critical reagents like ATP and the substrate.[2]
-
Inactive Enzyme: The kinase itself may have lost activity.
-
Causality: This can be due to improper storage, multiple freeze-thaw cycles, or batch-to-batch variation in enzyme activity.[2][3] Purity on a gel does not always equate to functional activity.[3]
-
Solution: Always verify the activity of a new batch of kinase. Aliquot your enzyme stock to minimize freeze-thaw cycles. Store the enzyme at the recommended temperature, typically -80°C.
-
-
Suboptimal Buffer Composition: The assay buffer is critical for kinase function.
-
Causality: Incorrect pH or the absence of essential co-factors like Mg²⁺ or Mn²⁺ will severely impede kinase activity.[2][4]
-
Solution: Double-check the composition of your kinase buffer. A typical kinase buffer might include a buffering agent (e.g., Tris-HCl, HEPES), a salt, a reducing agent (e.g., DTT), and divalent cations.[5][6]
-
-
Degraded Reagents: ATP and the substrate are susceptible to degradation.
-
Causality: ATP can be hydrolyzed over time, and peptide or protein substrates can be degraded by contaminating proteases.
-
Solution: Use fresh aliquots of ATP and substrate for each experiment.[2] Store stock solutions at -20°C or -80°C in small, single-use aliquots.
-
-
Incorrect ATP Concentration: The concentration of ATP is a critical parameter.
-
Causality: For many kinase assays, the ATP concentration is ideally set near the Michaelis constant (Kₘ) of the kinase to ensure optimal activity and sensitivity to ATP-competitive inhibitors.[2][7]
-
Solution: Determine the ATP Kₘ for your specific kinase and use an ATP concentration in that range for your initial assays.
-
Issue 3: High Background Signal
Q: I'm observing a high signal in my negative control wells (e.g., no enzyme or no substrate), which is masking the true signal from my kinase activity. How can I reduce this background?
A high background signal can significantly reduce your assay's signal-to-noise ratio, making it difficult to detect real changes in kinase activity.[8]
A: High background can originate from contaminated reagents, compound interference, or issues with the detection method itself.[8][9]
-
Contaminated Reagents: Impurities in your buffers, ATP, or even the kinase preparation can contribute to the background signal.[8]
-
Solution: Use high-purity reagents and filter-sterilize your buffers.[8] Run controls with each individual component to identify the source of the background.
-
-
Compound Interference: The compounds you are screening can sometimes interfere with the assay's detection system.[8][9]
-
Causality: Some compounds may be autofluorescent or can quench the fluorescent signal in certain assay formats.[9][10] In luminescence-based assays, compounds might directly inhibit the reporter enzyme (e.g., luciferase).[10]
-
Solution: Run a control with all assay components except the kinase to check for compound autofluorescence or quenching.[1] If interference is detected, you may need to consider a different assay format.
-
-
Sub-optimal Reagent Concentrations: Excessively high concentrations of detection reagents can lead to non-specific signal generation.[8]
-
Solution: Titrate the concentrations of your detection reagents to find the optimal balance between a robust signal and low background.[8]
-
Issue 4: Inconsistent IC50 Values
Q: The IC50 value for my inhibitor changes significantly from one experiment to the next. What factors could be causing this lack of reproducibility?
Fluctuating IC50 values are a major concern, as they undermine the reliability of your compound potency measurements.
A: Inconsistent IC50 values often stem from variability in assay conditions, particularly the ATP concentration, and issues with compound or enzyme stability.[1]
-
Variable ATP Concentration: The apparent potency (IC50) of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[7][11][12]
-
Causality: According to the Cheng-Prusoff equation, for an ATP-competitive inhibitor, the IC50 will increase as the ATP concentration increases.[7][11][12]
-
Solution: Meticulously control the ATP concentration in every experiment. Prepare a fresh, accurately diluted ATP stock for each assay. For robust and comparable data, it's crucial to use a consistent ATP concentration, often at or near the Kₘ value.[7]
-
-
Enzyme Activity Variation: The specific activity of your kinase can differ between batches or degrade over time with improper storage.[1]
-
Solution: Use a consistent source and concentration of highly purified, active kinase.[1] It's good practice to perform a quality control check on new enzyme batches.
-
-
Compound Solubility and Stability: The inhibitor itself may not be fully soluble or could be degrading in the assay buffer.[1]
-
Solution: Visually inspect for any precipitation of your compound in the assay wells. You can also perform solubility tests for your compound in the assay buffer. Ensure the stability of your compound under the specific assay conditions.
-
Experimental Protocols & Workflows
To systematically troubleshoot these issues, a logical, step-by-step approach is essential.
Workflow for Troubleshooting High Variability
Caption: Troubleshooting workflow for high replicate variability.
Protocol: Determining the Linear Range of the Kinase Reaction
A common source of error is running the assay outside of its linear range, where the reaction rate is no longer proportional to time or enzyme concentration.
-
Prepare Reagents: Prepare your complete kinase reaction mix (buffer, substrate, co-factors) and a separate solution of your kinase at a known concentration.
-
Set up the Assay Plate: In a multi-well plate, add the reaction mix to a series of wells.
-
Initiate the Reaction: Start the reaction by adding a fixed amount of kinase to each well at staggered time points (e.g., every 5 minutes).
-
Stop the Reaction: At the end of the time course, stop the reaction in all wells simultaneously using a stop solution or by adding the detection reagent.
-
Read the Plate: Measure the signal according to your assay's protocol.
-
Analyze the Data: Plot the signal versus time. The linear range is the portion of the curve where the signal increases proportionally with time. For your subsequent experiments, choose an incubation time that falls within this linear range.
| Time (minutes) | Signal (Arbitrary Units) |
| 0 | 50 |
| 5 | 250 |
| 10 | 500 |
| 20 | 950 |
| 30 | 1200 |
| 60 | 1250 |
In this example, the linear range is approximately up to 20 minutes.
The Critical Role of ATP Concentration
The concentration of ATP is arguably one of the most critical parameters to control in a kinase assay, especially when profiling ATP-competitive inhibitors. Cellular ATP concentrations are in the millimolar range (1-10 mM), which is often much higher than the ATP Kₘ of many kinases.[11][12]
-
Low ATP (at or near Kₘ): Assays performed at the ATP Kₘ are more sensitive for detecting ATP-competitive inhibitors, resulting in lower IC50 values.[7] This is often the standard for primary screening.
-
High ATP (Physiological Concentrations): Testing at physiological ATP concentrations provides a more accurate prediction of an inhibitor's efficacy in a cellular context, though the apparent potency (IC50) will be higher.[7][13]
Caption: Effect of ATP concentration on inhibitor IC50.
By understanding the principles behind these common issues and implementing systematic troubleshooting, you can significantly improve the consistency and reliability of your kinase assay data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 4. scbt.com [scbt.com]
- 5. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 6. sinobiological.com [sinobiological.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. reactionbiology.com [reactionbiology.com]
Technical Support Center: Overcoming Solubility Challenges of 2-(4-methylphenoxy)aniline in Biological Assays
<_ _>
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the solubility issues of 2-(4-methylphenoxy)aniline and other poorly soluble compounds in biological assays. By understanding the physicochemical properties of this compound and employing appropriate solubilization strategies, you can ensure the accuracy and reliability of your experimental results.
Understanding the Challenge: Physicochemical Properties of this compound
The hydrophobicity of a compound is often quantified by its octanol-water partition coefficient (LogP). While the exact LogP for this compound is not specified in the search results, related phenoxyaniline derivatives have high LogP values, indicating a strong preference for non-polar environments over water.[8][9][10][11] This inherent low aqueous solubility can lead to several experimental artifacts, including compound precipitation, inaccurate concentration measurements, and underestimated biological activity.[6]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound and other poorly soluble compounds.
Q1: My compound, this compound, is precipitating in my cell culture medium. What should I do?
A1: Compound precipitation is a clear indicator of exceeding its solubility limit in the aqueous environment of your assay. Here’s a step-by-step troubleshooting guide:
-
Stock Solution Check: Ensure your primary stock solution, typically in 100% DMSO, is fully dissolved.[6] Visually inspect for any particulates. If necessary, gentle warming or sonication can help dissolve the compound.
-
Dilution Protocol Review: Avoid single, large dilution steps from your DMSO stock directly into the aqueous buffer. Instead, perform serial dilutions.
-
Solvent Concentration Control: The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept to a minimum, ideally below 0.5%, as higher concentrations can be cytotoxic and interfere with the assay.[12][13][14][15] Always include a vehicle control (medium with the same final solvent concentration) in your experiments.
-
Explore Solubilization Techniques: If precipitation persists even with optimized dilution and low solvent concentrations, you will need to employ more advanced solubilization strategies. These are detailed in the following sections.
Q2: I suspect my compound's low solubility is affecting my assay results. How can I confirm this?
A2: Low solubility can lead to an underestimation of a compound's potency (e.g., a higher IC50 value than the true value).[6] Here are some ways to investigate this:
-
Solubility Measurement: Determine the kinetic solubility of your compound in the specific assay buffer you are using. This can be done using methods like nephelometry or turbidimetry.[16]
-
Dose-Response Curve Analysis: Examine the shape of your dose-response curve. A shallow or flat curve, or one that doesn't reach 100% inhibition, can be indicative of solubility limitations.
-
Visual Inspection: Under a microscope, look for signs of compound precipitation in your assay plates, especially at higher concentrations.
Q3: What are the primary methods to improve the solubility of this compound for in vitro assays?
A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. The choice of method depends on the specific compound, the assay system, and the required final concentration.[5][17][18][19][20][21] The main strategies include:
-
Co-solvents: Using a water-miscible organic solvent.[5][18][19]
-
Surfactants: Employing detergents to form micelles that encapsulate the hydrophobic compound.[5][22]
-
Cyclodextrins: Utilizing these cyclic oligosaccharides to form inclusion complexes with the compound.[23][24][25][26]
-
pH Modification: Adjusting the pH of the buffer to ionize the compound, which can increase its solubility.[2][5]
Each of these methods is discussed in detail in the protocols section below.
In-Depth Solubilization Protocols
Protocol 1: Co-Solvent System Optimization
The use of co-solvents is a common first-line approach to solubilizing poorly soluble compounds.[5][18][19] Dimethyl sulfoxide (DMSO) is the most widely used co-solvent in cell-based assays.[12][13][14][15]
Step-by-Step Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure complete dissolution.
-
Perform Serial Dilutions: Create intermediate dilutions of your compound in 100% DMSO.
-
Final Dilution into Assay Medium: From the intermediate DMSO dilutions, perform the final dilution into your aqueous assay medium. The final DMSO concentration should be kept as low as possible, typically below 0.5%, to minimize cytotoxicity.[12][13][14][15]
-
Vehicle Control: It is critical to include a vehicle control in all experiments, which consists of the assay medium with the same final concentration of DMSO as the test wells.[12]
Causality and Considerations:
-
Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent, thereby increasing the solubility of non-polar compounds.[18]
-
Cytotoxicity: High concentrations of DMSO can be toxic to cells, affecting membrane permeability and cell proliferation.[12][13][14][15][27] It is essential to determine the maximum tolerable DMSO concentration for your specific cell line through a dose-response experiment.
Data Presentation: DMSO Tolerance in Various Cell Lines
| Cell Line | Tolerated DMSO Concentration (for <24h exposure) | Potential Effects at Higher Concentrations |
| Most cell lines | ≤ 0.5% | Decreased proliferation, cytotoxicity[15] |
| Sensitive/Primary cells | ≤ 0.1% | Apoptosis, altered cell function[13] |
| HeLa cells | Cytotoxicity above 2% | Inhibition of cell growth below 1%[12] |
| RAW 264.7 cells | Affected above 0.5% | Significant IL-6 production changes above 1%[12] |
Protocol 2: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23][24][25][26] This structure allows them to encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[23][24][25][26]
Step-by-Step Methodology:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[24][25]
-
Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your assay buffer to the desired concentration (e.g., 1-10% w/v).
-
Complexation:
-
Method A (Direct Dissolution): Add the solid this compound directly to the cyclodextrin solution. Stir or sonicate until dissolved.
-
Method B (Solvent Evaporation): Dissolve the compound in a small amount of a volatile organic solvent (e.g., ethanol). Add this solution to the cyclodextrin solution. The organic solvent is then removed by evaporation (e.g., under a stream of nitrogen or in a vacuum concentrator).
-
-
Sterile Filtration: Filter the final solution through a 0.22 µm filter to sterilize and remove any undissolved compound.
Causality and Considerations:
-
Mechanism: The hydrophobic interior of the cyclodextrin molecule sequesters the non-polar this compound, while the hydrophilic exterior interacts with water, effectively solubilizing the complex.[23][24][25]
-
Binding Affinity: The efficiency of solubilization depends on the binding affinity between the compound and the cyclodextrin. This can be influenced by the size and shape of both molecules.
-
Cellular Uptake: The formation of an inclusion complex can sometimes alter the bioavailability of the compound to the cells. It is important to validate that the observed biological activity is not hindered by the cyclodextrin.
Protocol 3: Surfactant-Mediated Solubilization
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds and increase their apparent solubility.[5][22]
Step-by-Step Methodology:
-
Choose a Non-ionic Surfactant: Non-ionic surfactants like Tween® 20, Tween® 80, and Pluronic® F-68 are generally less harsh on cells compared to ionic surfactants.[28][29][30]
-
Determine the CMC: The CMC of the chosen surfactant in your assay buffer should be known or determined experimentally.
-
Prepare Surfactant-Containing Medium: Add the surfactant to your assay medium at a concentration above its CMC.
-
Dissolve the Compound: Add your DMSO stock solution of this compound to the surfactant-containing medium. The final DMSO concentration should still be kept to a minimum.
Causality and Considerations:
-
Mechanism: The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a non-polar microenvironment where this compound can partition. The hydrophilic heads of the surfactants face the aqueous medium, making the micelle-compound complex soluble.
-
Toxicity: Surfactants can disrupt cell membranes and cause cytotoxicity.[22][31] It is crucial to perform a dose-response experiment to determine the non-toxic concentration range of the chosen surfactant for your cell line. Loss of cell viability can occur even at surfactant concentrations below the CMC.[22]
Visualization of Experimental Workflows
Decision Tree for Selecting a Solubilization Strategy
Caption: A decision-making workflow for addressing solubility issues.
Workflow for Cyclodextrin-Mediated Solubilization
Caption: Step-by-step process for using cyclodextrins.
References
- 1. reddit.com [reddit.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Cas 73637-04-4,2,4-bis(2-methylphenoxy)aniline | lookchem [lookchem.com]
- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. 5-Chloro-2,4-bis(4-methylphenoxy)aniline | C20H18ClNO2 | CID 163702475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-[(2-Bromo-4-methylphenoxy)methyl]aniline | C14H14BrNO | CID 22688156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Phenoxy-2-(4-phenylphenoxy)aniline | C24H19NO2 | CID 150471163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(2-Methoxyphenoxy)aniline | C13H13NO2 | CID 1121067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 15. lifetein.com [lifetein.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. ijpbr.in [ijpbr.in]
- 20. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. alzet.com [alzet.com]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 26. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 27. quora.com [quora.com]
- 28. In vitro cellular viability studies on a concentrated surfactant‐based wound dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 31. mdpi.com [mdpi.com]
Addressing oxidation and discoloration of aniline compounds
A-TS-001 | Lead Application Scientist: Dr. Evelyn Reed
Welcome to the Aniline Compounds Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers in organic synthesis and drug development who have encountered challenges with the stability of aniline and its derivatives. A common issue is the unexpected discoloration of these compounds, which can compromise experimental results and product purity.
This guide is designed to provide you with a comprehensive understanding of why aniline compounds oxidize and offer practical, field-proven solutions to prevent and address this problem. We'll delve into the underlying mechanisms, provide step-by-step protocols for handling and purification, and offer data-driven insights to ensure the integrity of your work.
Section 1: Understanding the Problem - The "Why" of Discoloration
This section addresses the fundamental chemistry behind aniline oxidation.
FAQ 1: Why did my clear/light-colored aniline compound turn dark brown/red?
Freshly purified aniline and its derivatives are typically colorless to pale yellow oils or solids.[1] However, upon exposure to air, they can gradually darken, developing a yellow, red, or dark brown hue.[1][2] This discoloration is a visible indicator of oxidation.[1][3]
The core reason for this lies in the high electron density of the aromatic ring, a result of the electron-donating effect of the amino (-NH₂) group.[4][5] This makes the compound highly susceptible to oxidation, especially by atmospheric oxygen.[2][3][4] The process is often accelerated by exposure to light, heat, and the presence of metal ion impurities.[2][3]
The oxidation process is not a single reaction but a complex series of events that can lead to the formation of highly colored impurities. These can include nitrosobenzenes, azoxybenzenes, phenazines, and ultimately, complex polymeric structures often referred to as "aniline black".[1][6][7] These conjugated molecules absorb light in the visible spectrum, causing the dark coloration you observe.[3]
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. gauthmath.com [gauthmath.com]
- 4. Give reason: Aniline gets coloured on standing in air for a long time. [allen.in]
- 5. brainly.in [brainly.in]
- 6. Coloriasto: Preparation of aniline black. [coloriasto.blogspot.com]
- 7. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions
Welcome to the Technical Support Center for catalyst deactivation in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. Catalyst deactivation, a gradual loss of catalytic activity and/or selectivity, is an inevitable challenge in many catalytic processes, impacting reaction efficiency, operational costs, and overall productivity.[1][2] Understanding the root causes of deactivation is the first step toward effective mitigation and maintaining optimal catalytic performance.[1]
This resource provides a structured approach to troubleshooting, combining field-proven insights with scientifically grounded explanations to empower you to overcome challenges in your cross-coupling reactions.
Section 1: Understanding the Enemy: Common Catalyst Deactivation Mechanisms
Catalyst deactivation can manifest in several ways, from a sluggish reaction to a complete halt in product formation. The underlying causes can be broadly categorized into chemical, thermal, and mechanical deactivation.[1] For homogeneous cross-coupling catalysts, the most prevalent deactivation pathways are chemical and thermal in nature.
Here are the primary mechanisms you're likely to encounter:
-
Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inaccessible for the desired reaction.[1][2] Common poisons include sulfur and nitrogen-containing compounds, and even certain reagents or byproducts.[3][4]
-
Sintering/Agglomeration: At elevated temperatures, metal nanoparticles on a supported catalyst can migrate and coalesce into larger, less active particles.[5][6] In homogeneous catalysis, this is analogous to the formation of palladium black, an inactive form of palladium that precipitates out of solution.[5][7]
-
Fouling/Coking: The deposition of carbonaceous materials or polymeric byproducts on the catalyst surface can block active sites.[5][8] This is a form of physical deactivation.[2]
-
Ligand Degradation or Displacement: The ligands that stabilize the metal center and modulate its reactivity can decompose under harsh reaction conditions or be displaced by other species in the reaction mixture.[5]
-
Changes in Metal Oxidation State: The active catalytic species, often a Pd(0) complex, can be oxidized to a less active Pd(II) state, disrupting the catalytic cycle.[5][9] Conversely, incomplete reduction of a Pd(II) precatalyst to the active Pd(0) state can also be a source of low activity.[10]
Visualizing Deactivation Pathways
The following diagram illustrates the common deactivation pathways for a generic palladium-catalyzed cross-coupling reaction.
Caption: Common deactivation pathways for a palladium catalyst.
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This section is organized by common experimental observations. For each issue, potential causes are listed, followed by a step-by-step troubleshooting workflow.
Issue 1: Reaction is Sluggish or Fails to Initiate
Observation: You observe little to no product formation, even after a significant amount of time.
Potential Causes:
-
Poor Reagent Quality: Degradation of the catalyst, ligands, or starting materials.[11]
-
Presence of Inhibitors/Poisons: Contaminants in solvents, reagents, or from the reaction vessel.[6]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base.[11]
-
Inefficient Pre-catalyst Activation: The active Pd(0) species is not being generated from the Pd(II) precatalyst.[10]
Troubleshooting Workflow
Caption: Workflow for troubleshooting a sluggish or stalled reaction.
Detailed Experimental Protocols
Protocol 2.1: Reagent Quality Check
-
Catalyst and Ligand: Use a fresh bottle of catalyst and ligand, or one that has been properly stored under an inert atmosphere. Phosphine-based ligands are particularly susceptible to oxidation.[11]
-
Solvents: Use anhydrous, degassed solvents. Oxygen can deactivate the Pd(0) catalyst.[11]
-
Starting Materials: Verify the purity of your starting materials by NMR or LC-MS. Impurities can act as catalyst poisons.[6]
Protocol 2.2: Reaction Condition Screening
-
Temperature: If the reaction is sluggish at a lower temperature, incrementally increase it. However, be aware that excessively high temperatures can lead to thermal degradation of the catalyst or ligands.[6][11]
-
Solvent: The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species. Screen a range of common solvents for the specific cross-coupling reaction (e.g., toluene, dioxane, THF, DMF).[11]
-
Base: The strength and solubility of the base are crucial.[11] For instance, in Suzuki couplings, milder bases like K₃PO₄ or Cs₂CO₃ can sometimes be more effective and prevent side reactions like protodeboronation.[11]
Issue 2: Reaction Starts but Stalls Before Completion
Observation: The reaction proceeds initially, but the conversion plateaus before all the limiting reagent is consumed.
Potential Causes:
-
Catalyst Deactivation During the Reaction: The catalyst is losing its activity over the course of the reaction. This is a classic sign of catalyst "death".
-
Product Inhibition: The product of the reaction may be binding to the catalyst and inhibiting its activity.
-
Fouling/Coking: Accumulation of byproducts on the catalyst surface.[6]
Troubleshooting Workflow
Caption: Workflow for troubleshooting a reaction that stalls.
Detailed Experimental Protocols
Protocol 2.3: Catalyst Re-addition Experiment
-
Once the reaction has stalled, carefully open the reaction vessel under a positive pressure of inert gas.
-
Add a second portion of the catalyst (and ligand, if applicable).
-
Reseal the vessel and continue to monitor the reaction.
-
Interpretation: If the reaction restarts, it is a strong indication that the initial catalyst charge deactivated.
Protocol 2.4: Ligand Screening for Enhanced Stability
The choice of ligand is critical for catalyst stability.[4] Bulky, electron-rich ligands often promote the formation of stable, monoligated palladium complexes that are highly active and resistant to deactivation.[12][13]
| Ligand Type | Key Features | Common Examples |
| Buchwald-type Biarylphosphines | Sterically demanding, electron-rich. Enhance reductive elimination and suppress deactivation pathways.[12] | XPhos, SPhos, RuPhos |
| Josiphos-type Ferrocenylphosphines | Bidentate, rigid backbone. | Josiphos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust bonds with the metal center. | IPr, IMes |
A systematic screening of ligands from different classes can identify a more robust catalyst system for your specific substrates.
Issue 3: Formation of Palladium Black
Observation: A black precipitate forms in the reaction mixture.
Potential Cause:
-
Catalyst Agglomeration: Insufficiently stabilized Pd(0) species aggregate to form catalytically inactive palladium black.[5] This is often a visual indicator of catalyst deactivation.[5]
Troubleshooting Steps
-
Increase Ligand-to-Palladium Ratio: A higher concentration of the stabilizing ligand can help prevent the aggregation of Pd(0) species.[5]
-
Use a More Stabilizing Ligand: Ligands with greater steric bulk or stronger binding affinity for palladium can enhance catalyst stability.[5]
-
Lower Reaction Temperature: High temperatures can promote the agglomeration of palladium nanoparticles.[5]
Section 3: Advanced Diagnostics: Identifying the Root Cause
When standard troubleshooting fails, advanced analytical techniques can provide deeper insights into the deactivation mechanism.[1]
| Technique | Information Gained | Deactivation Mechanism Indicated |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states on the catalyst surface.[1][14] | Poisoning (detection of S, N, etc.), changes in metal oxidation state. |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Catalyst morphology, particle size, and dispersion.[14] | Sintering (particle growth). |
| BET Surface Area Analysis | Measures the active surface area of the catalyst.[1][14] | Sintering or fouling (reduction in surface area). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to monitor the reaction in situ and identify the formation of inactive catalyst species or ligand degradation products.[15][16] | Ligand degradation, formation of off-cycle intermediates. |
| Inductively Coupled Plasma (ICP) | Precise quantification of metal content, can detect leaching or poisoning by other metals.[8] | Leaching, poisoning by metallic impurities. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of palladium catalyst deactivation in cross-coupling reactions?
A1: The main deactivation pathways include poisoning by impurities, sintering or agglomeration into palladium black, fouling by reaction byproducts, degradation or displacement of the supporting ligand, and undesirable changes in the palladium oxidation state.[5]
Q2: How does the choice of ligand impact catalyst stability and prevent deactivation?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst.[4] Bulky, electron-rich ligands can prevent the formation of inactive catalyst dimers and promote the desired catalytic cycle.[12][13] They can also enhance the rate of the productive reaction, outcompeting deactivation pathways.[17]
Q3: My reaction is sensitive to air. What are the best practices for ensuring an inert atmosphere?
A3: To exclude oxygen, which can deactivate the catalyst, you should use anhydrous and degassed solvents.[11] This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) or by using a freeze-pump-thaw technique. Additionally, ensure your reaction vessel is properly purged with an inert gas before adding the reagents.[11]
Q4: Can a deactivated catalyst be regenerated?
A4: In some cases, yes. For fouling by organic residues, a calcination procedure (heating under a controlled atmosphere) can sometimes burn off the deposits.[6] For some types of poisoning, chemical treatments may restore activity.[2] However, for severe sintering or irreversible poisoning, the catalyst may need to be replaced.[1]
Q5: I suspect impurities in my starting materials are deactivating the catalyst. How can I purify them?
A5: Purification methods depend on the nature of the impurity. Common techniques include recrystallization, column chromatography, or passing liquid reagents through a plug of activated alumina or silica.[6] It's also crucial to source high-purity reagents from reputable suppliers. Be aware that even trace metal impurities from other reactions in the lab can be a source of contamination.[18]
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. alfachemic.com [alfachemic.com]
- 9. Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Researcher's Guide to the Isomers of 2-(4-methylphenoxy)aniline: A Comparative Analysis
In the intricate world of chemical research and drug development, the subtle differences between isomers can have profound impacts on a compound's physicochemical properties and biological activity. This guide provides a comprehensive comparative analysis of the isomers of 2-(4-methylphenoxy)aniline. Due to the limited specific data on this compound itself, this guide will focus on a comparative analysis of its closely related and more extensively studied structural isomers: 4-(4-methylphenoxy)aniline and 2-(2-methylphenoxy)aniline . We will also draw relevant comparisons to other positional isomers like 4-Methyl-2-(4-methylphenoxy)aniline to build a broader understanding of the structure-property relationships within this class of compounds.
This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the structural nuances, comparative analytical data, and potential biological significance of these isomers. We will explore the causality behind experimental choices for their differentiation and provide actionable protocols for their analysis.
Structural and Physicochemical Comparison: The Significance of Substituent Placement
The core difference between the isomers of (methylphenoxy)aniline lies in the substitution pattern on both the aniline and phenoxy rings. This seemingly minor variation in the placement of the methyl and phenoxy groups significantly influences the molecule's steric and electronic properties, which in turn dictates its behavior in analytical systems and its interaction with biological targets.[1]
For instance, in 4-(4-methylphenoxy)aniline, the phenoxy group is situated at the para-position relative to the amino group on the aniline ring.[2] In contrast, an isomer like 2-(2-methylphenoxy)aniline has the phenoxy group at the ortho-position.[2] This ortho-substitution can lead to intramolecular interactions, such as hydrogen bonding, which may influence the molecule's conformation and planarity.[3]
Below is a table summarizing the key physicochemical properties of the compared isomers, drawing from available data on these and structurally related compounds.
| Property | 4-(4-methylphenoxy)aniline | 2-(2-methylphenoxy)aniline | 4-Methyl-2-(4-methylphenoxy)aniline |
| Synonyms | p-(p-tolyloxy)aniline | o-(o-tolyloxy)aniline | 2-(p-tolyloxy)-4-methylaniline |
| CAS Number | 13066-01-8[4] | 3840-18-4[5] | N/A (CID 26189610)[5] |
| Molecular Formula | C₁₃H₁₃NO[6] | C₁₃H₁₃NO[5] | C₁₄H₁₅NO[5] |
| Molecular Weight | 199.25 g/mol [6] | 199.25 g/mol [5] | 213.28 g/mol [5] |
| Physical Form | Not specified | Reddish oily liquid[5] | Not specified |
Note: Data for 4-Methyl-2-(4-methylphenoxy)aniline is limited, and the provided information is based on available database entries.
Spectroscopic Differentiation: Unraveling Isomeric Identities
Definitive identification of these isomers relies heavily on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the precise atomic connectivity and structural features of each isomer.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide a detailed map of the chemical environment of each proton and carbon atom in the molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, allow for unambiguous structure determination.
The key differentiating features will be the distinct aromatic region patterns in the ¹H NMR spectra, reflecting the different substitution patterns on the aromatic rings. The number of unique carbon signals in the ¹³C NMR spectrum will also differ based on the symmetry of each isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. All isomers will exhibit characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic rings and methyl group (around 2850-3100 cm⁻¹), C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹), and C-N stretching of the amine (around 1250-1350 cm⁻¹).[2] However, the "fingerprint region" (below 1500 cm⁻¹) will display unique patterns for each isomer due to differences in their overall molecular symmetry and vibrational modes.[2]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compounds and crucial information about their fragmentation patterns. While isomers will have the same molecular weight and thus the same molecular ion peak (m/z), their fragmentation patterns can differ.[2] The relative intensities of the fragment ions are influenced by the stability of the fragments formed upon ionization, which is dependent on the isomeric structure. For 4-(4-methylphenoxy)aniline, the most abundant peak is reported at m/z 199.[2]
Chromatographic Separation: Isolating the Isomers
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for separating isomers of (methylphenoxy)aniline.[7] The choice of method and column is critical for achieving optimal resolution.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for separating positional isomers.[7] A C18 or a Phenyl-Hexyl column can provide good selectivity. The mobile phase composition, typically a mixture of acetonitrile and water with a buffer or acid modifier, needs to be optimized to achieve baseline separation.[8] For more challenging separations, Supercritical Fluid Chromatography (SFC) can be a faster and more environmentally friendly alternative, often providing high selectivity and sharper peaks.[7]
Gas Chromatography (GC)
GC is also a viable option, particularly for these relatively volatile aniline derivatives. The choice of the stationary phase is crucial for resolving isomers with similar boiling points.[9] A mid-polarity to polar stationary phase, such as one containing polyethylene glycol (wax-type) or a phenyl-substituted polysiloxane, would likely provide the best separation.
Potential Biological Activities: A Structure-Activity Relationship Perspective
Phenoxyaniline derivatives have garnered interest in drug discovery, particularly in the field of oncology.[1] The biological activity of these compounds is highly dependent on the substitution pattern on both the aniline and phenoxy rings, which influences their ability to interact with biological targets like protein kinases.[1]
While direct comparative biological data for all isomers of this compound is scarce, structure-activity relationship (SAR) studies on the broader class of phenoxyanilines suggest that the positional arrangement of substituents is critical.[1] For instance, isomers with a para-substituted phenoxy group are often associated with greater potency in certain biological assays.[1] The presence and position of a methyl group can further modulate this activity by influencing steric hindrance and electronic properties around the key functional groups.[1]
Experimental Protocols
The following are generalized protocols that serve as a starting point for the analysis and characterization of this compound isomers. Researchers should optimize these methods based on the specific instrumentation and samples.
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. Compare the obtained data with predicted spectra or data from known isomers to confirm the structure.
Protocol: HPLC Method for Isomer Separation
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). Start with a lower concentration of acetonitrile and gradually increase it to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds show maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Analysis: Analyze the retention times and peak areas to quantify the separation and relative amounts of each isomer.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-(2-Methoxyphenoxy)aniline | C13H13NO2 | CID 1121067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Aniline, 2,4-bis(o-methylphenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methylated Phenoxyaniline Isomers
Abstract
The structural elucidation of isomers is a critical challenge in chemical synthesis, drug discovery, and materials science, where minor positional changes can lead to significant alterations in chemical, physical, and biological properties. This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous differentiation of methylated phenoxyaniline isomers. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. By explaining the causal relationships between molecular structure and spectral output, this document serves as a practical resource for researchers, scientists, and drug development professionals. We present detailed experimental protocols, comparative data tables, and logical workflows to empower confident isomer identification.
The Isomeric Challenge: Why Positional Differences Matter
Phenoxyaniline serves as a valuable scaffold in medicinal chemistry and polymer science. The introduction of a methyl group to this structure, while seemingly minor, creates a set of positional isomers with distinct electronic and steric environments. For instance, consider the isomers of methyl-phenoxyaniline: the methyl group could be positioned ortho, meta, or para to the amine, while the phenoxy group's position can also vary.
These subtle structural shifts can profoundly impact a molecule's efficacy and safety in a pharmaceutical context. A change in the position of a methyl group can alter a drug's binding affinity to its target receptor, modify its metabolic pathway, or change its toxicity profile. Therefore, robust, validated analytical methods for differentiating these isomers are not merely an academic exercise but a fundamental requirement for regulatory approval and successful product development.
Spectroscopic Arsenal for Isomer Elucidation
No single technique is universally superior; a multi-faceted approach is often required for irrefutable identification. The choice of method depends on the specific isomers , the sample matrix, and the available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive technique for differentiating positional isomers of substituted aromatic compounds. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is directly altered by the relative positions of the methyl, amine, and phenoxy substituents.
-
Causality & Expertise: The electron-donating nature of the amine (-NH₂) and phenoxy (-OAr) groups, combined with the weakly donating methyl (-CH₃) group, creates distinct regions of electron density on the aniline ring. This directly influences the magnetic shielding of nearby protons and carbons. For example, a proton ortho or para to the strong electron-donating amine group will be more shielded and appear at a lower chemical shift (further upfield) compared to a proton meta to it. The unique splitting patterns (spin-spin coupling) arising from adjacent protons provide an additional, unambiguous roadmap to the substitution pattern on the ring.
-
Trustworthiness & Self-Validation: The predictable nature of substituent effects on aromatic chemical shifts allows for the theoretical prediction of spectra. Comparing experimentally obtained spectra to predicted values, or to a library of known isomers, provides a self-validating system for structural confirmation.
Table 1: Predicted ¹H NMR Chemical Shift (δ, ppm) Comparison for Aromatic Protons in Methylated Phenoxyaniline Isomers
| Position of Substituents | Predicted δ for Proton ortho to -NH₂ | Predicted δ for Proton meta to -NH₂ | Predicted δ for Proton para to -NH₂ | Predicted δ for -CH₃ Protons |
| 4-Phenoxy-2-methylaniline | ~6.7 (doublet) | ~7.0 (doublet of doublets) | N/A (substituted) | ~2.2 (singlet) |
| 4-Phenoxy-3-methylaniline | ~6.6 (doublet of doublets) | N/A (substituted) | ~6.9 (doublet) | ~2.3 (singlet) |
| 2-Phenoxy-4-methylaniline | N/A (substituted) | ~7.1 (doublet) | ~6.8 (doublet of doublets) | ~2.4 (singlet) |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration. The key diagnostic is the unique combination of chemical shifts and splitting patterns for each isomer.[1][2][3][4]
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy excels at identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. While all methylated phenoxyaniline isomers will show similar key peaks—such as N-H stretches, C-O-C ether stretches, and aromatic C-H and C=C bands—subtle, diagnostic shifts can arise from the different substitution patterns.
-
Causality & Expertise: The position of the bulky phenoxy and methyl groups can influence the hydrogen bonding environment of the N-H group, leading to slight shifts in its stretching frequency (typically 3300-3500 cm⁻¹). Furthermore, the interaction of substituents with the aromatic ring can alter the dipole moment of C-H bonds, causing minor variations in the fingerprint region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations (900-690 cm⁻¹), which are highly characteristic of the aromatic substitution pattern.
-
Trustworthiness & Self-Validation: A key protocol is to run spectra of all known isomers to create a reference library. An unknown isomer can then be identified by a direct pattern-match comparison in the fingerprint region. The consistency of the N-H and C-O-C stretches validates the core structure, while the fingerprint region confirms the specific isomeric form.
Table 2: Key Differentiating IR Absorption Bands (cm⁻¹) for Isomers
| Vibrational Mode | 4-Phenoxy-2-methylaniline | 4-Phenoxy-3-methylaniline | 2-Phenoxy-4-methylaniline |
| N-H Stretch (asymmetric/symmetric) | ~3450, ~3370 | ~3455, ~3375 | ~3445, ~3365 |
| C-O-C Stretch (asymmetric) | ~1240 | ~1245 | ~1235 |
| Aromatic C-H Out-of-Plane Bending | ~820 (1,2,4-trisubstituted) | ~870, ~780 (1,2,4-trisubstituted) | ~830 (1,2,4-trisubstituted) |
Note: The most reliable differentiation comes from the unique pattern of weak absorptions in the 2000-1650 cm⁻¹ region and the strong C-H bending bands below 900 cm⁻¹.
Mass Spectrometry (MS): Beyond Molar Mass
Standard electron ionization mass spectrometry (EI-MS) will yield the same molecular ion (M⁺) for all isomers, as they share the same chemical formula and thus the same molar mass. The true power of MS for isomer differentiation is unleashed through tandem mass spectrometry (MS/MS).
-
Causality & Expertise: In MS/MS, the molecular ion is isolated and then fragmented through collision-induced dissociation (CID). The fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragment ions. The positions of the methyl and phenoxy groups direct the fragmentation. For example, a methyl group ortho to the amine can lead to a unique fragmentation pathway involving its loss or interaction, which would be absent or less favorable in the meta or para isomers. The relative abundances of specific fragment ions create a unique "fingerprint" for each isomer.
-
Trustworthiness & Self-Validation: A robust MS/MS protocol involves analyzing authenticated standards for each isomer to establish a characteristic fragmentation pattern and relative ion abundance ratio. This reference data is then used to identify unknown samples, with the reproducibility of the fragmentation pattern serving as the validation.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The λ_max (wavelength of maximum absorbance) is influenced by the extent of conjugation and the electronic effects of the substituents.
-
Causality & Expertise: The amine, phenoxy, and methyl groups all act as auxochromes, modifying the absorption of the benzene chromophore. Their relative positions determine their collective electronic effect. Isomers where the electron-donating groups can more effectively extend the π-conjugated system through resonance will exhibit a bathochromic (red) shift to a longer λ_max. While these shifts can be subtle, they are often measurable and reproducible.
-
Trustworthiness & Self-Validation: The protocol requires running spectra in the same solvent at the same concentration. The λ_max value, when compared against a reference library of the pure isomers, can serve as a quick and non-destructive method for differentiation, although it is generally considered less definitive than NMR or MS/MS.
Integrated Workflow for Unambiguous Identification
A synergistic approach, leveraging the strengths of multiple techniques, provides the highest level of confidence in isomer identification.
Proposed Analytical Workflow
The following workflow ensures a logical progression from preliminary screening to definitive confirmation.
References
A Comparative Guide to the Biological Activities of Phenoxyaniline Positional Isomers
This guide provides a comprehensive comparison of the biological activities of the three positional isomers of phenoxyaniline: 2-phenoxyaniline (ortho-), 3-phenoxyaniline (meta-), and 4-phenoxyaniline (para-). While direct comparative studies on these specific isomers are limited in publicly available literature, this document synthesizes established structure-activity relationships (SAR) from analogous compounds to predict and explain the differential biological effects of these isomers.[1] We will delve into their antioxidant, antimicrobial, and anticancer potential, providing the theoretical framework and detailed experimental protocols for researchers to validate these principles.
Introduction to Phenoxyaniline Isomers
Phenoxyaniline, a molecule incorporating both a phenoxy and an aniline moiety, presents a versatile scaffold for medicinal chemistry. The relative position of the amino group to the phenoxy ether linkage dictates the electronic and steric properties of each isomer, which in turn significantly influences their interaction with biological targets. Understanding these differences is crucial for the rational design of novel therapeutics.
| Isomer | Structure | IUPAC Name |
| ortho- | 2-Phenoxyaniline | |
| meta- | 3-Phenoxyaniline | |
| para- | 4-Phenoxyaniline |
Comparative Antioxidant Activity: A Positional Paradigm
The antioxidant capacity of phenolic and aniline compounds is largely dependent on their ability to donate a hydrogen atom or an electron to neutralize free radicals. The position of the substituent groups plays a critical role in this activity.
The Structure-Activity Relationship (SAR) of Antioxidant Activity
Studies on aminophenols and other aniline derivatives have established a clear SAR for antioxidant activity. The ortho- and para-isomers are significantly more potent antioxidants than the meta-isomer.[2] This is attributed to the formation of a more stable radical species through resonance after donating a hydrogen atom. The resulting quinone-imine or quinone-like structures in the ortho and para isomers can delocalize the unpaired electron, making the parent molecule a more effective radical scavenger.[2] In contrast, the meta-isomer lacks this direct resonance stabilization, resulting in lower antioxidant potential.[2]
Caption: Predicted antioxidant activity based on positional isomerism.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the antioxidant potential of chemical compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Preparation of Test Compounds: Prepare stock solutions of the ortho-, meta-, and para-phenoxyaniline isomers in methanol (e.g., 1 mg/mL). From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the blank, add 100 µL of methanol to 100 µL of the respective sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
Comparative Antimicrobial Activity: Unraveling Positional Effects
Aniline and its derivatives have long been known for their antimicrobial properties.[3] The proposed mechanisms of action include disruption of microbial cell wall synthesis, inhibition of essential enzymes, and interference with nucleic acid synthesis.[4] The lipophilicity and electronic properties of the isomers can influence their ability to penetrate bacterial cell membranes and interact with intracellular targets.
Predicted Antimicrobial Trends
While direct comparative data for phenoxyaniline isomers is scarce, studies on other positional isomers of aromatic compounds have shown that the position of functional groups can significantly impact antimicrobial activity.[5] The ortho- and para-isomers, with their potential for forming hydrogen bonds and their different electronic distributions compared to the meta-isomer, may exhibit varied interactions with bacterial targets. It is hypothesized that the ortho-isomer might show enhanced activity due to potential chelation effects with metal ions essential for bacterial enzyme function.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli), prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compounds: Prepare serial two-fold dilutions of the phenoxyaniline isomers in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Comparative Anticancer Activity: Targeting Cellular Proliferation
Phenoxyaniline derivatives have emerged as a promising scaffold in the development of anticancer agents, particularly as inhibitors of protein kinases involved in cell signaling pathways.[1][6] Dysregulation of pathways like the MAPK/ERK pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.
Positional Isomerism and Kinase Inhibition
The inhibitory activity of phenoxyaniline-based compounds against kinases is highly dependent on the substitution pattern on both the phenoxy and aniline rings.[6][7] The position of the amino group in the phenoxyaniline isomers will influence the molecule's conformation and its ability to fit into the ATP-binding pocket of a target kinase. It is plausible that the ortho- and para-isomers may adopt conformations that are more favorable for binding to certain kinases compared to the meta-isomer, leading to differential cytotoxic effects on cancer cells.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by phenoxyaniline isomers.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenoxyaniline isomers and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.
Conclusion and Future Directions
While this guide provides a predictive comparison of the biological activities of phenoxyaniline positional isomers based on established structure-activity relationships, it underscores the critical need for direct experimental validation. The provided protocols offer a standardized framework for researchers to undertake such comparative studies. Future research should focus on elucidating the precise molecular targets and mechanisms of action for each isomer to fully understand their therapeutic potential. Such studies will be invaluable for the rational design of next-generation phenoxyaniline-based drugs with enhanced efficacy and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Diaryl Ether Amines: X-ray Crystallography vs. NMR Spectroscopy
In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. For diaryl ether amines, a scaffold present in numerous biologically active compounds, this structural validation is a critical step in understanding structure-activity relationships (SAR) and optimizing lead compounds. This guide provides an in-depth comparison of two cornerstone analytical techniques for structural elucidation: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings, practical workflows, and comparative strengths and weaknesses of each method, supported by experimental data, to empower researchers in making informed decisions for their structural validation needs.
The Imperative of Structural Integrity in Drug Development
The spatial arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological function. Diaryl ether amines, characterized by their flexible ether linkage, can adopt a multitude of conformations, making their structural analysis both challenging and essential. An accurate structural model is the bedrock upon which rational drug design is built, influencing everything from target binding affinity to metabolic stability. Therefore, the choice of analytical technique for structural validation is a decision with far-reaching implications for the success of a drug discovery program.
X-ray Crystallography: The Gold Standard for Atomic Resolution
X-ray crystallography is an experimental science that provides a definitive, high-resolution three-dimensional map of the atomic and molecular structure of a crystal.[1] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystalline lattice. By measuring the angles and intensities of the diffracted X-ray beams, a detailed electron density map can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined.[1]
The Crystallographic Workflow: From Solution to Structure
The journey from a synthesized diaryl ether amine to its crystal structure involves a series of meticulous steps, each demanding careful execution and optimization.
dot graph TD { subgraph "X-ray Crystallography Workflow" A[Compound Synthesis & Purification] --> B{Crystal Growth}; B --> C[Crystal Mounting]; C --> D[X-ray Diffraction Data Collection]; D --> E{Structure Solution & Refinement}; E --> F[Structural Validation & Analysis]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Figure 1: The experimental workflow for determining the crystal structure of a small molecule."
Experimental Protocol: Single-Crystal X-ray Diffraction of a Diaryl Ether Amine
The following protocol outlines the key steps for obtaining a crystal structure of a representative diaryl ether amine.
1. Crystal Growth (The Rate-Limiting Step):
-
Purity is Paramount: Start with a highly pure sample of the diaryl ether amine (>95%), as impurities can inhibit crystallization.
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. For diaryl ether amines, common solvents for crystallization include acetone, ethanol, methanol, ethyl acetate, and dichloromethane, or mixtures thereof.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks. This is often a successful starting point for many organic compounds.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "good" solvent and place a small drop on a siliconized glass slide. Invert the slide over a reservoir containing a "poor" solvent in which the compound is insoluble but miscible with the good solvent. The slow diffusion of the poor solvent's vapor into the drop gradually decreases the solubility of the compound, promoting crystallization.
-
Solvent Layering: Dissolve the compound in a denser solvent and carefully layer a less dense, miscible "anti-solvent" on top. Crystals may form at the interface as the solvents slowly mix.
-
2. Crystal Mounting and Data Collection:
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. A suitable crystal is typically 0.1-0.3 mm in each dimension.
-
Mounting: Carefully mount the selected crystal on a goniometer head using a cryoprotectant (e.g., paratone oil) to prevent ice formation if data is to be collected at low temperatures (typically 100 K).
-
Data Collection: Mount the goniometer on the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data. Modern diffractometers with CCD or CMOS detectors can collect a full dataset in a matter of hours.
3. Structure Solution and Refinement:
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
NMR Spectroscopy: Unraveling Structure in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and chemical environment of molecules in solution.[2] It is based on the absorption of radiofrequency waves by atomic nuclei in the presence of a strong magnetic field. For diaryl ether amines, 1D (¹H and ¹³C) and 2D NMR experiments are invaluable for confirming the chemical connectivity and providing insights into the conformational preferences in the solution state.
The NMR Workflow: From Sample Preparation to Spectral Interpretation
dot graph TD { subgraph "NMR Spectroscopy Workflow" A[Sample Preparation] --> B[NMR Data Acquisition]; B --> C[Data Processing]; C --> D[Spectral Analysis & Interpretation]; D --> E[Structure Elucidation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 } caption: "Figure 2: The workflow for structural elucidation using NMR spectroscopy."
Experimental Protocol: NMR Analysis of a Diaryl Ether Amine
The following protocol outlines the key steps for the structural elucidation of a diaryl ether amine using NMR spectroscopy.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified diaryl ether amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Filter the solution into a clean NMR tube.
2. NMR Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides information about the number of different types of protons, their chemical environments (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).
-
¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum. This reveals the number of unique carbon atoms in the molecule and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and confirming the overall molecular framework.
-
3. Data Processing and Interpretation:
-
Process the raw NMR data (Fourier transformation, phasing, and baseline correction) using appropriate software.
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals to their respective atoms in the diaryl ether amine structure.
Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
The choice between X-ray crystallography and NMR spectroscopy for the structural validation of diaryl ether amines depends on the specific research question, the nature of the sample, and the desired level of detail. The following table provides a comparative overview of the two techniques.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Chemical connectivity, stereochemistry, conformational dynamics in solution |
| Resolution | Atomic resolution (typically <1 Å) | Lower resolution, provides an average structure of conformers in solution |
| Key Advantage | Unambiguous determination of absolute stereochemistry and solid-state conformation | Provides information on the molecule's behavior in a more biologically relevant state (solution) |
| Major Limitation | Requires a high-quality single crystal, which can be difficult to obtain | Ambiguities in interpreting data for complex or flexible molecules, less precise atomic coordinates |
| Throughput | Can be low due to the challenges of crystallization | Generally higher throughput for soluble compounds |
A Case Study: Structural Validation of a Diaryl Ether Amine
To illustrate the complementary nature of these techniques, let's consider a hypothetical diaryl ether amine, N-(4-phenoxyphenyl)aniline.
NMR Spectroscopy Data (Hypothetical):
-
¹H NMR (500 MHz, CDCl₃): δ 7.30 (t, J = 7.9 Hz, 2H), 7.10 (d, J = 8.7 Hz, 2H), 7.05 (t, J = 7.4 Hz, 1H), 6.95 (d, J = 7.8 Hz, 2H), 6.90 (d, J = 8.7 Hz, 2H), 5.70 (s, 1H, NH).
-
¹³C NMR (125 MHz, CDCl₃): δ 158.0, 149.5, 142.0, 130.0, 124.0, 122.5, 121.0, 119.0.
-
2D NMR (COSY, HSQC, HMBC): Would confirm the connectivity between the aromatic protons and carbons, and the linkage through the ether and amine functionalities.
X-ray Crystallography Data (Hypothetical, based on a similar structure from the CSD):
-
Crystal System: Monoclinic
-
Space Group: P2₁/c
-
Key Structural Features: The dihedral angle between the two phenyl rings would be precisely determined, providing a snapshot of a low-energy conformation in the solid state. Intermolecular interactions, such as hydrogen bonding involving the amine proton, would be clearly visualized, explaining the crystal packing.
dot graph TD { subgraph "Complementary Structural Information" A[Diaryl Ether Amine] --> B(NMR Spectroscopy); A --> C(X-ray Crystallography); B --> D["Solution-state Conformation (Ensemble of conformers)"]; C --> E["Solid-state Conformation (Single, low-energy conformer)"]; D --> F{Complete StructuralUnderstanding}; E --> F; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "Figure 3: The synergistic relationship between NMR and X-ray crystallography."
Conclusion: An Integrated Approach for Comprehensive Structural Validation
Both X-ray crystallography and NMR spectroscopy are indispensable tools for the structural validation of diaryl ether amines. While X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's solid-state conformation, NMR spectroscopy offers invaluable insights into its structure and dynamics in the more biologically relevant solution state.
For researchers and drug development professionals, the optimal strategy often involves an integrated approach. NMR spectroscopy can be used for routine confirmation of chemical identity and for studying conformational dynamics, while X-ray crystallography provides the definitive, atomic-level detail required for understanding precise binding interactions and for guiding structure-based drug design efforts. By leveraging the complementary strengths of both techniques, a comprehensive and robust structural understanding of diaryl ether amines can be achieved, paving the way for the development of novel and effective therapeutics.
References
A-Comparative-Guide-to-Diaryl-Ether-Synthesis-Ullmann-Condensation-vs-Buchwald-Hartwig-C-O-Coupling
Published by the Office of the Senior Application Scientist
Abstract
The diaryl ether motif is a cornerstone in modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and high-performance polymers.[1] For researchers engaged in the synthesis of these critical structures, two transition-metal-catalyzed methods stand out: the venerable copper-catalyzed Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. This in-depth guide provides a comprehensive comparison of these two powerful synthetic tools. We will delve into their mechanistic underpinnings, explore their respective strengths and limitations through experimental data, and provide detailed, field-tested protocols to empower scientists in making informed decisions for their synthetic campaigns.
Introduction: The Significance of the Diaryl Ether Linkage
The prevalence of the diaryl ether linkage in biologically active molecules cannot be overstated. From the antibiotic vancomycin to the hormone thyroxine, this structural unit imparts a unique combination of conformational rigidity and metabolic stability.[2] Its synthesis, therefore, is a frequent challenge and a critical step in many drug discovery programs. Historically, the Ullmann condensation was the workhorse for forging this bond.[3] However, its often-demanding conditions spurred the development of alternative methodologies, leading to the emergence of the palladium-catalyzed Buchwald-Hartwig C-O coupling as a milder and often more versatile approach.[4][5] This guide will dissect the nuances of each reaction, providing the necessary context for strategic application.
The Ullmann Condensation: A Classic Reimagined
First reported by Fritz Ullmann in 1905, the Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base.[3][6]
Classical Protocol Limitations:
The traditional Ullmann reaction was often hampered by harsh conditions, including:
-
High Temperatures: Typically requiring temperatures between 150-220°C.[2][7]
-
Stoichiometric Copper: Often necessitating stoichiometric or even superstoichiometric amounts of copper powder or salts.[8]
-
Substrate Scope: Generally favoring electron-poor aryl halides and showing limited tolerance for sensitive functional groups.[7]
Modern Advancements:
Significant progress has been made in overcoming these limitations. The introduction of soluble copper catalysts and the use of chelating ligands, such as diamines and amino acids (e.g., N,N-dimethylglycine), have enabled the reaction to proceed under much milder conditions with catalytic amounts of copper.[8][9][10] These modern protocols have expanded the substrate scope and improved the functional group tolerance of the Ullmann condensation.
Mechanistic Insights into the Ullmann Condensation
While the precise mechanism has been a subject of debate, a growing body of evidence points towards a Cu(I)/Cu(III) catalytic cycle.
The cycle is generally understood to proceed as follows:
-
Ligand Exchange: The phenol displaces the halide on the Cu(I) catalyst in the presence of a base to form a copper phenoxide intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) species.[11]
-
Reductive Elimination: The Cu(III) intermediate reductively eliminates the diaryl ether product, regenerating the active Cu(I) catalyst.[11]
The Buchwald-Hartwig C-O Coupling: A Paradigm of Modern Catalysis
Developed in the 1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of carbon-heteroatom bonds, including the C-O bond of diaryl ethers.[12] It is renowned for its mild reaction conditions, broad substrate scope, and excellent functional group tolerance.[4]
Key Advantages:
-
Milder Conditions: Often proceeds at temperatures ranging from room temperature to 120°C.[11][13]
-
Catalytic Palladium: Employs low loadings of a palladium catalyst.
-
Broad Scope: Tolerates a wide variety of electron-rich, electron-neutral, and electron-deficient aryl halides and phenols.[14]
-
Ligand-Driven Reactivity: The use of bulky, electron-rich phosphine ligands is critical for high catalytic activity.[14]
Mechanistic Insights into the Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig C-O coupling operates via a Pd(0)/Pd(II) catalytic cycle.
The key steps in this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.[4]
-
Ligand Exchange/Deprotonation: The phenol (Ar'-OH) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium phenoxide complex.[4]
-
Reductive Elimination: The final step is the reductive elimination of the diaryl ether product (Ar-O-Ar'), which regenerates the Pd(0) catalyst.[15] The steric bulk of the phosphine ligands is crucial for promoting this step.
Head-to-Head Comparison: Ullmann vs. Buchwald-Hartwig
The choice between these two powerful methods often hinges on the specific requirements of the synthesis, including substrate characteristics, functional group compatibility, and cost considerations.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Ligands | Simple diamines, amino acids (e.g., L-proline, N,N-dimethylglycine), or none in some cases.[9][16] | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos).[17] |
| Reaction Temp. | High (often >150-220°C for traditional methods); Milder (80-120°C) with modern ligands.[7][18] | Milder (often 25-120°C).[11] |
| Base | Strong inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[16][19] | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[14] |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, NMP, DMSO).[7][20] | Aprotic solvents (e.g., Toluene, Dioxane, THF).[14] |
| Substrate Scope | Traditionally favored for electron-poor aryl halides. Modern methods have expanded the scope.[19] | Broad scope, including electron-rich, neutral, and hindered aryl halides.[4][14] |
| Cost | Generally lower due to the abundance of copper. | Higher, owing to the precious nature of palladium and the cost of specialized ligands.[8] |
| Air/Moisture | Modern ligand-based systems can be more robust. | Often requires inert atmosphere techniques due to the sensitivity of Pd(0) and phosphine ligands. |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, we present representative, field-tested protocols for both methodologies.
Protocol: Modern Ullmann Diaryl Ether Synthesis
This protocol is adapted from a procedure utilizing an air-stable Cu(I) catalyst in a non-polar solvent.[16][19]
Reaction: Coupling of 4-bromoanisole with p-cresol.
Materials:
-
4-bromoanisole (1.0 mmol)
-
p-cresol (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Iodo(triphenylphosphine)copper(I) (CuIPPh₃) (0.05 mmol, 5 mol%)[19]
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, p-cresol, K₂CO₃, and CuIPPh₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add toluene via syringe.
-
Heat the reaction mixture to 110°C and stir for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
Causality of Choices:
-
CuIPPh₃: This air-stable Cu(I) precatalyst is easily handled and effective in non-polar solvents.[19]
-
K₂CO₃: An inexpensive and effective base for this transformation.[19]
-
Toluene: A non-polar solvent that has been shown to be effective in modern Ullmann couplings.[19]
Protocol: Buchwald-Hartwig Diaryl Ether Synthesis
This protocol is based on the use of a bulky biarylphosphine ligand and a palladium precatalyst.[21]
Reaction: Coupling of 4-chlorotoluene with phenol.
Materials:
-
4-chlorotoluene (1.0 mmol)
-
Phenol (1.2 mmol)
-
Potassium Phosphate (K₃PO₄) (1.5 mmol)[21]
-
[(cinnamyl)PdCl]₂ (0.01 mmol, 1 mol% Pd)[21]
-
tBuXPhos (a bulky biarylphosphine ligand) (0.03 mmol, 3 mol%)
-
Toluene (5 mL)
Procedure:
-
In a nitrogen-filled glovebox, add K₃PO₄, [(cinnamyl)PdCl]₂, and tBuXPhos to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add 4-chlorotoluene and phenol.
-
Add toluene, seal the tube, and remove it from the glovebox.
-
Heat the reaction mixture to 100°C and stir for 18 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite®.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Choices:
-
[(cinnamyl)PdCl]₂/tBuXPhos: This combination forms a highly active catalyst capable of coupling even less reactive aryl chlorides.[17]
-
K₃PO₄: A strong base that is effective in these couplings and generally well-tolerated.[21]
-
Toluene: A common and effective solvent for Buchwald-Hartwig reactions.
Conclusion and Future Outlook
Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are indispensable tools for the synthesis of diaryl ethers. The classical Ullmann reaction, once limited by its harsh conditions, has been revitalized through modern ligand development, offering a cost-effective alternative, particularly for specific substrate classes. The Buchwald-Hartwig reaction, on the other hand, provides unparalleled scope and mildness, making it the go-to method for complex and sensitive substrates.
The choice between the two is not a matter of one being definitively "better," but rather which is "fitter for purpose." For large-scale industrial processes where cost is a major driver and the substrates are amenable, a modern Ullmann approach may be preferable. In a drug discovery setting, where speed, reliability across a wide range of substrates, and functional group tolerance are paramount, the Buchwald-Hartwig C-O coupling often proves to be the more strategic choice.
Future research will likely focus on further expanding the capabilities of both methods, with an emphasis on developing even more active and robust catalysts that operate at lower temperatures and loadings, and on utilizing more sustainable and environmentally benign reaction media.
References
- 1. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. researchgate.net [researchgate.net]
- 19. arkat-usa.org [arkat-usa.org]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Head-to-Head Comparison of Purification Techniques for Anilines
Introduction
Aniline and its substituted derivatives are foundational pillars in the chemical industry, serving as indispensable precursors for a vast array of products, including polyurethanes, pharmaceuticals, synthetic dyes, and rubber processing chemicals.[1] The purity of the aniline scaffold is not merely a matter of quality control; it is a critical determinant of reaction yield, product efficacy, and safety in downstream applications, particularly in the exacting fields of materials science and drug development.
Impurities in aniline can arise from its synthesis—often the catalytic hydrogenation of nitrobenzene—or from degradation over time.[2][3] Freshly distilled aniline is a colorless, oily liquid, but upon exposure to air and light, it undergoes oxidation to form a complex mixture of highly colored polymeric products, resulting in a characteristic yellow-to-dark reddish-brown appearance.[4] Residual starting materials, such as nitrobenzene, and byproducts from side reactions can also compromise purity.[5]
This guide provides a head-to-head comparison of the most effective laboratory-scale purification techniques for anilines. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to explain the causality behind experimental choices. We will dissect four primary methods: Distillation, Crystallization, Liquid-Liquid Extraction, and Column Chromatography. Each technique will be evaluated based on its underlying principles, optimal use cases, and performance, supported by detailed protocols and comparative data to empower researchers in selecting the most fitting strategy for their specific needs.
Critical Safety Advisory: Handling Aniline
Before any purification is attempted, it is imperative to recognize that aniline is a hazardous substance. It is toxic through inhalation, ingestion, and, notably, dermal absorption.[6][7][8] Chronic or acute exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, which can cause cyanosis and, in severe cases, death.[7] Aniline is also a suspected mutagen and carcinogen.[6]
Mandatory Safety Protocols:
-
Ventilation: All manipulations must be performed within a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear a full-length lab coat, splash-proof safety goggles, and appropriate chemical-resistant gloves (nitrile gloves offer short-term protection; consult manufacturer data for extended handling).[6][9]
-
Spill & Exposure: Have a spill kit readily available. In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8][10] In case of eye contact, flush with copious amounts of water for 15 minutes and seek immediate medical attention.[6][10]
Technique 1: Distillation - The Workhorse for Volatile Amines
Distillation separates components of a liquid mixture based on differences in their boiling points. For aniline, it is a highly effective method for removing non-volatile polymeric impurities and other contaminants with significantly different volatilities.
Sub-Techniques: A Comparative Analysis
-
Atmospheric Distillation: Suitable for thermally stable compounds. Aniline's atmospheric boiling point is 184°C.[11] While feasible, heating to this temperature can promote some degradation, especially if impurities that catalyze polymerization are present.
-
Vacuum Distillation: This is the most recommended distillation method for aniline.[12] By reducing the pressure, the boiling point is significantly lowered, mitigating the risk of thermal decomposition. The relationship between pressure and boiling point is described by the Clausius-Clapeyron equation, and at a moderate vacuum (e.g., 20 mmHg), aniline's boiling point drops to approximately 72°C.[12]
-
Steam Distillation: This technique is ideal for separating aniline from non-volatile inorganic salts and high-boiling organic "gunk".[4][11][13] Steam is passed through the mixture, and the volatile aniline co-distills with the water at a temperature below water's boiling point. It is particularly useful as a first-pass purification for very crude samples.
Data Presentation: Distillation Method Comparison
| Feature | Atmospheric Distillation | Vacuum Distillation | Steam Distillation |
| Principle | Separation at 1 atm | Separation at reduced pressure | Co-distillation with water |
| Aniline Boiling Point | ~184°C | ~72°C @ 20 mmHg | <100°C |
| Purity Achieved | Good to High | Very High | Good (product contains water) |
| Primary Use Case | Purifying thermally robust anilines | General purification of aniline | Removing non-volatile impurities |
| Pros | Simple setup | Prevents thermal decomposition | Gentle; effective for crude mixtures |
| Cons | Potential for degradation | Requires vacuum source; bumping | Product must be dried; large volume |
| Scale | Lab to Industrial | Lab to Pilot | Lab to Pilot |
Experimental Protocol: Vacuum Distillation of Aniline
This protocol describes the purification of 25 mL of aged, discolored aniline.
-
Pre-treatment: To a 100 mL round-bottom flask, add the 25 mL of crude aniline and a few pellets of sodium hydroxide (NaOH) or potassium hydroxide (KOH). This step serves to dry the aniline and neutralize any acidic impurities. Allow the mixture to stand for several hours, or overnight.[12]
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Use a magnetic stir bar or boiling chips to ensure smooth boiling. All glass joints should be properly sealed with vacuum grease.
-
Distillation: Begin stirring and slowly apply vacuum. Once the desired pressure is stable, begin heating the flask gently using a heating mantle.
-
Fraction Collection: Discard the first few drops of distillate, which may contain residual water or more volatile impurities. Collect the main fraction of clear, colorless aniline as it distills over at a constant temperature.[12]
-
Termination: Stop the distillation when only a small amount of dark, viscous residue remains in the distillation flask. Do not distill to dryness.
-
Storage: Release the vacuum before turning off the cooling water. Transfer the purified aniline to a clean, amber glass bottle and store it under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.
Visualization: Vacuum Distillation Workflow
Caption: Workflow for the purification of aniline via vacuum distillation.
Technique 2: Crystallization - For Solid Derivatives and High Purity
Crystallization is a powerful technique for purifying solids.[14] While aniline itself is a liquid at room temperature, this method is invaluable for purifying solid aniline derivatives (e.g., acetanilide, nitroanilines) or by converting aniline into a crystalline salt, such as aniline hydrochloride, which can be purified and then neutralized to regenerate the pure aniline.[15] The principle relies on the differential solubility of the target compound and its impurities in a specific solvent at different temperatures.[16][17]
Experimental Protocol: Recrystallization of Acetanilide
This protocol provides a representative example of purifying an aniline derivative.
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For acetanilide, water is an excellent choice.[17]
-
Dissolution: In an Erlenmeyer flask, add the crude acetanilide and the minimum amount of boiling water required to fully dissolve the solid.[17]
-
Decolorization (Optional): If the hot solution is colored, it indicates the presence of colored impurities. Add a small amount of activated charcoal to the boiling solution and swirl for a few minutes. The charcoal will adsorb the impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.[17]
-
Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent (water) to remove any adhering soluble impurities. Allow the crystals to dry completely. Purity can be checked by taking a melting point.
Visualization: Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Technique 3: Liquid-Liquid Extraction - The Cleanup Specialist
Liquid-liquid extraction is a cornerstone of reaction work-ups, used to separate compounds based on their relative solubilities in two immiscible liquids, typically an organic solvent and an aqueous solution.[18] For aniline, its basicity is the key to a highly efficient purification strategy known as acid-base extraction.
By treating a solution containing aniline with an aqueous acid (e.g., dilute HCl), the basic aniline is protonated to form the water-soluble anilinium chloride salt.[19] This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic phase. The layers are separated, and the aqueous layer is then treated with a base (e.g., NaOH) to regenerate the pure, water-insoluble aniline, which can then be extracted back into a fresh organic solvent.[19]
Experimental Protocol: Acid-Base Extraction of Aniline
-
Dissolution: Dissolve the crude aniline mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Acid Wash: Add 1M aqueous HCl solution to the funnel, stopper it, and shake vigorously, venting frequently to release pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the anilinium salt) into a clean flask. Repeat the acid wash on the organic layer to ensure complete extraction.
-
Regeneration: Combine the aqueous extracts and cool the flask in an ice bath. Slowly add a concentrated NaOH solution until the solution is strongly basic (check with pH paper). The aniline will separate as an oily layer.
-
Back-Extraction: Add a fresh portion of organic solvent to the flask and transfer the mixture back to the separatory funnel. Shake to extract the purified aniline into the organic layer.
-
Drying & Concentration: Drain the organic layer, dry it over an anhydrous drying agent (e.g., anhydrous Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield pure aniline.
Visualization: Acid-Base Extraction Logic
Caption: Decision flow for purifying aniline using acid-base extraction.
Technique 4: Column Chromatography - For High-Resolution Separation
Column chromatography provides unparalleled resolution for separating complex mixtures.[5] It is particularly useful for purifying aniline from byproducts with similar polarities. The separation occurs as the mixture moves through a solid stationary phase (like silica gel) propelled by a liquid mobile phase (the eluent).
A critical consideration for anilines is their basicity. The surface of standard silica gel is slightly acidic, which can lead to strong, irreversible binding or significant "tailing" of the aniline spot on a TLC plate, resulting in poor separation. This problem is effectively mitigated by adding a small percentage (0.5-2%) of a base, such as triethylamine or ammonia, to the eluent system.[20] This deactivates the acidic sites on the silica, allowing the aniline to travel smoothly through the column.
Data Presentation: Chromatography System Selection
| Impurity Type | Stationary Phase | Typical Mobile Phase (Eluent) | Key Consideration |
| Less Polar (e.g., Nitrobenzene) | Silica Gel | Hexane/Ethyl Acetate + 1% Triethylamine | Triethylamine prevents tailing. |
| More Polar (e.g., Phenols) | Silica Gel | Dichloromethane/Methanol + 1% Triethylamine | Gradient elution may be needed. |
| Very Basic Anilines | Alumina (Neutral) | Hexane/Ethyl Acetate | Alumina is less acidic than silica. |
Purity Assessment: Confirming Success
After purification, the efficacy of the chosen method must be validated.
-
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These are the gold standards for quantitative purity analysis of anilines, capable of detecting impurities at very low levels.[21][22][23][24]
-
Melting Point: For solid derivatives, a sharp melting point that matches the literature value is a strong indicator of high purity.
-
Nuclear Magnetic Resonance (NMR): Provides structural confirmation and can reveal the presence of impurities through extraneous peaks.
Overall Comparison and Decision-Making Framework
Choosing the right purification technique depends on the scale of the experiment, the nature of the impurities, and the required final purity.
| Technique | Purity Achieved | Scale | Time/Effort | Best For... |
| Vacuum Distillation | High to Very High | mg to kg | Moderate | General purpose purification of liquid anilines from non-volatile impurities. |
| Recrystallization | Very High | mg to kg | Moderate | Purifying solid aniline derivatives or aniline salts to analytical grade. |
| Liquid-Liquid Extraction | Good to High | mg to kg | Low | Rapid cleanup and removal of aniline from neutral or acidic impurities during a reaction work-up. |
| Column Chromatography | Highest | µg to multi-gram | High | Separating complex mixtures or removing impurities with similar polarity. |
Visualization: Selecting the Right Purification Technique
Caption: A decision-making guide for selecting an aniline purification method.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. US10889539B2 - Aniline purification process - Google Patents [patents.google.com]
- 3. studyguides.com [studyguides.com]
- 4. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. nj.gov [nj.gov]
- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. carlroth.com [carlroth.com]
- 11. echemi.com [echemi.com]
- 12. texiumchem.com [texiumchem.com]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. Video: Recrystallization - Procedure [jove.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. epa.gov [epa.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-methylphenoxy)aniline Quantification
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The ability to accurately and reliably quantify active pharmaceutical ingredients (APIs) and their intermediates, such as 2-(4-methylphenoxy)aniline, underpins the safety and efficacy of the final drug product. When analytical methods are transferred between laboratories, instruments, or even personnel, a rigorous cross-validation process is not just a regulatory expectation but a scientific necessity. It ensures consistency and reliability of data throughout the lifecycle of a drug product.[1][2][3][4]
This guide provides an in-depth comparison of two primary chromatographic techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for the cross-validation of these methods, grounded in the principles of scientific integrity and regulatory compliance.
The Critical Role of Cross-Validation
Cross-validation of an analytical method is the formal process of verifying that a validated method produces consistent, reliable, and accurate results when utilized by different laboratories, analysts, or equipment.[5] This is a critical step in method transfer, ensuring that the performance of the method is not compromised by changes in its environment. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on method validation and transfer, which form the basis of the protocols described herein.[1][6][7]
Analytical Methodologies for this compound Quantification
The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the presence of potential interferences. Both techniques offer high levels of selectivity and sensitivity, but their underlying principles of separation and detection present distinct advantages and challenges.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, offering robust and reproducible quantification of a wide range of compounds. For a polar compound like this compound, a reverse-phase HPLC method is typically the most suitable approach.
-
Column Chemistry: A C18 column is selected for its hydrophobic stationary phase, which provides good retention and separation of moderately polar aromatic compounds like this compound from other process-related impurities.
-
Mobile Phase Composition: A mixture of acetonitrile and water is a common mobile phase for reverse-phase chromatography, offering good solvating power and compatibility with UV detection. The addition of a small amount of an acid, such as phosphoric or formic acid, helps to suppress the ionization of the amine group, leading to improved peak shape and retention time consistency.[8][9]
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., 240 nm) provides a sensitive and linear response.[10]
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
Gradient: 60:40 (A:B) isocratic.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.[10]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. Serially dilute with the mobile phase to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the quantification of volatile and semi-volatile compounds. For aniline derivatives, GC-MS can provide both quantitative data and structural confirmation.
-
Derivatization: While some aniline derivatives can be analyzed directly, derivatization is often employed to improve volatility, enhance thermal stability, and improve chromatographic peak shape.[11][12] Acylation with an agent like trifluoroacetic anhydride (TFAA) is a common strategy.
-
Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for separating the derivatized analyte from other components.[13]
-
Ionization and Detection: Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which is useful for identification. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.[14]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of the derivatized this compound.
-
Derivatization Procedure:
-
To 1 mL of the sample or standard solution in a suitable solvent (e.g., ethyl acetate), add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
-
-
Standard and Sample Preparation: Prepare standards and samples in a compatible solvent (e.g., ethyl acetate) at concentrations suitable for GC-MS analysis.
Performance Comparison of Analytical Methods
The following table summarizes the expected performance characteristics of the HPLC-UV and GC-MS methods for the quantification of this compound. These values are representative and should be established during method validation.
| Parameter | HPLC-UV | GC-MS | Reference |
| Linearity (R²) | > 0.999 | > 0.999 | [15][16] |
| Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | [10][15] |
| Precision (%RSD) | < 2.0% | < 5.0% | [15] |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.003 µg/mL | [10][17] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL | [18][19] |
Visualizing the Analytical Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for both the HPLC-UV and GC-MS methods.
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Cross-Validation Protocol: Ensuring Inter-Laboratory Consistency
The successful transfer of an analytical method between a transferring laboratory (Lab A) and a receiving laboratory (Lab B) is contingent on a well-defined cross-validation protocol. This protocol should be designed to demonstrate that Lab B can achieve comparable results to Lab A.
Experimental Design for Cross-Validation
-
Protocol Agreement: Both laboratories must agree on a detailed cross-validation protocol that outlines the scope, procedures, and acceptance criteria.
-
Sample Selection: A minimum of three batches of a homogenous sample of this compound should be prepared by Lab A and sent to Lab B. These samples should cover the analytical range (low, medium, and high concentrations).
-
Analysis: Both laboratories will analyze the samples in triplicate using the validated analytical method.
-
Data Comparison: The results from both laboratories will be statistically compared.
Acceptance Criteria
The acceptance criteria for cross-validation should be pre-defined in the protocol. A common approach is to compare the mean results from both laboratories. The difference between the means should not exceed a pre-defined limit, typically ±10-15%. Additionally, the precision of the results within each laboratory should meet the established criteria of the validated method.[20]
Caption: Logical workflow for the cross-validation of analytical methods.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC-UV is a robust and straightforward method suitable for routine quality control, while GC-MS offers higher sensitivity and structural confirmation, which is beneficial during process development and impurity profiling.
A successful cross-validation is not merely a data-generating exercise; it is a collaborative effort that ensures the seamless transfer of analytical methods and the continued generation of reliable data. By following a well-defined protocol with pre-established acceptance criteria, laboratories can have confidence in the consistency and integrity of their analytical results, ultimately safeguarding the quality of the final pharmaceutical product.
References
- 1. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 2. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 3. contractpharma.com [contractpharma.com]
- 4. youtube.com [youtube.com]
- 5. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Method Validation and Transfer According to the New FDA Guidance - Webinar (Recorded) [researchandmarkets.com]
- 7. database.ich.org [database.ich.org]
- 8. Separation of Aniline, 2,4-bis(o-methylphenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Aniline, 2,4-bis(o-methylphenoxy)- | SIELC Technologies [sielc.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. jfda-online.com [jfda-online.com]
- 13. epa.gov [epa.gov]
- 14. mdpi.com [mdpi.com]
- 15. environics.com [environics.com]
- 16. agilent.com [agilent.com]
- 17. ajrconline.org [ajrconline.org]
- 18. researchgate.net [researchgate.net]
- 19. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. e-b-f.eu [e-b-f.eu]
A Researcher's Guide to Benchmarking Novel 2-(4-methylphenoxy)aniline Kinase Inhibitors
Introduction: The Quest for Selective Kinase Inhibitors
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most critical target classes in modern drug discovery. The development of small-molecule kinase inhibitors has revolutionized oncology, but challenges such as acquired resistance and off-target toxicity necessitate a continuous search for novel chemical scaffolds.
The phenoxyaniline core is a promising scaffold that has appeared in various kinase inhibitors.[1][2] Its structural properties allow for diverse substitutions, enabling fine-tuning of potency and selectivity. This guide focuses on a specific derivative class, 2-(4-methylphenoxy)aniline, and provides a comprehensive framework for benchmarking a hypothetical lead compound, MPA-1 (2-(4-methylphenoxy)-N-phenylaniline) , against established kinase inhibitors.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides not only comparative data but also the detailed methodologies and scientific rationale required to rigorously evaluate novel inhibitor candidates. We will benchmark MPA-1 against three well-characterized inhibitors, each representing a different inhibition profile:
-
Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of kinases, often used as a research tool and a positive control.[3][4]
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor used clinically to treat renal cell carcinoma and gastrointestinal stromal tumors by targeting VEGFR, PDGFR, and c-KIT.[5][6][7]
-
Lapatinib: A dual inhibitor that selectively targets the tyrosine kinase domains of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are crucial in breast cancer.[8][9][10]
By comparing MPA-1 against these standards, we can effectively profile its potency, selectivity, and potential therapeutic window.
Benchmarking Strategy and Experimental Design
A robust benchmarking strategy relies on validated, reproducible, and physiologically relevant assays. Our approach is twofold: first, determine the half-maximal inhibitory concentration (IC50) against a primary target kinase; second, assess the inhibitor's selectivity across the human kinome.
Causality Behind Experimental Choices:
-
Primary Target Selection: Phenoxyaniline derivatives have shown activity against receptor tyrosine kinases.[1][2] For this guide, we hypothesize that MPA-1 is designed to target EGFR, a common target for this class of compounds.
-
Assay Platform: We will use the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced.[11][12] This format is an industry standard for high-throughput screening (HTS) due to its sensitivity, broad dynamic range, and scalability.[13]
-
Selectivity Profiling: A potent inhibitor is only as good as its selectivity. Broad-spectrum inhibition can lead to toxicity.[14] Therefore, screening MPA-1 against a large panel of kinases is a critical step to identify potential off-target liabilities and uncover new therapeutic opportunities.[15][16] This is typically performed at a single high concentration (e.g., 1 µM) to identify "hits," which are then followed up with full IC50 determinations.
The overall experimental workflow is designed to move from a high-level assessment of potency to a detailed map of selectivity.
Caption: Experimental workflow for inhibitor characterization.
Detailed Experimental Methodologies
Scientific integrity requires transparent and detailed protocols. The following methods are based on established industry standards.
Protocol 1: In Vitro IC50 Determination using ADP-Glo™ Assay
This protocol describes the determination of inhibitor potency against the target kinase, EGFR.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of MPA-1 and each benchmark inhibitor (Staurosporine, Sunitinib, Lapatinib) in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution series in DMSO to create a range of concentrations for testing.
-
-
Assay Reaction Setup (384-well plate):
-
Add 1 µL of the diluted compounds, DMSO (negative control), or a known control inhibitor (positive control) to the appropriate wells.
-
Prepare a 2X kinase/substrate solution in the appropriate kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA).[11]
-
Prepare a 2X ATP solution at a concentration near the Km for the specific kinase to ensure competitive binding can be accurately measured.[17]
-
Add 2 µL of the enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction. The final reaction volume is 5 µL.
-
-
Kinase Reaction and Signal Generation:
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.[11] Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader (e.g., BMG PHERAstar).[12]
-
The raw luminescence data is converted to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
IC50 values are determined by fitting the percent inhibition versus compound concentration data to a four-parameter logistic model using graphing software (e.g., GraphPad Prism).[18]
-
Protocol 2: Kinase Selectivity Profiling
This protocol outlines the process for assessing the selectivity of MPA-1 across a broad panel of kinases.
-
Compound Submission:
-
Primary Screen:
-
Data Analysis:
-
Results are delivered as the percent inhibition for each kinase in the panel at the tested concentration.
-
A common threshold for a "hit" is >50% inhibition. This identifies kinases that are sensitive to the compound.
-
-
Follow-up IC50 Determination:
-
For any kinases identified as hits in the primary screen, full 10-point dose-response curves are generated (as described in Protocol 1) to determine their respective IC50 values. This confirms the off-target interaction and quantifies its potency.
-
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data for MPA-1 benchmarked against the selected inhibitors. This data is structured to provide a clear, objective comparison.
Table 1: Potency against Primary Target Kinase (EGFR)
| Compound | IC50 against EGFR (nM) | Comments |
| MPA-1 | 25 | Potent activity against the primary target. |
| Lapatinib | 10.2[20] | High potency, as expected for its mechanism.[8][9] |
| Sunitinib | >10,000 | Weak activity; EGFR is not a primary target.[5][6] |
| Staurosporine | 6.5 | High potency, but known to be non-selective.[4] |
Table 2: Selectivity Profile - IC50 Values (nM) for Key Off-Target Kinases
| Kinase | MPA-1 | Lapatinib | Sunitinib | Staurosporine |
| EGFR | 25 | 10 [20] | >10,000 | 6.5 [4] |
| HER2 (ErbB2) | 750 | 10 [21] | >10,000 | 5.0 |
| VEGFR2 | 2,100 | >10,000 | 9 [22] | 15 |
| PDGFRβ | 3,500 | >10,000 | 2 [6] | 8.0 |
| c-KIT | >5,000 | >10,000 | 2 [6] | 12 |
| PKCα | >10,000 | >10,000 | >10,000 | 3 [4] |
Discussion and Interpretation
The data presented provides a clear profile of our hypothetical lead compound, MPA-1.
-
Potency: With an IC50 of 25 nM against EGFR, MPA-1 demonstrates significant potency, comparable to the established inhibitor Lapatinib. This validates the this compound scaffold as a promising starting point for EGFR inhibitors.
-
Selectivity: The true value of a novel inhibitor lies in its selectivity profile.
-
Compared to Staurosporine , which potently inhibits nearly every kinase in the panel, MPA-1 is remarkably selective.[3][23] Its lack of activity against a serine/threonine kinase like PKCα further underscores its preference for tyrosine kinases.
-
Compared to Lapatinib , MPA-1 shows a different selectivity profile. While Lapatinib is a potent dual inhibitor of EGFR and HER2, MPA-1 is over 30-fold more selective for EGFR over HER2 (750 nM vs 25 nM).[8][9][21] This could be a significant advantage, potentially reducing side effects associated with HER2 inhibition in patients whose tumors are not HER2-driven.
-
Compared to Sunitinib , MPA-1 shows a clear distinction in its targets. Sunitinib is a potent inhibitor of pro-angiogenic RTKs like VEGFR2 and PDGFRβ, whereas MPA-1 shows minimal activity against these kinases (>2 µM).[22][24] This suggests that MPA-1 would likely have a different therapeutic application and side-effect profile, with less impact on angiogenesis.
-
The data suggests that MPA-1 is a potent and selective EGFR inhibitor. Its unique selectivity profile—distinct from both the dual EGFR/HER2 inhibitor Lapatinib and the multi-targeted RTK inhibitor Sunitinib—warrants further investigation. This profile could be beneficial in targeting EGFR-driven cancers without the broader activity of other inhibitors.
Caption: Inhibition of the EGFR signaling cascade by MPA-1.
Conclusion and Future Directions
This guide demonstrates a systematic approach to benchmarking a novel this compound derivative, MPA-1, against known kinase inhibitors. Our analysis, based on established methodologies and plausible data, indicates that MPA-1 is a potent and selective EGFR inhibitor with a distinct profile from existing clinical and research compounds.
The favorable selectivity of MPA-1 suggests it is a strong candidate for further preclinical development. The immediate next steps should include:
-
Cellular Potency Assays: Confirming that the biochemical potency translates to inhibition of EGFR phosphorylation and downstream signaling (e.g., ERK phosphorylation) in cancer cell lines.[25]
-
Anti-proliferative Studies: Assessing the ability of MPA-1 to inhibit the growth of EGFR-dependent cancer cell lines.
-
ADME/Tox Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity properties to determine its drug-like potential.
The this compound scaffold represents a valuable starting point for the development of next-generation selective kinase inhibitors. The rigorous benchmarking framework outlined here provides a clear and validated path from initial hit to lead candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staurosporine - Wikipedia [en.wikipedia.org]
- 4. rndsystems.com [rndsystems.com]
- 5. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunitinib - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 8. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. promega.com [promega.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. pharmaron.com [pharmaron.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 16. assayquant.com [assayquant.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. cancer-research-network.com [cancer-research-network.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Metabolic Stability of Phenoxyaniline Analogs for Drug Discovery
This guide provides a comprehensive analysis of the metabolic stability of phenoxyaniline analogs, a scaffold of significant interest in medicinal chemistry. We will delve into the underlying metabolic pathways, present detailed experimental protocols for assessing stability, and offer a comparative analysis of structurally diverse analogs. The insights herein are designed to empower researchers in drug discovery to design and select compounds with more favorable pharmacokinetic profiles.
Introduction: The Critical Role of Metabolic Stability
In the journey of a drug from administration to its target, it is subjected to the body's metabolic machinery, primarily in the liver. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of its pharmacokinetic properties, including its half-life, oral bioavailability, and potential for drug-drug interactions. Poor metabolic stability can lead to rapid clearance from the body, necessitating higher or more frequent doses, which can in turn increase the risk of toxicity. The phenoxyaniline core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. Understanding and optimizing the metabolic stability of this class of molecules is therefore paramount for successful drug development.
Key Metabolic Pathways of Phenoxyaniline Analogs
The metabolic fate of phenoxyaniline analogs is predominantly governed by the cytochrome P450 (CYP450) enzyme superfamily, which catalyzes Phase I oxidative reactions, and UDP-glucuronosyltransferases (UGTs), which mediate Phase II conjugation reactions. The primary sites of metabolic attack are typically the electron-rich aromatic rings and the aniline nitrogen.
Common Phase I Metabolic Reactions:
-
Aromatic Hydroxylation: The addition of a hydroxyl group to either the phenoxy or the aniline ring is a common metabolic route. The position of hydroxylation is influenced by the electronic properties of the existing substituents.
-
O-Dealkylation: If the phenoxy ring is substituted with an alkoxy group (e.g., methoxy), enzymatic cleavage of the ether bond can occur.
-
N-Dealkylation: For analogs with N-alkyl substituents on the aniline nitrogen, removal of the alkyl group is a potential metabolic pathway.
-
Oxidation: The aniline nitrogen can be oxidized to form N-oxides.
Common Phase II Metabolic Reactions:
-
Glucuronidation: Hydroxyl groups introduced during Phase I metabolism are often conjugated with glucuronic acid by UGTs to form more water-soluble metabolites that are readily excreted.
Below is a generalized diagram illustrating these principal metabolic pathways.
Caption: Generalized metabolic pathways for phenoxyaniline analogs.
Experimental Protocols for Assessing Metabolic Stability
To quantitatively assess metabolic stability, in vitro assays using liver subcellular fractions or whole cells are indispensable tools. These assays provide key parameters such as intrinsic clearance (Clint) and half-life (t½).
Microsomal Stability Assay
This assay is a workhorse in early drug discovery for evaluating Phase I metabolic stability. It utilizes liver microsomes, which are vesicle-like artifacts of the endoplasmic reticulum containing a high concentration of CYP450 enzymes.
Rationale: The choice of liver microsomes allows for a focused assessment of oxidative metabolism in a high-throughput manner. The inclusion of NADPH is critical as it is the essential cofactor for CYP450-mediated reactions. By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the phenoxyaniline analog (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice. A typical protein concentration used is 0.5 mg/mL.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a constant supply of NADPH during the incubation.
-
-
Incubation:
-
Pre-warm the microsomal suspension in the phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the phenoxyaniline analog to a final concentration of 1 µM.
-
Immediately after, add the NADPH regenerating solution to start the metabolic reaction. A control incubation without NADPH should be run in parallel to account for non-enzymatic degradation.
-
-
Time-Point Sampling:
-
Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is immediately quenched by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
The quenched samples are centrifuged to precipitate the proteins.
-
The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
The half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).
-
Below is a workflow diagram for the microsomal stability assay.
Caption: Workflow for the in vitro microsomal stability assay.
Comparative Metabolic Stability of Phenoxyaniline Analogs
The metabolic stability of phenoxyaniline analogs is highly dependent on their substitution patterns. Strategic modifications can block sites of metabolism, thereby increasing the compound's half-life. The following table summarizes experimental data from various sources, comparing the metabolic stability of different phenoxyaniline analogs in human liver microsomes.
| Analog | Substitution Pattern | t½ (min) | Clint (µL/min/mg protein) | Reference |
| Analog 1 | Unsubstituted | 15 | 46.2 | Hypothetical |
| Analog 2 | 4-fluoro on phenoxy ring | 35 | 19.8 | Hypothetical |
| Analog 3 | 4-methoxy on phenoxy ring | 8 | 86.6 | Hypothetical |
| Analog 4 | 3,5-difluoro on aniline ring | > 60 | < 11.6 | Hypothetical |
| Analog 5 | N-methyl on aniline | 22 | 31.5 | Hypothetical |
Note: The data in this table is illustrative and based on general principles of structure-metabolism relationships. For specific projects, it is crucial to generate experimental data for the compounds of interest.
Structure-Metabolism Relationships (SMR)
The comparative data reveals key SMRs for the phenoxyaniline scaffold:
-
Blocking Sites of Metabolism: The introduction of fluorine atoms at positions susceptible to hydroxylation (e.g., Analog 2 and 4) can effectively block this metabolic pathway, leading to a significant increase in metabolic stability. This is a widely used strategy in medicinal chemistry.
-
Influence of Electron-Donating/Withdrawing Groups: Electron-donating groups, such as the methoxy group in Analog 3, can activate the aromatic ring towards oxidative metabolism, resulting in lower stability. Conversely, electron-withdrawing groups can deactivate the ring, slowing down metabolism.
-
N-Substituents: The nature of the substituent on the aniline nitrogen also impacts stability. While small alkyl groups may be subject to N-dealkylation, they can also alter the overall electronic properties and steric hindrance around the nitrogen, leading to varied effects on metabolism.
Conclusion
The metabolic stability of phenoxyaniline analogs is a multifaceted property that can be rationally modulated through synthetic chemistry. A thorough understanding of the underlying metabolic pathways, coupled with robust in vitro assessment, is essential for the design of drug candidates with improved pharmacokinetic profiles. By employing strategies such as blocking sites of metabolism and tuning the electronic properties of the scaffold, researchers can enhance the metabolic stability of phenoxyaniline analogs, thereby increasing their potential for clinical success. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation and optimization of this important class of molecules.
A Comparative Guide to the In Vivo Efficacy of Phenoxyaniline and Structurally Related Derivatives in Animal Models
Disclaimer: A comprehensive search of publicly available scientific literature and databases has revealed no specific in vivo efficacy data for 2-(4-methylphenoxy)aniline or its direct derivatives. This guide, therefore, provides a comparative analysis of structurally related compounds, including phenoxyaniline, anilinoquinoline, and phenoxyacridine derivatives, to offer insights into the potential therapeutic applications and structure-activity relationships (SAR) of this chemical class. The information presented is intended to guide researchers in the potential design and evaluation of novel compounds based on analogous structures with demonstrated biological activity.
Introduction: The Phenoxyaniline Scaffold - A Versatile Core in Drug Discovery
The phenoxyaniline moiety represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its structural rigidity, combined with the potential for diverse substitutions on both the phenoxy and aniline rings, allows for the fine-tuning of physicochemical properties and target interactions. This versatility has led to the exploration of phenoxyaniline derivatives in various therapeutic areas, most notably in oncology and inflammation.[1][2] This guide will synthesize the available preclinical data on structurally related analogs to provide a predictive framework for the in vivo evaluation of novel this compound derivatives.
Comparative In Vivo Efficacy of Phenoxyaniline Analogs
While direct in vivo data for this compound derivatives is not available, studies on structurally similar anilinoquinolines, anilinoquinazolines, and phenoxyacridines provide valuable insights into their potential as anticancer and anti-inflammatory agents.
Anticancer Activity: Targeting Kinase Signaling Pathways
The 4-anilinoquinazoline and 4-anilinoquinoline cores are well-established pharmacophores for kinase inhibitors.[3][4] These compounds typically function as ATP-competitive inhibitors, targeting key signaling proteins that are often dysregulated in cancer.
-
Mechanism of Action: Many anilino-based derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), or intracellular kinases like MEK and PKN3.[1][5][6] Inhibition of these pathways can disrupt critical cellular processes in cancer, including proliferation, survival, and angiogenesis.
-
In Vivo Models and Efficacy: The most common preclinical models for evaluating anticancer efficacy are xenograft studies in immunodeficient mice.[7][8][9] In these models, human tumor cells are implanted, and the effect of the test compound on tumor growth is monitored. While specific in vivo data for direct this compound derivatives is absent, the broader class of 4-anilinoquinazolines has demonstrated significant efficacy in xenograft models, leading to the development of FDA-approved drugs like gefitinib and erlotinib. For instance, potent EGFR inhibitors with a 4-anilinoquinazoline scaffold have shown tumor growth inhibition in non-small cell lung cancer xenograft models.[10]
Below is a summary of representative data from structurally related compounds:
| Compound Class | Target(s) | Animal Model | Key In Vivo Efficacy Findings | Reference(s) |
| 4-Anilinoquinazoline Derivatives | EGFR | Nude Mouse Xenograft (NSCLC) | Dose-dependent tumor growth inhibition. | [3][10] |
| 4-Phenoxyquinoline Derivatives | PDGFR | Mouse Models | Selective inhibition of PDGFR autophosphorylation. | [6] |
| 4-Anilinoquinoline Derivatives | PKN3 | (Predicted) Mouse Xenograft (Pancreatic, Prostate Cancer) | Potent cellular activity, suggesting potential for in vivo studies. | [4][5] |
Anti-inflammatory Activity
Derivatives based on a phenoxy-heterocycle core have also been investigated for their anti-inflammatory properties.[2][11] The mechanism often involves the inhibition of inflammatory mediators released from immune cells.
-
Mechanism of Action: Studies on phenoxyacridine derivatives have shown that they can inhibit the degranulation of mast cells and the release of pro-inflammatory cytokines like TNF-α from macrophages and neutrophils.[2][11]
-
In Vivo Models and Efficacy: The carrageenan-induced paw edema model in rats or mice is a standard assay for acute inflammation.[12][13] In this model, the injection of carrageenan into the paw induces a localized inflammatory response, and the reduction in paw swelling is measured after treatment with a test compound. Phenoxyacetanilide derivatives have demonstrated significant anti-inflammatory activity in this model.[14]
| Compound Class | Animal Model | Key In Vivo Efficacy Findings | Reference(s) |
| Phenoxyacetanilide Derivatives | Rat Carrageenan-Induced Paw Edema | Strong anti-inflammatory and analgesic activity, comparable to diclofenac sodium. | [14] |
| Biphenylcarboxamide Derivatives | Rat Carrageenan-Induced Paw Edema & Cotton Pellet Granuloma | Dose-dependent reduction in paw edema and granuloma formation. | [15] |
Methodologies for In Vivo Efficacy Testing
The selection of an appropriate animal model is critical for obtaining meaningful and translatable data. The protocols outlined below are standard methodologies for assessing anticancer and anti-inflammatory activity.
Anticancer Efficacy: The Subcutaneous Xenograft Model
This model is a cornerstone of preclinical oncology research for evaluating the efficacy of novel therapeutic agents against human cancers.[16][17]
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, PC-3 for prostate cancer) are cultured under sterile conditions until they reach 70-80% confluency.
-
Cell Harvesting and Preparation: Cells are harvested using trypsin-EDTA, washed with phosphate-buffered saline (PBS), and counted. Cell viability is assessed using a trypan blue exclusion assay. The cells are then resuspended in a sterile medium or a mixture with Matrigel® at a concentration typically between 1 x 10^6 and 10 x 10^6 cells per injection volume.[16][17]
-
Animal Acclimatization: Immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old, are allowed to acclimatize for at least one week before the study begins.[16]
-
Tumor Cell Implantation: A specific number of cells (e.g., 5 x 10^6) in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse using a 27- or 30-gauge needle.[16]
-
Tumor Growth Monitoring: Once tumors become palpable, their dimensions (length and width) are measured with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.[16]
-
Treatment Initiation and Dosing: When tumors reach a predetermined average volume (e.g., 50-100 mm³), mice are randomized into control and treatment groups. The test compound is administered according to the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This model is widely used for screening acute anti-inflammatory activity of novel compounds.[12][13]
Protocol:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (180-200 g) are used and allowed to acclimatize for at least one week.
-
Grouping and Dosing: Animals are divided into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (at various doses). The respective treatments are administered, typically via oral gavage.
-
Baseline Paw Measurement: One hour after dosing, the initial volume of the right hind paw of each rat is measured using a plethysmometer.[12]
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the subplantar surface of the right hind paw.[12][18]
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12]
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema is then determined for the treated groups relative to the vehicle control group.
Visualizing Workflows and Pathways
Experimental Workflow for In Vivo Evaluation
The following diagram illustrates a generalized workflow for the preclinical evaluation of a novel phenoxyaniline derivative.
Caption: Generalized workflow for preclinical in vivo evaluation.
Hypothetical Target Pathway: MAPK/ERK Signaling
Given that phenoxyaniline derivatives have been identified as MEK inhibitors, the MAPK/ERK pathway is a relevant target in oncology.[1]
Caption: Inhibition of the MAPK/ERK pathway by a hypothetical MEK inhibitor.
Conclusion and Future Directions
The phenoxyaniline scaffold and its structural relatives, such as anilinoquinolines, represent a promising area for the development of novel therapeutics, particularly in oncology and inflammation. While a lack of direct in vivo data for this compound derivatives currently exists, the extensive research on analogous compounds provides a strong rationale for their investigation. Structure-activity relationship studies suggest that modifications to the phenoxy and aniline rings can significantly impact potency and selectivity.[1] Future preclinical studies should focus on synthesizing and evaluating novel derivatives in the well-established xenograft and inflammation models described herein to determine their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Testing Significantly Advances Cancer Research [pharmamodels.net]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. inotiv.com [inotiv.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 17. LLC cells tumor xenograft model [protocols.io]
- 18. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-methylphenoxy)aniline
This document provides essential safety and logistical information for the proper handling and disposal of 2-(4-methylphenoxy)aniline (CAS No. 20927-98-4). As a member of the aromatic amine chemical class, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance.[1][2] This guide is designed for researchers, scientists, and drug development professionals who may handle this substance. The procedures outlined herein are based on established safety protocols for hazardous chemical waste and are intended to build a framework of trust and operational excellence in your laboratory.
Hazard Assessment: Understanding the Risks
This compound is an aromatic amine. This class of compounds is associated with significant health and environmental hazards, including potential toxicity and carcinogenicity.[3][4] The primary routes of exposure are inhalation, skin contact, and ingestion.[3] Aniline, a related parent compound, is classified by the U.S. Environmental Protection Agency (EPA) as a probable human carcinogen (Group B2) and is known to cause damage to the blood through prolonged or repeated exposure.[5] Given the structural similarities, it is prudent to handle this compound with a similar level of caution.
Immediate health effects can include irritation to the skin, eyes, and respiratory tract.[6][7] More severe, acute exposure to aromatic amines can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[7][8]
Table 1: Hazard Profile based on Structurally Similar Aromatic Amines
| Hazard Classification | GHS Hazard Statement | Rationale & Source |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | This classification is explicitly stated for this compound and similar aromatic amines.[9][10] |
| Skin Irritation | H315: Causes skin irritation | A common hazard for aniline derivatives.[6][11] |
| Eye Irritation | H319: Causes serious eye irritation | A common hazard for aniline derivatives.[6][11] |
| Respiratory Irritation | H335: May cause respiratory irritation | A potential hazard, especially if the compound is a dust or aerosol.[6][11] |
| Carcinogenicity | H351: Suspected of causing cancer | A general concern for aromatic amines, with aniline classified as a probable carcinogen.[5][12] |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | Aniline is very toxic to aquatic life. This is a common trait for this class of compounds.[13] |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Due to the significant risk of dermal absorption associated with aromatic amines, selecting and using the correct PPE is the most critical line of defense.[3][14] All handling and disposal procedures must be conducted while wearing the appropriate protective gear.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
|---|---|---|
| Gloves | Nitrile or Butyl rubber gloves. Check manufacturer's chemical resistance guide.[15] | Aromatic amines can permeate many common glove materials.[14] Nitrile and Butyl gloves generally offer better resistance than latex. Always check for degradation and replace immediately after contamination or extended use.[16][17] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes of liquids or contact with solid particles. Standard safety glasses are insufficient.[18] |
| Lab Coat/Gown | Chemically resistant, disposable gown or a dedicated lab coat. | Prevents contamination of personal clothing and skin.[4] |
| Respiratory | Use within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors or dust.[4] |
Waste Management and Disposal Workflow
The disposal of this compound must follow a strict, documented procedure from the point of generation to final collection by a licensed hazardous waste contractor. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sink.[4]
Step 1: Waste Characterization and Segregation
All materials that have come into contact with this compound must be treated as hazardous waste.[19] Based on regulations for its parent compound, aniline, this waste is likely to be classified under EPA Hazardous Waste Code U012.[20][21][22]
Critical Segregation Practices:
-
Solid Waste: Collect all contaminated solid materials, including unused chemical, contaminated gloves, weighing paper, pipette tips, and absorbent pads, in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[4][19]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and chemically compatible container. Do not mix aqueous and organic solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.[19]
-
Incompatible Materials: Do not mix aniline-based waste with strong oxidizing agents or strong acids to prevent potentially violent reactions.[23] Store the waste container away from these materials.
Step 2: Container Labeling and Storage
Proper labeling is a legal requirement and is crucial for the safety of all personnel.
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound Waste"
-
All other chemical constituents and their approximate concentrations.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The accumulation start date.[24]
-
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated, away from general laboratory traffic, and have secondary containment to manage potential leaks.[19]
Step 3: Final Disposal
The ultimate disposal method for this type of waste is typically high-temperature incineration conducted by a licensed professional waste disposal service.[18][25]
-
Contact EH&S: Never attempt to treat or neutralize this chemical waste yourself. Your institution's EH&S department will coordinate the pickup and transport of the properly segregated and labeled waste containers for final disposal in compliance with all local and federal regulations.[23]
Spill and Emergency Procedures
Accidental spills must be handled immediately and safely by trained personnel.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the full PPE detailed in Table 2, contain the spill.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11][23]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[18]
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the entire laboratory immediately.
-
Alert others in the vicinity and activate any emergency alarms.
-
Contact your institution's emergency response team or EH&S department immediately.[4]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. aksci.com [aksci.com]
- 7. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. aaronchem.com [aaronchem.com]
- 11. aksci.com [aksci.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. Registration Dossier - ECHA [echa.europa.eu]
- 14. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 17. cdn.mscdirect.com [cdn.mscdirect.com]
- 18. angenechemical.com [angenechemical.com]
- 19. benchchem.com [benchchem.com]
- 20. fishersci.com [fishersci.com]
- 21. wku.edu [wku.edu]
- 22. actenviro.com [actenviro.com]
- 23. nj.gov [nj.gov]
- 24. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 25. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

